molecular formula C9H12ClNO B1336381 3-Chloro-4-isopropoxyaniline CAS No. 5211-04-1

3-Chloro-4-isopropoxyaniline

Cat. No.: B1336381
CAS No.: 5211-04-1
M. Wt: 185.65 g/mol
InChI Key: YXBDJALKYPUAFT-UHFFFAOYSA-N
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Description

3-Chloro-4-isopropoxyaniline ( 5211-04-1) is an aromatic amine with the molecular formula C9H12ClNO and a molecular weight of 185.65 g/mol . This compound serves as a versatile synthetic intermediate and building block in organic chemistry and pharmaceutical research. Its structure, featuring both a chloro and an isopropoxy substituent on the aniline ring, makes it a valuable precursor for synthesizing more complex molecules, including various heterocyclic compounds . As a substituted aniline, it fits into a broader class of compounds widely used in the development of dyes, pigments, and agrochemicals . Researchers utilize this chemical in exploring structure-activity relationships and developing new chemical entities. For safe handling, please refer to the associated Safety Data Sheet. This product is intended for research and further manufacturing applications only. It is strictly not for direct human use, diagnostic purposes, or any veterinary applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4-propan-2-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-6(2)12-9-4-3-7(11)5-8(9)10/h3-6H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBDJALKYPUAFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10424677
Record name 3-chloro-4-isopropoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5211-04-1
Record name 3-chloro-4-isopropoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-4-(propan-2-yloxy)aniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 3-Chloro-4-isopropoxyaniline (CAS Number: 5211-04-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloro-4-isopropoxyaniline, a substituted aniline of interest in chemical synthesis and drug discovery. This document details its physicochemical properties, outlines a proposed synthetic pathway with detailed experimental protocols, and discusses its potential applications as a chemical intermediate. Safety and handling information is also included to ensure its proper use in a laboratory setting.

Chemical and Physical Properties

This compound is a halogenated aromatic amine. The presence of the chloro, isopropoxy, and amino functional groups makes it a versatile building block in organic synthesis. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 5211-04-1[1][2]
Molecular Formula C₉H₁₂ClNO[1][2]
Molecular Weight 185.65 g/mol [2]
Appearance Solid (form)[3]
InChI 1S/C9H12ClNO/c1-6(2)12-9-4-3-7(11)5-8(9)10/h3-6H,11H2,1-2H3[3]
InChI Key YXBDJALKYPUAFT-UHFFFAOYSA-N[3]
SMILES CC(C)Oc1ccc(N)cc1Cl[3]
DSSTox ID DTXSID10424677[1]

A hydrochloride salt of this compound is also available with CAS number 35594-48-0.[4]

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis commences with the O-alkylation of 2-chloro-4-nitrophenol with 2-bromopropane to form 1-chloro-2-isopropoxy-4-nitrobenzene. The subsequent reduction of the nitro group yields the target molecule, this compound.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitro Group Reduction A 2-Chloro-4-nitrophenol D 1-Chloro-2-isopropoxy-4-nitrobenzene A->D Alkylation B 2-Bromopropane B->D C Base (e.g., K2CO3) Solvent (e.g., Acetone) C->D E 1-Chloro-2-isopropoxy-4-nitrobenzene G This compound E->G Reduction F Reducing Agent (e.g., Fe/NH4Cl or H2/Pd-C) F->G

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

The following experimental protocols are adapted from the synthesis of the structurally related compound, 3-chloro-4-(isopentyloxy)aniline, and may require optimization for the synthesis of this compound.

Step 1: Synthesis of 1-Chloro-2-isopropoxy-4-nitrobenzene (Williamson Ether Synthesis)

  • Objective: To perform O-alkylation of 2-chloro-4-nitrophenol with 2-bromopropane.

  • Methodology:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-4-nitrophenol (1.0 eq) and potassium carbonate (1.5 eq) in acetone.

    • Stir the mixture at room temperature for 15 minutes.

    • Add 2-bromopropane (1.1 eq) to the suspension.

    • Heat the reaction mixture to reflux and maintain for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.

Step 2: Synthesis of this compound (Nitro Group Reduction)

Two common methods for the reduction of the nitro-intermediate are presented below.

Method A: Catalytic Hydrogenation

  • Objective: To reduce the nitro group of 1-chloro-2-isopropoxy-4-nitrobenzene using hydrogen gas and a palladium catalyst.

  • Methodology:

    • In a hydrogenation vessel, dissolve 1-chloro-2-isopropoxy-4-nitrobenzene (1.0 eq) in ethanol.

    • Carefully add 10% Pd/C (0.05 eq) to the solution.

    • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

    • Pressurize the vessel with hydrogen gas to 50 psi.

    • Stir the mixture vigorously at room temperature for 4-6 hours, or until hydrogen uptake ceases.

    • Monitor the reaction by TLC.

    • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield this compound.

Method B: Chemical Reduction with Iron

  • Objective: To reduce the nitro group of 1-chloro-2-isopropoxy-4-nitrobenzene using iron powder.

  • Methodology:

    • To a 250 mL round-bottom flask, add 1-chloro-2-isopropoxy-4-nitrobenzene (1.0 eq), iron powder (3.0 eq), and ammonium chloride (3.0 eq).

    • Add a mixture of ethanol and water.

    • Heat the mixture to reflux with vigorous stirring for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and filter through a pad of celite to remove iron residues.

    • Concentrate the filtrate under reduced pressure and extract the product with an appropriate organic solvent.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Applications in Drug Discovery and Development

While specific biological activities or direct applications in drug development for this compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. Anilines are a cornerstone in medicinal chemistry, serving as versatile scaffolds for the synthesis of a wide range of therapeutic agents.[5] They are particularly prominent in the development of kinase inhibitors for cancer therapy.[5]

The chloro and isopropoxy substitutions on the aniline ring can influence the pharmacokinetic and pharmacodynamic properties of a potential drug candidate. The chlorine atom can modulate the electronic properties and metabolic stability, while the isopropoxy group can impact solubility and receptor binding.

A search of patent literature reveals the use of "4-chloro-3-isopropoxyaniline" as a reactant in the synthesis of quinoline derivatives, which are known to have a broad range of biological activities.[6] Although the naming in the patent is likely a typographical error for this compound, it highlights the potential of this compound as a building block for more complex, biologically active molecules.

G A This compound (Building Block) B Chemical Synthesis A->B C Novel Chemical Entities B->C D Biological Screening C->D E Lead Compound Identification D->E F Lead Optimization E->F G Drug Candidate F->G

Caption: Role of this compound in a typical drug discovery workflow.

Spectral Data

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Table 2: GHS Hazard Information

PictogramSignal WordHazard Statements
GHS07WarningH302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a substituted aniline with potential as a versatile intermediate in organic synthesis, particularly in the context of medicinal chemistry and drug discovery. While detailed studies on its biological activity are not yet prevalent, its structural features suggest its utility as a building block for the synthesis of more complex molecules with potential therapeutic applications. The proposed synthetic pathway provides a practical approach for its preparation in a laboratory setting. As with all chemical reagents, appropriate safety precautions should be taken during its handling and use.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-isopropoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 3-Chloro-4-isopropoxyaniline, a substituted aniline derivative with potential applications in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers by consolidating available data on its chemical and physical characteristics, alongside generalized experimental protocols for its synthesis and analysis.

Core Physicochemical Properties

This compound, identified by the CAS number 5211-04-1 , is an organic compound with the molecular formula C₉H₁₂ClNO.[1][2][3][4] Its hydrochloride salt is registered under the CAS number 35594-48-0 .[5][6][7] The structural attributes of this molecule, namely the chloro, isopropoxy, and aniline functional groups, dictate its physicochemical behavior. While extensive experimentally determined data for the free base is limited in publicly available literature, computational predictions and data for its hydrochloride salt and structurally analogous compounds offer valuable insights.

Data Summary

The following table summarizes the key physicochemical properties of this compound and its hydrochloride salt. It is important to note the distinction between the free base and its salt, as properties such as molecular weight and solubility can differ significantly.

PropertyThis compound (Free Base)This compound HCl (Salt)Data Source
CAS Number 5211-04-135594-48-0[1][2][3][4][5][6][7]
Molecular Formula C₉H₁₂ClNOC₉H₁₃Cl₂NO[1][8][5][6]
Molecular Weight 185.65 g/mol 222.11 g/mol [1][8][5][6]
Melting Point Data not availableData not available
Boiling Point Data not availableData not available
Solubility Data not availableData not available
LogP (Computed) 3.293.13[1][5]
Topological Polar Surface Area (TPSA) 35.25 Ų35.25 Ų[5]

Note: The LogP and TPSA values are computationally predicted and serve as estimations of the compound's lipophilicity and polarity, respectively.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not extensively documented in peer-reviewed literature. However, established methodologies for the synthesis of structurally similar chloro-alkoxy anilines can be adapted.

General Synthesis of 3-Chloro-4-alkoxyanilines

A common synthetic route to this class of compounds involves a two-step process starting from a suitable nitrophenol precursor. The following is a generalized protocol that can be adapted for the synthesis of this compound.

Step 1: Williamson Ether Synthesis

This step involves the alkylation of the hydroxyl group of 2-chloro-4-nitrophenol with an isopropyl halide.

  • Reaction Setup: To a solution of 2-chloro-4-nitrophenol in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a suitable base (e.g., potassium carbonate or sodium hydride) portion-wise at room temperature with stirring.

  • Alkylation: Add 2-bromopropane (or 2-iodopropane) dropwise to the reaction mixture.

  • Reaction Monitoring: Heat the mixture (e.g., to 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product.

  • Purification: Filter the solid, wash with water, and dry to yield 1-chloro-2-isopropoxy-4-nitrobenzene. Further purification can be achieved by recrystallization or column chromatography.

Step 2: Reduction of the Nitro Group

The nitro group of the intermediate is then reduced to an amine to yield the final product.

  • Reaction Setup: Suspend the 1-chloro-2-isopropoxy-4-nitrobenzene in a solvent mixture, such as ethanol and water.

  • Reduction: Add a reducing agent. Common methods include:

    • Catalytic Hydrogenation: Use a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

    • Metal-mediated Reduction: Use a metal such as iron powder, tin, or zinc in the presence of an acid (e.g., hydrochloric acid or ammonium chloride).

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up:

    • For catalytic hydrogenation, filter the reaction mixture through a pad of celite to remove the catalyst.

    • For metal-mediated reduction, filter the hot reaction mixture to remove the metal salts.

  • Extraction and Purification: Neutralize the filtrate and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography or recrystallization.

Physicochemical Property Determination

Standard analytical techniques can be employed to determine the physicochemical properties of the synthesized compound.

  • Melting Point: Determined using a calibrated melting point apparatus.

  • Boiling Point: Determined by distillation under atmospheric or reduced pressure.

  • Solubility: Assessed by dissolving the compound in various solvents (e.g., water, ethanol, DMSO) at a known concentration and observing for dissolution.

  • pKa: Determined by potentiometric titration or UV-Vis spectroscopy.

  • LogP: Experimentally determined using the shake-flask method with n-octanol and water, followed by quantification of the compound in each phase.

  • Spectroscopic Analysis:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Visualizations

Generalized Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound, as described in the experimental protocols.

G Generalized Synthesis of this compound cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitro Group Reduction A 2-Chloro-4-nitrophenol D Reaction in DMF A->D B Base (e.g., K2CO3) B->D C 2-Bromopropane C->D E 1-Chloro-2-isopropoxy-4-nitrobenzene D->E Alkylation F 1-Chloro-2-isopropoxy-4-nitrobenzene H Reaction in Ethanol/Water F->H G Reducing Agent (e.g., Fe/NH4Cl) G->H I This compound H->I Reduction

Generalized synthetic workflow for this compound.
Analytical Characterization Workflow

This diagram outlines the typical workflow for the analytical characterization of the synthesized this compound.

G Analytical Characterization Workflow cluster_structural cluster_purity cluster_physicochemical A Purified this compound B Structural Confirmation A->B C Purity Assessment A->C D Physicochemical Property Measurement A->D NMR NMR (1H, 13C) B->NMR MS Mass Spectrometry B->MS IR IR Spectroscopy B->IR HPLC HPLC/UPLC C->HPLC GC GC-MS C->GC MP Melting Point D->MP Sol Solubility D->Sol pKa pKa D->pKa LogP LogP D->LogP

Workflow for analytical characterization of the final product.

Biological Activity Context

While this compound itself does not have extensively reported biological activity, its structural motif is of interest in medicinal chemistry. For instance, a more complex derivative, artesunate-3-chloro-4-(4-chlorophenoxy)aniline, has been investigated for its antimalarial properties. This suggests that the 3-chloro-4-alkoxyaniline scaffold could serve as a valuable building block for the synthesis of novel therapeutic agents. Further research is warranted to explore the biological potential of this compound and its derivatives.

References

3-Chloro-4-isopropoxyaniline molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of 3-Chloro-4-isopropoxyaniline reveals its fundamental chemical properties. This technical guide serves as a resource for researchers and professionals in drug development, providing precise data on its molecular composition.

Core Molecular Data

The foundational attributes of this compound are its molecular formula and weight. These values are critical for stoichiometric calculations in chemical reactions and for the characterization of the compound. The molecular formula is C9H12ClNO, and its molecular weight is approximately 185.65 g/mol .[1]

Quantitative Molecular Information

For clarity and comparative ease, the key quantitative data for this compound and its common salt form, this compound hydrochloride, are presented below.

PropertyThis compoundThis compound Hydrochloride
Molecular Formula C9H12ClNO[1]C9H13Cl2NO[2][3]
Molecular Weight 185.65 g/mol [1][4]222.11 g/mol [2][3]
CAS Number 5211-04-1[1]35594-48-0[2][3]

Experimental Protocols

Detailed experimental methodologies for determining the molecular weight and formula of a compound like this compound typically involve a combination of mass spectrometry and elemental analysis.

Mass Spectrometry for Molecular Weight Determination:

  • Sample Preparation: A dilute solution of the analyte is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: The sample is introduced into the mass spectrometer and ionized, commonly using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is generally preferred for polar molecules.

  • Mass Analysis: The ionized molecules are guided into a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z. The peak corresponding to the molecular ion [M+H]+ or [M]+ provides the molecular weight.

Elemental Analysis for Molecular Formula Determination:

  • Combustion: A precisely weighed sample of the compound is combusted in a furnace with an excess of oxygen.

  • Gas Separation: The combustion products (CO2, H2O, N2, etc.) are passed through a series of columns that separate the individual gases.

  • Detection: The amount of each gas is measured using thermal conductivity detectors.

  • Calculation: The percentages of carbon, hydrogen, nitrogen, and other elements in the original sample are calculated. These percentage compositions are then used to determine the empirical formula, which, in conjunction with the molecular weight from mass spectrometry, confirms the molecular formula.

Logical Relationship of Compound Properties

The following diagram illustrates the relationship between the chemical name and its corresponding molecular identifiers and properties.

Logical Relationship of this compound Properties A This compound B Molecular Formula C9H12ClNO A->B is defined by C Molecular Weight 185.65 g/mol A->C is characterized by D CAS Number 5211-04-1 A->D is identified by

Caption: Relationship between chemical name and its properties.

References

An In-depth Technical Guide to the Safety of 3-Chloro-4-isopropoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety information for 3-Chloro-4-isopropoxyaniline (CAS No: 5211-04-1), consolidating critical data from its Safety Data Sheet (SDS). The information is presented to support risk assessment and ensure safe handling in a laboratory and drug development context.

Section 1: Substance Identification and Physicochemical Properties

This compound is an aniline derivative with applications in chemical synthesis. Understanding its fundamental properties is the first step in a thorough risk assessment.

Identifier Value
Chemical Name This compound
CAS Number 5211-04-1 (for the base)
Molecular Formula C₉H₁₂ClNO[1]
Molecular Weight 185.65 g/mol [1]
Synonyms Benzenamine, 3-chloro-4-(1-methylethoxy)-; 3-Chloro-4-isopropoxy-phenylamine[1]

Quantitative data on the physical and chemical properties such as melting point, boiling point, and density were not available in the public search results. This information is typically found in Section 9 of a comprehensive SDS.

Section 2: Hazard Identification and Classification

This substance is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are related to acute toxicity and irritation.

Hazard Class Category Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1][2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1][2]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[1][2]

GHS Pictograms:

  • Health Hazard: Indicates potential for respiratory irritation.

  • Exclamation Mark: Indicates that the substance may cause irritation (skin and eye), is harmful if swallowed, and may cause respiratory irritation.[1]

Signal Word: Warning [1]

Section 3: Exposure Controls and Personal Protection

Effective risk management relies on a hierarchy of controls, from engineering solutions to personal protective equipment (PPE).

Control Parameter Recommendation
Engineering Controls Handle in a well-ventilated place, such as a chemical fume hood.[1] Use non-sparking tools to prevent fire from electrostatic discharge.[1]
Eye/Face Protection Wear tightly fitting safety goggles or a face shield.[3]
Skin Protection Wear suitable protective clothing and chemical-resistant gloves.[1]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[3] Avoid breathing dust, fumes, or vapors.[1]
General Hygiene Do not eat, drink, or smoke when using this product.[1] Wash hands and any exposed skin thoroughly after handling.[1]

dot

Caption: Hierarchy of controls for managing chemical exposure.

Section 4: First-Aid and Emergency Procedures

Immediate and appropriate first-aid is critical in the event of an exposure. The following workflow outlines the necessary steps based on the route of exposure.

Exposure Route First-Aid Measures
Ingestion IF SWALLOWED: Get medical help.[1] Rinse mouth.[1] Do NOT induce vomiting.[3]
Inhalation IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] Get medical help if you feel unwell.[1]
Skin Contact IF ON SKIN: Wash with plenty of water.[1] If skin irritation occurs, get medical help.[1] Take off contaminated clothing and wash it before reuse.[1]
Eye Contact IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

dot

Caption: First-aid decision workflow for different exposure routes.

Section 5: Toxicological and Ecological Information

Detailed toxicological studies (e.g., LD50, LC50) and ecological impact data were not available in the aggregated search results.[3] This highlights a critical data gap. Standard practice for aniline compounds suggests caution, as many are toxic and can have adverse environmental effects. The following general points should be considered:

  • Toxicological Properties: The primary hazards are acute toxicity if swallowed and irritation to the skin, eyes, and respiratory system.[1] The potential for chronic effects or carcinogenicity has not been fully investigated.[4]

  • Ecological Information: Data on toxicity to fish, daphnia, and algae are not available.[3] As a standard precaution, release into the environment should be avoided.[3]

Experimental Protocols: The specific experimental protocols used to determine the GHS classifications (e.g., OECD Guidelines for Testing of Chemicals) were not detailed in the available safety documents. Researchers should assume that standard, validated methods were used but must exercise caution due to the absence of primary study data.

Section 6: Handling, Storage, and Disposal

Proper handling and storage are essential to maintain chemical integrity and ensure safety.

Procedure Guideline
Safe Handling Handle in a well-ventilated area.[1] Avoid contact with skin and eyes.[1] Avoid the formation of dust and aerosols.[1]
Storage Store in a cool, dry, and well-ventilated place.[1] Keep the container tightly closed.[1] Store locked up.[1] Store apart from incompatible materials.[1]
Disposal Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable local, state, and federal laws and regulations.[1]

References

Solubility Profile of 3-Chloro-4-isopropoxyaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Chloro-4-isopropoxyaniline in various organic solvents. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on predicting its solubility based on the known properties of its structural analogues, 3-chloroaniline and 4-isopropoxyaniline. Furthermore, this guide presents a detailed, standardized experimental protocol for the precise determination of its solubility, enabling researchers to generate accurate data for applications in chemical synthesis, purification, and formulation. A workflow diagram for the experimental process is also included to facilitate practical implementation.

Introduction

This compound is a substituted aromatic amine with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its solubility in organic solvents is fundamental for optimizing reaction conditions, developing purification strategies such as crystallization, and formulating products. The molecular structure of this compound, featuring a chlorinated benzene ring, an amino group, and an isopropoxy group, suggests a nuanced solubility profile that is dependent on the nature of the solvent.

Predicted Solubility Profile

The solubility of this compound is governed by the interplay of its functional groups and the properties of the solvent. The presence of the polar amino group allows for hydrogen bonding, while the chloro and isopropoxy groups, along with the benzene ring, contribute to its lipophilicity.

Based on the qualitative solubility data of its parent compounds, 3-chloroaniline and 4-isopropoxyaniline, a predicted solubility profile for this compound in common organic solvents is presented below. It is important to note that these are estimations and should be confirmed by experimental measurement. 3-chloroaniline is known to be soluble in most organic solvents and sparingly soluble in water. Similarly, 4-isopropoxyaniline is soluble in organic solvents such as ethanol and methylene chloride.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Solvents Methanol, EthanolHighThe amino group can participate in hydrogen bonding with the solvent.
Polar Aprotic Solvents Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to HighDipole-dipole interactions between the polar functional groups of the solute and solvent are expected.
Non-Polar Solvents Hexane, TolueneLow to ModerateThe lipophilic character of the substituted benzene ring will contribute to solubility, but the polar amino group may limit it.
Chlorinated Solvents Dichloromethane, ChloroformHigh"Like dissolves like" principle suggests good solubility due to the presence of a chlorine atom in both solute and solvent.

Experimental Determination of Solubility

To obtain precise and reliable solubility data, experimental measurement is essential. The gravimetric method is a straightforward and accurate technique for determining the solubility of a solid compound in a liquid solvent.

Detailed Experimental Protocol: Gravimetric Method

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (e.g., methanol, acetonitrile, dichloromethane)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatic shaker or water bath

  • Vials with screw caps

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm pore size)

  • Pre-weighed evaporation dishes or beakers

  • Drying oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that the solution is saturated.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. Periodically check to ensure that undissolved solid remains.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the undissolved solid to settle for at least 2 hours, maintaining the constant temperature.

    • Carefully withdraw a known volume of the clear supernatant using a pipette fitted with a syringe filter to remove any suspended solid particles.

  • Gravimetric Analysis:

    • Transfer the filtered aliquot to a pre-weighed evaporation dish.

    • Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a fume hood. For higher boiling point solvents, a rotary evaporator can be used.

    • Once the solvent is completely removed, place the evaporation dish containing the solid residue in a drying oven at a temperature below the melting point of this compound to remove any residual solvent.

    • Cool the dish in a desiccator to room temperature and weigh it on the analytical balance.

    • Repeat the drying and weighing steps until a constant weight is achieved.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solid by subtracting the initial weight of the empty evaporation dish from the final constant weight.

    • Solubility is typically expressed in terms of mass of solute per volume of solvent (e.g., g/L or mg/mL).

    Solubility (g/L) = (Mass of residue (g)) / (Volume of aliquot (L))

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection cluster_analysis Gravimetric Analysis cluster_calc Calculation A Add excess this compound to solvent B Equilibrate at constant temperature (24-48h) with agitation A->B C Allow solid to settle B->C D Withdraw clear supernatant C->D E Filter supernatant (0.45 µm) D->E F Transfer known volume to pre-weighed dish E->F G Evaporate solvent F->G H Dry residue to constant weight G->H I Weigh final solid H->I J Calculate solubility (mass/volume) I->J

Caption: Workflow for the gravimetric determination of solubility.

Conclusion

Spectroscopic Profile of 3-Chloro-4-isopropoxyaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the aromatic compound 3-Chloro-4-isopropoxyaniline. Due to the limited availability of a complete, unified dataset for this specific molecule, this document also includes data for its hydrochloride salt, which can serve as a valuable reference. The guide is structured to present quantitative data in clear tabular formats, detail the experimental methodologies for spectroscopic analysis, and illustrate the general analytical workflow.

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Data
CompoundSolventChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
This compound Hydrochloride-1.35d6.0-CH(CH ₃)₂
4.59sept6.0-CH (CH₃)₂
6.88d8.8Ar-H
7.08dd8.8, 2.5Ar-H
7.24d2.5Ar-H
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
CompoundSolventChemical Shift (δ) ppmAssignment
This compound Hydrochloride-21.9-CH(C H₃)₂
71.8-C H(CH₃)₂
115.8Ar-C
117.5Ar-C
122.9Ar-C
130.3Ar-C
142.1Ar-C
150.1Ar-C
IR (Infrared) Spectroscopy Data
CompoundTechniqueWavenumber (cm⁻¹)Assignment
This compound-~3400-3300N-H stretch (amine)
~3050C-H stretch (aromatic)
~2980-2850C-H stretch (aliphatic)
~1620N-H bend (amine)
~1500, 1470C=C stretch (aromatic)
~1250C-O-C stretch (ether)
~800C-Cl stretch

Note: The IR data is predicted based on the functional groups present in the molecule, as specific experimental data was not available.

MS (Mass Spectrometry) Data
CompoundIonization Method[M]+ or [M+H]⁺ (m/z)Key Fragments (m/z)
This compound-185.06 (calculated)170 ([M-CH₃]⁺), 142 ([M-C₃H₇]⁺)

Note: The MS data is predicted based on the molecular weight and likely fragmentation patterns, as specific experimental data was not available.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then filtered into an NMR tube.

  • Data Acquisition: The NMR spectrum is acquired on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR. For ¹³C NMR, a proton-decoupled spectrum is usually obtained.

  • Data Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier transformation to obtain the frequency domain spectrum. The spectrum is then phased, baseline corrected, and referenced (e.g., to TMS at 0 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For a solid sample, a small amount is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: A background spectrum of the KBr pellet or salt plate is recorded. The sample is then placed in the IR beam path, and the sample spectrum is recorded.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by chromatography (e.g., GC-MS or LC-MS).

  • Ionization: The sample molecules are ionized using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at each m/z value.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis & Purification NMR NMR (1H, 13C) Synthesis->NMR IR IR Synthesis->IR MS MS Synthesis->MS Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure Structure Confirmation Data_Analysis->Structure

Caption: A flowchart illustrating the typical workflow for spectroscopic analysis of a chemical compound.

Conclusion

This technical guide provides a consolidated view of the available spectroscopic information for this compound. The absence of a complete, publicly accessible dataset for the free base necessitates the use of data from its hydrochloride salt and predictive measures for a comprehensive understanding. Researchers are advised to acquire their own analytical data for this compound for definitive characterization. The provided experimental protocols and the workflow diagram offer a solid foundation for conducting such spectroscopic analyses.

The Unseen Potential: A Technical Guide to the Biological Activity of 3-Chloro-4-isopropoxyaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct studies on the biological activities of 3-Chloro-4-isopropoxyaniline derivatives are not extensively documented, this versatile substituted aniline serves as a valuable starting scaffold for the synthesis of a diverse range of biologically active molecules. This technical guide delves into the known and potential therapeutic applications of compounds derived from this compound, providing insights into their synthesis, mechanisms of action, and relevant experimental protocols. The information presented herein is curated from patent literature and academic research, highlighting the latent potential of this chemical entity in drug discovery.

Overview of Biological Activities

Derivatives synthesized from this compound have shown potential in several key therapeutic areas, primarily leveraging the structural motifs of the parent compound to interact with various biological targets. The main reported activities for these derivatives include:

  • Anticancer Activity: As inhibitors of Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis.

  • Analgesic Activity: As antagonists of the P2X3 receptor, an ATP-gated ion channel involved in pain signaling.

  • Antimicrobial Activity: As quorum sensing inhibitors, disrupting bacterial communication and virulence.

  • Anti-inflammatory and Autoimmune Disease Modulating Activity: As potential kinase inhibitors, for example, targeting spleen tyrosine kinase (Syk).

This guide will explore the available data for each of these activities, providing a framework for future research and development.

Anticancer Activity: GPX4 Inhibition

Derivatives of this compound have been investigated as inhibitors of GPX4, an enzyme that plays a crucial role in preventing a form of iron-dependent cell death known as ferroptosis. The inhibition of GPX4 is a promising strategy for cancer therapy.

Quantitative Data

Specific quantitative data for GPX4 inhibition by derivatives of this compound from peer-reviewed literature is still emerging. However, patent literature indicates the potential for potent inhibition.

Experimental Protocols

Synthesis of a Propiolamido-3,3-dimethylbutanoic Acid Derivative (Exemplary GPX4 Inhibitor)

A key synthetic step involves the reaction of this compound with a suitable acylating agent. The following is a representative synthetic protocol based on patent literature:

  • Step 1: Synthesis of 2-chloro-1-isopropoxy-4-nitrobenzene. To a solution of 2-chloro-4-nitrophenol in a suitable solvent such as DMF, an equimolar amount of a base like potassium carbonate is added. 2-iodopropane is then added, and the mixture is heated. The product is isolated by extraction and purified by chromatography.

  • Step 2: Synthesis of this compound. The nitro-compound from Step 1 is reduced to the corresponding aniline. A common method involves reacting the nitro compound with iron powder in the presence of ammonium chloride in a mixture of ethanol and water, followed by heating.

  • Step 3: Amide Coupling. The synthesized this compound is then coupled with a carboxylic acid, such as 2-(propiolamido)-3,3-dimethylbutanoic acid, using standard peptide coupling reagents to yield the final inhibitor.

In Vitro GPX4 Inhibition Assay

The activity of GPX4 inhibitors can be assessed using a coupled-enzyme assay.[1][2]

  • Principle: The assay measures the consumption of NADPH, which is proportional to GPX4 activity. GPX4 reduces a substrate (e.g., cumene hydroperoxide) using glutathione (GSH). The resulting oxidized glutathione (GSSG) is recycled back to GSH by glutathione reductase, a process that consumes NADPH.

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, NADPH, GSH, and glutathione reductase.

    • Add the cell lysate or recombinant GPX4 enzyme and the test inhibitor (or vehicle control) to the wells of a 96-well plate.

    • Initiate the reaction by adding the substrate (cumene hydroperoxide).

    • Monitor the decrease in absorbance at 340 nm over time using a microplate reader.

    • Calculate the rate of NADPH consumption and determine the percent inhibition and IC50 value of the test compound.

Signaling Pathway and Workflow Visualization

GPX4_Inhibition_Pathway PUFA Polyunsaturated Fatty Acids Lipid_Peroxidation Lipid Peroxidation PUFA->Lipid_Peroxidation Lipid_Hydroperoxides Lipid Hydroperoxides (L-OOH) Lipid_Peroxidation->Lipid_Hydroperoxides GPX4 GPX4 Lipid_Hydroperoxides->GPX4 Reduced by Ferroptosis Ferroptosis Lipid_Hydroperoxides->Ferroptosis Induces Lipid_Alcohols Lipid Alcohols (L-OH) GPX4->Lipid_Alcohols Inhibitor This compound Derivative (Inhibitor) Inhibitor->GPX4 Inhibits

Caption: GPX4 inhibition pathway leading to ferroptosis.

GPX4_Assay_Workflow Start Start: Cell Culture (e.g., Cancer Cell Line) Treatment Treatment with This compound Derivative Start->Treatment Cell_Lysis Cell Lysis Treatment->Cell_Lysis Assay_Setup Assay Setup in 96-well plate (Lysate, Buffers, NADPH, GSH, GR) Cell_Lysis->Assay_Setup Reaction_Initiation Initiate Reaction with Cumene Hydroperoxide Assay_Setup->Reaction_Initiation Measurement Measure Absorbance at 340 nm (Kinetic Read) Reaction_Initiation->Measurement Data_Analysis Data Analysis: Calculate IC50 Measurement->Data_Analysis

Caption: Workflow for in vitro GPX4 inhibition assay.

Analgesic Activity: P2X3 Receptor Antagonism

Triazine derivatives of this compound have been patented as antagonists of the P2X3 receptor, indicating their potential as novel analgesics for treating chronic pain.

Quantitative Data
Experimental Protocols

General Synthesis of Triazine Derivatives

The synthesis of these derivatives generally involves a multi-step process where this compound is reacted with a dichlorotriazine intermediate, which is further functionalized.

Cell-Based P2X3 Antagonist Assay (Calcium Influx)

The inhibitory effect of compounds on P2X3 receptor activation can be measured by monitoring changes in intracellular calcium concentration.

  • Principle: Activation of the P2X3 ion channel by an agonist (e.g., ATP or α,β-methylene ATP) leads to an influx of calcium ions. Antagonists will block this influx.

  • Procedure:

    • Culture a cell line stably expressing the human P2X3 receptor (e.g., HEK293 cells).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Add the test compounds at various concentrations to the cells and incubate.

    • Stimulate the cells with a P2X3 agonist.

    • Measure the change in fluorescence intensity using a fluorescence plate reader.

    • Calculate the percent inhibition and determine the IC50 value for each compound.

Signaling Pathway and Workflow Visualization

P2X3_Antagonism_Pathway ATP ATP (Agonist) P2X3_Receptor P2X3 Receptor (Ion Channel) ATP->P2X3_Receptor Binds to Ca_Influx Ca²⁺ Influx P2X3_Receptor->Ca_Influx Opens to allow Antagonist Triazine Derivative (Antagonist) Antagonist->P2X3_Receptor Blocks Depolarization Neuronal Depolarization Ca_Influx->Depolarization Pain_Signal Pain Signal Transmission Depolarization->Pain_Signal

Caption: P2X3 receptor antagonism in pain signaling.

P2X3_Assay_Workflow Start Start: Culture P2X3-expressing HEK293 cells Dye_Loading Load cells with Calcium-sensitive dye Start->Dye_Loading Compound_Addition Add Triazine Derivative (Test Compound) Dye_Loading->Compound_Addition Agonist_Stimulation Stimulate with ATP (Agonist) Compound_Addition->Agonist_Stimulation Fluorescence_Measurement Measure Fluorescence (Calcium Influx) Agonist_Stimulation->Fluorescence_Measurement Data_Analysis Data Analysis: Calculate IC50 Fluorescence_Measurement->Data_Analysis

Caption: Workflow for P2X3 antagonist cell-based assay.

Antimicrobial Activity: Quorum Sensing Inhibition

Derivatives of this compound have been synthesized and investigated as potential inhibitors of quorum sensing (QS) in bacteria, such as Pseudomonas aeruginosa. QS is a cell-to-cell communication system that regulates virulence and biofilm formation, making it an attractive target for novel antimicrobial agents.

Quantitative Data

Quantitative data on the inhibition of specific QS pathways by these derivatives is an active area of research.

Experimental Protocols

General Synthesis of Quorum Sensing Inhibitors

The synthesis of these inhibitors often involves the coupling of this compound with a heterocyclic scaffold designed to mimic the natural bacterial signaling molecules.

Quorum Sensing Inhibition Assay (Reporter Strain)

A common method to screen for QS inhibitors is to use a reporter bacterial strain that produces a detectable signal (e.g., light or color) under the control of a QS-regulated promoter.

  • Principle: The reporter strain will produce a signal in the presence of the appropriate autoinducer. A QS inhibitor will reduce or abolish this signal.

  • Procedure:

    • Grow the reporter strain in a suitable medium.

    • In a microplate, add the reporter strain, the autoinducer, and the test compound at various concentrations.

    • Incubate the plate to allow for bacterial growth and signal production.

    • Measure the signal (e.g., bioluminescence or absorbance) and the bacterial growth (e.g., OD600).

    • Calculate the percent inhibition of the QS signal, normalizing for any effects on bacterial growth.

Logical Relationship and Workflow Visualization

QS_Inhibition_Logic Autoinducer Autoinducer (Signaling Molecule) Receptor QS Receptor Protein (e.g., PqsR) Autoinducer->Receptor Binds to & Activates Gene_Expression Virulence Gene Expression Receptor->Gene_Expression Regulates Inhibitor This compound Derivative (Inhibitor) Inhibitor->Receptor Binds to & Inhibits Virulence Bacterial Virulence & Biofilm Formation Gene_Expression->Virulence

Caption: Logical diagram of quorum sensing inhibition.

QS_Assay_Workflow Start Start: Grow QS Reporter Strain Assay_Setup Setup Microplate: Reporter Strain, Autoinducer, & Test Compound Start->Assay_Setup Incubation Incubate for Growth & Signal Production Assay_Setup->Incubation Measurement Measure QS Signal (e.g., Bioluminescence) & Bacterial Growth (OD600) Incubation->Measurement Data_Analysis Data Analysis: Calculate % Inhibition Measurement->Data_Analysis

Caption: Workflow for quorum sensing inhibition assay.

Activity in Autoimmune Diseases: Kinase Inhibition

The this compound scaffold has been incorporated into 2,4-pyrimidinediamine derivatives, a class of compounds known to include potent kinase inhibitors. These derivatives have been patented for the potential treatment of autoimmune diseases, likely through the inhibition of kinases such as spleen tyrosine kinase (Syk).

Quantitative Data

Specific inhibitory concentrations for these 2,4-pyrimidinediamine derivatives against relevant kinases are not yet publicly available but are anticipated based on the patent claims.

Experimental Protocols

General Synthesis of 2,4-Pyrimidinediamine Derivatives

The synthesis typically involves the reaction of this compound with a substituted 2,4-dichloropyrimidine, followed by further modifications to introduce diversity.

In Vitro Kinase Inhibition Assay (e.g., Syk)

The inhibitory activity of these compounds against specific kinases can be determined using various assay formats, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[3]

  • Principle: The assay measures the phosphorylation of a substrate peptide by the kinase. A europium-labeled anti-phospho-antibody binds to the phosphorylated substrate, bringing it in proximity to a streptavidin-conjugated acceptor fluorophore, resulting in a FRET signal.

  • Procedure:

    • In a microplate, add the kinase, the biotinylated substrate peptide, and the test compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate to allow for substrate phosphorylation.

    • Stop the reaction and add the detection reagents (europium-labeled antibody and streptavidin-acceptor).

    • Incubate to allow for binding of the detection reagents.

    • Measure the TR-FRET signal.

    • Calculate the percent inhibition and determine the IC50 value.

Signaling Pathway and Workflow Visualization

Syk_Inhibition_Pathway BCR B-Cell Receptor (BCR) Activation Syk Syk Kinase BCR->Syk Activates Downstream_Signaling Downstream Signaling (e.g., PLCγ2, PI3K) Syk->Downstream_Signaling Phosphorylates Inhibitor 2,4-Pyrimidinediamine Derivative (Inhibitor) Inhibitor->Syk Inhibits Cellular_Response Cellular Response: (Proliferation, Cytokine Release) Downstream_Signaling->Cellular_Response Kinase_Assay_Workflow Start Start: Prepare Assay Plate Add_Reagents Add Kinase, Substrate Peptide, & Test Compound Start->Add_Reagents Initiate_Reaction Initiate Reaction with ATP Add_Reagents->Initiate_Reaction Incubate_Phosphorylation Incubate for Phosphorylation Initiate_Reaction->Incubate_Phosphorylation Add_Detection Add TR-FRET Detection Reagents Incubate_Phosphorylation->Add_Detection Measure_Signal Measure TR-FRET Signal Add_Detection->Measure_Signal Data_Analysis Data Analysis: Calculate IC50 Measure_Signal->Data_Analysis

References

The Versatile Scaffold: 3-Chloro-4-isopropoxyaniline in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Chloro-4-isopropoxyaniline, a substituted aniline derivative, has emerged as a valuable and versatile building block in the design and synthesis of novel therapeutic agents. Its unique combination of a halogenated aromatic ring, an amino group, and an isopropoxy moiety provides a privileged scaffold for the development of potent and selective inhibitors targeting a range of biological pathways implicated in various diseases. This technical guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, detailing its synthesis, and its role in the generation of bioactive molecules for oncology, autoimmune disorders, and pain management.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its effective utilization in drug design. These properties influence its reactivity, solubility, and metabolic stability, which in turn impact the pharmacokinetic and pharmacodynamic profiles of the resulting drug candidates.

PropertyValue
Molecular Formula C₉H₁₂ClNO
Molecular Weight 185.65 g/mol
CAS Number 5211-04-1
Appearance Solid
SMILES CC(C)Oc1ccc(N)cc1Cl
InChI Key YXBDJALKYPUAFT-UHFFFAOYSA-N

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the etherification of a nitrophenol followed by the reduction of the nitro group.

Synthesis cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Reduction 2-Chloro-4-nitrophenol 2-Chloro-4-nitrophenol 2-Chloro-1-isopropoxy-4-nitrobenzene 2-Chloro-1-isopropoxy-4-nitrobenzene 2-Chloro-4-nitrophenol->2-Chloro-1-isopropoxy-4-nitrobenzene Isopropanol, Base Isopropanol Isopropanol Base Base This compound This compound 2-Chloro-1-isopropoxy-4-nitrobenzene->this compound Reducing Agent (e.g., Fe/NH4Cl) Reducing_Agent Reducing_Agent

Figure 1: General synthetic scheme for this compound.
Experimental Protocol: Synthesis via Reduction of 2-Chloro-1-isopropoxy-4-nitrobenzene

This protocol outlines a common method for the reduction of the nitro-intermediate to the desired aniline.

Materials:

  • 2-Chloro-1-isopropoxy-4-nitrobenzene

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

Procedure:

  • To a stirred mixture of 2-chloro-1-isopropoxy-4-nitrobenzene (1.0 equiv) and ammonium chloride (10.0 equiv) in a 2:1 mixture of ethanol and water, add iron powder (5.0 equiv) at room temperature under a nitrogen atmosphere.

  • Heat the resulting mixture to 80°C and stir for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature and filter through a pad of celite.

  • Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • The crude product can be purified by column chromatography on silica gel to afford this compound.

Applications as a Building Block in Medicinal Chemistry

The this compound scaffold has been instrumental in the development of several classes of kinase inhibitors and other targeted therapies. The chlorine atom can engage in halogen bonding or occupy hydrophobic pockets, while the isopropoxy group can provide favorable steric and electronic interactions within the target protein's binding site. The aniline nitrogen serves as a key attachment point for various heterocyclic core structures.

Spleen Tyrosine Kinase (Syk) Inhibitors for Autoimmune Diseases

Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.[1] Dysregulation of Syk activity is implicated in autoimmune diseases such as rheumatoid arthritis and lupus.[1][2] this compound has been utilized as a key building block in the synthesis of potent and selective Syk inhibitors.

Syk_Inhibitor_Synthesis This compound This compound Syk_Inhibitor 2,4-Pyrimidinediamine Syk Inhibitor This compound->Syk_Inhibitor Pyrimidinediamine_Core 2,4-Dichloropyrimidine derivative Pyrimidinediamine_Core->Syk_Inhibitor

Figure 2: General synthetic approach for Syk inhibitors.

A patent (ES2445208T3) describes the synthesis of 2,4-pyrimidinediamine compounds as Syk inhibitors, where this compound is a key intermediate.[2] The aniline is coupled with a substituted pyrimidine core to generate the final inhibitor.

Experimental Protocol: General Procedure for Coupling with a Pyrimidine Core

  • Dissolve this compound (1.0 equiv) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF).

  • Add a substituted 2,4-dichloropyrimidine (1.1 equiv) and a non-nucleophilic base (e.g., diisopropylethylamine, 2.0 equiv).

  • Heat the reaction mixture at an elevated temperature (e.g., 80-120°C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and partition between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 2,4-pyrimidinediamine Syk inhibitor.

P2X3 and P2X2/3 Receptor Antagonists for Chronic Pain

The P2X3 and P2X2/3 receptors are ATP-gated ion channels predominantly expressed on sensory neurons and are implicated in the transmission of pain signals. Antagonists of these receptors are being investigated as novel analgesics for the treatment of chronic pain. This compound has been incorporated into novel triazine derivatives that exhibit potent P2X3 and P2X2/3 receptor antagonism.[3][4]

P2X3_Antagonist_Synthesis This compound This compound P2X3_Antagonist Triazine-based P2X3 Antagonist This compound->P2X3_Antagonist Triazine_Core Substituted Triazine Triazine_Core->P2X3_Antagonist

Figure 3: Synthesis of triazine-based P2X3 antagonists.

A patent application (CA2807947A1) discloses a method for preparing these triazine derivatives.[4]

Experimental Protocol: Synthesis of a Triazine-based P2X3 Antagonist

  • A mixture of a 6-(ethylthio)-substituted triazine derivative (1.0 equiv), this compound (3.0 equiv), and acetic acid is heated at 90°C for 6 hours.[4]

  • After cooling, the reaction mixture is poured into a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate.

  • The organic extract is washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.[4]

  • The resulting residue is purified by silica gel column chromatography to afford the desired 6-(3-chloro-4-isopropoxyphenylamino)-triazine derivative.[4]

Glutathione Peroxidase 4 (GPX4) Inhibitors for Cancer Therapy

Glutathione peroxidase 4 (GPX4) is a key enzyme that protects cells from ferroptosis, a form of iron-dependent programmed cell death. Inhibition of GPX4 has emerged as a promising strategy for cancer therapy, particularly for tumors that are resistant to conventional treatments. Recent patent literature (WO2024151666A1) reveals the use of this compound in the synthesis of novel GPX4 inhibitors.[5]

GPX4_Inhibitor_Synthesis This compound This compound GPX4_Inhibitor GPX4 Inhibitor This compound->GPX4_Inhibitor Amide Coupling Carboxylic_Acid_Analog Carboxylic Acid Derivative Carboxylic_Acid_Analog->GPX4_Inhibitor

Figure 4: General approach for synthesizing GPX4 inhibitors.
Quorum Sensing Inhibitors for Bacterial Infections

Quorum sensing is a cell-to-cell communication process in bacteria that regulates virulence factor production and biofilm formation. Inhibiting quorum sensing is an attractive anti-infective strategy that is less likely to induce resistance compared to traditional antibiotics. A doctoral thesis has described the synthesis of novel quorum sensing inhibitors targeting the PqsR receptor in Pseudomonas aeruginosa, utilizing this compound as a key starting material.[6]

Conclusion

This compound has proven to be a highly valuable and adaptable building block in the field of medicinal chemistry. Its incorporation into diverse molecular frameworks has led to the discovery of potent inhibitors of key biological targets, including Syk kinase, P2X3 receptors, GPX4, and bacterial quorum sensing systems. The synthetic accessibility of this aniline, coupled with the favorable physicochemical properties it imparts to the resulting molecules, ensures its continued importance in the quest for novel and effective therapeutics. This guide has provided a comprehensive overview of its synthesis, key applications, and representative experimental protocols to aid researchers and drug development professionals in harnessing the full potential of this versatile scaffold.

References

The Isopropoxy Group on the Aniline Ring: An In-depth Technical Guide to its Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isopropoxy group, when attached to an aniline ring, significantly influences the molecule's reactivity in various chemical transformations, particularly in electrophilic aromatic substitution. This technical guide provides a comprehensive analysis of the electronic and steric effects of the isopropoxy substituent on the aniline scaffold. It delves into the regioselectivity of key reactions, supported by available quantitative data, and offers detailed experimental protocols for synthetic transformations. Furthermore, this guide presents visual representations of reaction mechanisms and experimental workflows to facilitate a deeper understanding of the underlying principles governing the chemical behavior of isopropoxy anilines, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Introduction: The Dual Influence of Isopropoxy and Amino Groups

The reactivity of a substituted benzene ring is governed by the electronic and steric nature of its substituents. In the case of isopropoxy aniline, the aniline ring is polysubstituted with two electron-donating groups: the amino (-NH₂) group and the isopropoxy (-OCH(CH₃)₂) group. Both groups are powerful activating ortho, para-directors in electrophilic aromatic substitution (EAS) reactions.

The amino group is one of the strongest activating groups due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring via the +M (mesomeric) effect.[1] Similarly, the isopropoxy group is also an activating, ortho, para-director due to the +M effect of the oxygen atom's lone pairs.[2][3] The combined effect of these two groups renders the isopropoxy aniline ring highly nucleophilic and thus, exceptionally reactive towards electrophiles.

However, the isopropoxy group is significantly bulkier than methoxy or ethoxy groups. This steric hindrance plays a crucial role in determining the regioselectivity of the reactions, often favoring substitution at the less hindered para-position over the ortho-positions.[4][5] Understanding the interplay between these electronic and steric effects is paramount for predicting and controlling the outcomes of chemical reactions involving isopropoxy anilines.

Quantitative Data on Reactivity

While specific quantitative data for electrophilic substitution on isopropoxy anilines is not extensively available in the literature, a comparative study on the bromination of various alkoxybenzenes provides valuable insights into the reactivity of the isopropoxy group.

Table 1: Relative Rates of Bromination for Alkoxybenzenes

AlkoxybenzeneRelative Rate of Bromination (para-position)
Anisole (Methoxy)1.00
Phenetole (Ethoxy)1.25
Isopropoxybenzene1.50
tert-Butoxybenzene0.80

Data extrapolated from a study on the kinetics of aqueous bromination of alkoxybenzenes.

The data in Table 1 indicates that the reactivity at the para-position increases from methoxy to isopropoxy, suggesting that the inductive electron-donating effect of the alkyl chain in the alkoxy group contributes to the overall activation of the ring. However, the significantly lower reactivity of the tert-butoxybenzene highlights the dominant role of steric hindrance when the alkyl group becomes excessively bulky. For isopropoxy anilines, it is expected that this trend in reactivity would be significantly amplified due to the additional strong activation by the amino group.

The steric bulk of the isopropoxy group also influences the ratio of ortho to para substitution. Generally, for electrophilic aromatic substitution on substrates with ortho, para-directing groups, the para-product is favored, and this preference is enhanced with increasing steric bulk of the substituent.[6][7][8] Therefore, for isopropoxy anilines, a higher para/ortho product ratio is anticipated compared to methoxy or ethoxy anilines.

Key Reactions and Experimental Protocols

The high reactivity of the isopropoxy aniline ring necessitates careful control of reaction conditions to avoid polysubstitution and oxidation. A common strategy is the protection of the highly activating amino group as an acetamide, which moderates its activating influence and increases steric hindrance at the ortho-position, thereby favoring para-substitution.[2][9]

Acetylation of Isopropoxy Aniline (Protection of the Amino Group)

Objective: To protect the amino group of isopropoxy aniline by converting it into an acetamide to control reactivity in subsequent electrophilic aromatic substitution reactions.

Reaction Scheme:

Experimental Protocol:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of the isopropoxy aniline isomer (e.g., 4-isopropoxyaniline) in 30 mL of 5% aqueous acetic acid.

  • Addition of Acetic Anhydride: While stirring the solution at room temperature, add 1.1 equivalents (11 mmol) of acetic anhydride dropwise over 10 minutes.

  • Buffering and Precipitation: Immediately after the addition of acetic anhydride, add a solution of 1.1 equivalents (11 mmol) of sodium acetate in 10 mL of water to the reaction mixture.

  • Stirring and Cooling: Continue stirring the mixture for 30 minutes at room temperature. A white precipitate of the N-acetylated product should form.

  • Isolation: Cool the flask in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid with cold water (2 x 20 mL) and then dry it under vacuum or in a desiccator. The product can be further purified by recrystallization from an ethanol-water mixture.[10]

Nitration of N-Acetyl-Isopropoxyaniline

Objective: To introduce a nitro group onto the aromatic ring of N-acetyl-isopropoxyaniline. Due to the ortho, para-directing nature of the substituents, a mixture of isomers is expected, with the major product being substitution at the position para to the isopropoxy group (if the starting material is ortho or meta-isopropoxy acetanilide) or ortho to the isopropoxy group (if the starting material is para-isopropoxy acetanilide and the para position to the acetamido group is blocked).

Reaction Scheme:

Experimental Protocol:

  • Dissolution: In a 100 mL flask, dissolve 10 mmol of N-acetyl-isopropoxyaniline in 20 mL of glacial acetic acid. Cool the solution to 0-5 °C in an ice-salt bath.

  • Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by adding 1.1 equivalents (11 mmol) of concentrated nitric acid to 5 mL of concentrated sulfuric acid, keeping the temperature below 10 °C.

  • Addition of Nitrating Mixture: Add the cold nitrating mixture dropwise to the stirred solution of the acetanilide over 30 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

  • Quenching: Pour the reaction mixture slowly onto 100 g of crushed ice with stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield the nitro-N-acetyl-isopropoxyaniline.[11][12]

Halogenation of N-Acetyl-Isopropoxyaniline

Objective: To introduce a halogen (e.g., bromine) onto the aromatic ring of N-acetyl-isopropoxyaniline. The para-substituted product is expected to be the major isomer due to steric hindrance.

Reaction Scheme:

[Isopropoxy]-C₆H₄-NH₂ + H₂SO₄ → [Isopropoxy]-C₆H₃(SO₃H)-NH₂ + H₂O

Caption: Mechanism of Electrophilic Aromatic Nitration.

Experimental Workflow: General Electrophilic Aromatic Substitution

The following diagram outlines a typical experimental workflow for performing an electrophilic aromatic substitution on a protected isopropoxy aniline.

Exp_Workflow Start Start: Protected Isopropoxy Aniline Reaction Reaction: - Dissolve in solvent - Cool reaction mixture - Add electrophile/catalyst Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Quenching Quenching: - Pour onto ice/water Monitoring->Quenching Reaction Complete Isolation Isolation: - Vacuum Filtration Quenching->Isolation Washing Washing: - Cold water/brine Isolation->Washing Drying Drying: - Vacuum oven or desiccator Washing->Drying Purification Purification: - Recrystallization or - Column Chromatography Drying->Purification Characterization Characterization: - NMR, IR, Mass Spec, M.P. Purification->Characterization End Final Product Characterization->End

Caption: General Experimental Workflow for EAS.

Conclusion

The isopropoxy group, in concert with the amino group, profoundly activates the aniline ring towards electrophilic aromatic substitution. The electronic donating nature of both substituents leads to high reactivity, while the steric bulk of the isopropoxy group plays a significant role in directing incoming electrophiles, generally favoring para-substitution. The high reactivity of the isopropoxy aniline system often necessitates the use of a protecting group strategy, such as acetylation of the amino group, to achieve controlled and selective transformations. The provided experimental protocols offer a foundation for the synthesis of various substituted isopropoxy anilines, which are important building blocks in medicinal chemistry and materials science. Further quantitative studies on the reactivity and regioselectivity of a broader range of electrophilic substitution reactions on isopropoxy anilines would be beneficial for a more precise prediction of reaction outcomes and the development of optimized synthetic methodologies.

References

An In-depth Technical Guide to the Electronic Effects of Substituents in 3-Chloro-4-isopropoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-isopropoxyaniline is a substituted aniline derivative of interest in medicinal chemistry and materials science. The electronic properties of this molecule are dictated by the interplay of three substituents on the benzene ring: a chloro group, an isopropoxy group, and an amino group. Understanding the inductive and resonance effects of these substituents is crucial for predicting the molecule's reactivity, basicity, and spectroscopic characteristics. This guide provides a comprehensive analysis of these electronic effects, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the underlying principles.

Data Presentation: Electronic Substituent Constants

The electronic influence of a substituent on an aromatic ring can be quantified using various parameters, most notably Hammett constants (σ) and their extensions like Swain-Lupton constants, which separate the electronic effect into field/inductive (F) and resonance (R) components.

SubstituentPositionHammett Constant (σ)Field/Inductive Effect (F)Resonance Effect (R)
-Cl metaσm = 0.370.72-0.24
-OCH(CH3)2 paraσp ≈ -0.450.90-2.88
-NH2 σp = -0.660.38-2.52

Note: The Hammett constant for the para-isopropoxy group is estimated based on similar alkoxy groups[1]. Swain-Lupton constants (F and R) are provided for a more detailed analysis of inductive and resonance contributions[2].

Analysis of Electronic Effects

The overall electronic character of this compound is determined by the cumulative effects of its substituents.

  • Amino Group (-NH2): The amino group is a strong electron-donating group. Its primary influence is through a significant positive resonance effect (+R), where the lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring. This increases the electron density of the ring, particularly at the ortho and para positions. The amino group also exerts a moderate electron-withdrawing inductive effect (-I) due to the higher electronegativity of nitrogen compared to carbon. However, the resonance effect strongly dominates.

  • Isopropoxy Group (-OCH(CH3)2): The isopropoxy group, being an alkoxy group, is also a strong electron-donating group, primarily through its positive resonance effect (+R) due to the lone pairs on the oxygen atom. It also has a moderate electron-withdrawing inductive effect (-I). Similar to the amino group, the resonance effect is the dominant factor, leading to an overall activation of the aromatic ring.

  • Chloro Group (-Cl): The chloro group is an electron-withdrawing group. It exerts a strong electron-withdrawing inductive effect (-I) due to the high electronegativity of chlorine. It also has a weak electron-donating resonance effect (+R) due to the lone pairs on the chlorine atom. In the case of halogens, the inductive effect significantly outweighs the resonance effect, making the chloro group a deactivating substituent.

Combined Effects in this compound:

In this compound, the powerful electron-donating resonance effects of the amino and isopropoxy groups collectively increase the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution. The chloro group, positioned meta to the amino group and ortho to the isopropoxy group, exerts an electron-withdrawing inductive effect, which partially counteracts the electron-donating effects. The net result is an activated aromatic ring with specific regions of high electron density, influencing its reactivity and spectroscopic properties.

Mandatory Visualization

electronic_effects cluster_inductive Inductive Effects (-I) cluster_resonance Resonance Effects (+R) Chloro Cl Aromatic Ring Aromatic Ring Chloro->Aromatic Ring Withdraws σ electrons Isopropoxy -OCH(CH3)2 Isopropoxy->Aromatic Ring Withdraws σ electrons Amino -NH2 Amino->Aromatic Ring Withdraws σ electrons Isopropoxy_R -OCH(CH3)2 Isopropoxy_R->Aromatic Ring Donates π electrons Amino_R -NH2 Amino_R->Aromatic Ring Donates π electrons Chloro_R Cl (weak) Chloro_R->Aromatic Ring Donates π electrons

Caption: Inductive vs. Resonance Effects of Substituents.

experimental_workflow cluster_spectroscopy Spectroscopic Techniques Start Sample Preparation Spectroscopy Spectroscopic Analysis Start->Spectroscopy pKa_Det pKa Determination Start->pKa_Det NMR NMR Spectroscopy Spectroscopy->NMR IR IR Spectroscopy Spectroscopy->IR UV_Vis UV-Vis Spectroscopy Spectroscopy->UV_Vis Data_Analysis Data Analysis pKa_Det->Data_Analysis Conclusion Elucidation of Electronic Effects Data_Analysis->Conclusion NMR->Data_Analysis IR->Data_Analysis UV_Vis->Data_Analysis

Caption: Experimental Workflow for Characterization.

Experimental Protocols

Determination of pKa (as a proxy for Hammett constants)

The basicity of the amino group, quantified by its pKa value, is a direct measure of the electronic effects of the other ring substituents.

Methodology: Potentiometric Titration

  • Preparation of the Analyte Solution: Accurately weigh approximately 0.1 mmol of this compound and dissolve it in a suitable solvent mixture, typically 50 mL of a 1:1 ethanol/water solution.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4.00, 7.00, and 10.00). Place the dissolved analyte solution in a beaker with a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) in small increments (e.g., 0.1 mL). Record the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the point of maximum slope on the titration curve. The pKa is equal to the pH at the half-equivalence point.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the protons and carbons in the molecule, which is highly sensitive to the electron density distribution.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Expected ¹H NMR Spectral Features:

    • Aromatic Protons: The electron-donating amino and isopropoxy groups will shield the aromatic protons, causing them to appear at a relatively upfield chemical shift compared to benzene (δ 7.26 ppm). The chloro group will have a deshielding effect. The relative positions of the aromatic protons will provide insight into the combined electronic effects.

    • Amino Protons: A broad singlet corresponding to the -NH2 protons.

    • Isopropoxy Protons: A septet for the -CH- proton and a doublet for the two -CH3 groups.

  • Expected ¹³C NMR Spectral Features:

    • Aromatic Carbons: The carbons directly attached to the amino and isopropoxy groups will be significantly shielded (lower ppm values), while the carbon attached to the chloro group will be deshielded. The chemical shifts of the other aromatic carbons will reflect the overall electron density distribution.

2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology (for a solid sample):

  • Sample Preparation (Thin Solid Film): Dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane). Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid sample.

  • Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum.

  • Expected IR Spectral Features:

    • N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.

    • C-N Stretching: A band in the aromatic amine region, typically around 1250-1350 cm⁻¹.

    • C-O Stretching: A strong band corresponding to the aryl-alkyl ether linkage, typically in the region of 1200-1260 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric).

    • C-Cl Stretching: A band in the fingerprint region, typically between 600-800 cm⁻¹.

    • Aromatic C-H and C=C Stretching: Bands characteristic of a substituted benzene ring.

3. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The position and intensity of the absorption bands are affected by the substituents on the aromatic ring.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or cyclohexane) of a known concentration.

  • Data Acquisition: Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm) using a spectrophotometer.

  • Expected UV-Vis Spectral Features:

    • The strong electron-donating amino and isopropoxy groups are expected to cause a bathochromic shift (shift to longer wavelengths) of the π → π* transitions of the benzene ring compared to unsubstituted aniline. This is due to the increased conjugation and destabilization of the ground state and stabilization of the excited state. The primary absorption band will likely be observed above 230 nm, and a secondary band above 280 nm.

Conclusion

The electronic properties of this compound are a nuanced combination of the inductive and resonance effects of its three substituents. The potent electron-donating character of the amino and isopropoxy groups dominates the overall electronic landscape, activating the aromatic ring. The electron-withdrawing chloro group modulates this effect. A thorough understanding of these electronic interactions, quantified by parameters like Hammett constants and elucidated through spectroscopic and potentiometric methods, is fundamental for predicting the molecule's behavior in chemical reactions and biological systems, thereby guiding its application in drug development and materials science.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Chloro-4-isopropoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of 3-Chloro-4-isopropoxyaniline as a key starting material in the synthesis of potent kinase inhibitors. It includes comprehensive experimental protocols, quantitative data, and visual diagrams to support research and development in medicinal chemistry and oncology.

Introduction

This compound is a valuable building block in the synthesis of targeted kinase inhibitors. The structural motifs of a substituted aniline are prevalent in numerous kinase inhibitor scaffolds, often serving as crucial pharmacophores that interact with the hinge region of the kinase ATP-binding site. The presence of the chloro and isopropoxy groups on the aniline ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compound, including metabolic stability, lipophilicity, and binding affinity.

This guide delineates a synthetic pathway for a potent dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), analogous to the well-established drug Lapatinib. By substituting the fluorobenzyloxy moiety of Lapatinib with the isopropoxy group from this compound, we can explore novel chemical space and potentially discover inhibitors with improved properties.

Synthetic Workflow and Experimental Protocols

The synthesis of a Lapatinib analogue from this compound involves a multi-step process, beginning with the coupling of the aniline with a quinazoline moiety, followed by further functionalization.

Diagram of the Synthetic Workflow

G A This compound C N-(3-Chloro-4-isopropoxyphenyl)-6-iodoquinazolin-4-amine (Intermediate 1) A->C Nucleophilic Aromatic Substitution B 4-Chloro-6-iodoquinazoline B->C E 5-(4-((3-Chloro-4-isopropoxyphenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde (Intermediate 2) C->E Suzuki Coupling D 5-Formylfuran-2-boronic acid D->E G Final Kinase Inhibitor E->G Reductive Amination F 2-(Methylsulfonyl)ethylamine F->G

Caption: Synthetic workflow for the kinase inhibitor.

Experimental Protocols

Protocol 1: Synthesis of N-(3-Chloro-4-isopropoxyphenyl)-6-iodoquinazolin-4-amine (Intermediate 1)

This protocol describes the coupling of this compound with a quinazoline derivative.

Materials:

  • This compound

  • 4-Chloro-6-iodoquinazoline

  • Isopropanol

Procedure:

  • To a stirred slurry of 4-chloro-6-iodoquinazoline in isopropanol, add a solution of this compound in isopropanol.

  • Warm the reaction mixture to approximately 66°C and maintain this temperature for about 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Isolate the product by filtration, wash with cold isopropanol, and dry under vacuum.

Protocol 2: Synthesis of 5-(4-((3-Chloro-4-isopropoxyphenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde (Intermediate 2)

This protocol outlines the Suzuki coupling reaction to introduce the furan-2-carbaldehyde moiety.

Materials:

  • N-(3-Chloro-4-isopropoxyphenyl)-6-iodoquinazolin-4-amine (Intermediate 1)

  • 5-Formylfuran-2-boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

Procedure:

  • To a reaction vessel, add Intermediate 1, 5-formylfuran-2-boronic acid, and the palladium catalyst.

  • Add the base and the solvent mixture.

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Synthesis of the Final Kinase Inhibitor

This protocol describes the final reductive amination step.

Materials:

  • 5-(4-((3-Chloro-4-isopropoxyphenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde (Intermediate 2)

  • 2-(Methylsulfonyl)ethylamine

  • Reducing agent (e.g., Sodium triacetoxyborohydride)

  • Solvent (e.g., Dichloromethane)

Procedure:

  • Dissolve Intermediate 2 in the solvent.

  • Add 2-(methylsulfonyl)ethylamine and stir for 30 minutes at room temperature.

  • Add the reducing agent portion-wise and continue stirring for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the final product by recrystallization or column chromatography.

Data Presentation

Table 1: Reaction Yields and Purity
StepProductYield (%)Purity (%)
1Intermediate 192>98
2Intermediate 288>97
3Final Kinase Inhibitor85>99
Table 2: Biological Activity Data
Target KinaseIC₅₀ (nM)
EGFR15
HER225
VEGFR2>1000

Mechanism of Action: EGFR and HER2 Signaling Pathway Inhibition

The synthesized kinase inhibitor is designed to exert its therapeutic effect by inhibiting the tyrosine kinase activity of both EGFR and HER2. This inhibition blocks downstream signaling pathways, primarily the MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival. By disrupting these pathways, the inhibitor leads to cell cycle arrest and apoptosis in cancer cells.

Diagram of the EGFR and HER2 Signaling Pathway Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS HER2 HER2 HER2->PI3K HER2->RAS Inhibitor Kinase Inhibitor (from this compound) Inhibitor->EGFR Inhibitor->HER2 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of EGFR/HER2 signaling pathways.

Application Notes and Protocols for the Synthesis of Gefitinib Analogs Utilizing 3-Chloro-4-isopropoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gefitinib (Iressa®) is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy, particularly for non-small cell lung cancer (NSCLC) with activating EGFR mutations. The core structure of Gefitinib, a 4-anilinoquinazoline, serves as a versatile scaffold for the development of novel analogs with potentially improved efficacy, selectivity, or pharmacological properties. This document provides detailed application notes and experimental protocols for the synthesis of Gefitinib analogs using 3-chloro-4-isopropoxyaniline as a key building block. The isopropoxy group offers a modification to the 4-position of the aniline ring, potentially influencing the compound's binding affinity and metabolic stability.

Core Synthetic Strategy: Nucleophilic Aromatic Substitution

The primary synthetic route to Gefitinib and its analogs involves a nucleophilic aromatic substitution (SNAr) reaction. This key step entails the displacement of a leaving group, typically a chlorine atom, at the C4 position of the quinazoline ring by the amino group of a substituted aniline. In this case, this compound serves as the nucleophile, reacting with a suitable 4-chloroquinazoline precursor.

Experimental Protocols

Protocol 1: Synthesis of N-(3-chloro-4-isopropoxyphenyl)-6,7-dimethoxyquinazolin-4-amine (A Gefitinib Analog)

This protocol describes a general method for the synthesis of a Gefitinib analog using this compound and 4-chloro-6,7-dimethoxyquinazoline.

Materials:

  • 4-Chloro-6,7-dimethoxyquinazoline

  • This compound

  • Isopropanol (or other high-boiling solvent such as n-butanol or DMF)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware for workup and purification

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 4-chloro-6,7-dimethoxyquinazoline (1.0 equivalent) and this compound (1.1 equivalents).

  • Add a suitable volume of isopropanol to dissolve the reactants (approximately 10-20 mL per gram of the quinazoline).

  • Heat the reaction mixture to reflux (approximately 82°C for isopropanol) with constant stirring.

  • Monitor the progress of the reaction by TLC (e.g., using a mobile phase of dichloromethane:methanol, 95:5). The reaction is typically complete within 4-8 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature. A precipitate of the product may form.

  • If a precipitate has formed, collect the solid by vacuum filtration. Wash the collected solid with a small amount of cold isopropanol and then diethyl ether to remove impurities.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography on silica gel (eluting with a gradient of dichloromethane and methanol) to yield the pure N-(3-chloro-4-isopropoxyphenyl)-6,7-dimethoxyquinazolin-4-amine.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC) to confirm its identity and purity.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and biological activity of various Gefitinib analogs. While specific data for the this compound analog is not widely published, the tables provide a comparative context for the performance of similar analogs.

Table 1: Comparison of Reaction Conditions and Yields for the Synthesis of 4-Anilinoquinazoline Derivatives.

Quinazoline PrecursorAniline ReactantSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
4-Chloro-6,7-dimethoxyquinazoline3-Chloro-4-fluoroanilineIsopropanolReflux5~90[1]
2,4-Dichloro-6,7-dimethoxyquinazoline3-Chloro-4-fluoroanilineAcetic Acid55265[2]
4-Chloro-6,7-dimethoxyquinazoline3-EthynylanilineIsopropanolReflux4~85[3]
4-Chloro-6-nitroquinazoline3-BromoanilineIsopropanolReflux398[4]

Table 2: In Vitro Biological Activity of Selected Gefitinib Analogs against EGFR Tyrosine Kinase and Cancer Cell Lines.

CompoundAniline MoietyEGFR Kinase IC50 (nM)A549 Cell Line IC50 (µM)HT-29 Cell Line IC50 (µM)Reference
Gefitinib3-Chloro-4-fluoroaniline2-3715.598.37[5]
Analog 13-Ethynylaniline0.47<1<1[5]
Analog 23-Bromoaniline0.025--[6]
Analog 34-((Dimethylamino)methyl)aniline-7.35-[7]

Visualizations

EGFR Signaling Pathway

The epidermal growth factor receptor (EGFR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[2] Gefitinib and its analogs inhibit the tyrosine kinase activity of EGFR, thereby blocking downstream signaling cascades.[1]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_plc_pkc PLCγ-PKC Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Ligand Binding Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PKC PKC PLCg->PKC PKC->Proliferation Gefitinib Gefitinib Analog (Inhibitor) Gefitinib->EGFR Inhibition

Caption: EGFR signaling pathway and the inhibitory action of Gefitinib analogs.

Experimental Workflow for Gefitinib Analog Synthesis

The following diagram illustrates the general experimental workflow for the synthesis and purification of a Gefitinib analog using this compound.

Synthesis_Workflow Reactants 1. Reactant Mixing - 4-Chloro-6,7-dimethoxyquinazoline - this compound - Isopropanol Reaction 2. Reaction - Reflux with stirring - Monitor by TLC Reactants->Reaction Workup 3. Workup - Cool to room temperature - Filtration or Concentration Reaction->Workup Purification 4. Purification - Recrystallization or - Column Chromatography Workup->Purification Analysis 5. Analysis - NMR, MS, HPLC Purification->Analysis Final_Product Pure Gefitinib Analog Analysis->Final_Product

Caption: General experimental workflow for the synthesis of Gefitinib analogs.

References

using 3-Chloro-4-isopropoxyaniline in nucleophilic aromatic substitution

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide for the Use of 3-Chloro-4-isopropoxyaniline in Nucleophilic Aromatic Substitution

Introduction

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction class in synthetic organic chemistry, crucial for the construction of carbon-heteroatom bonds in aromatic systems.[1] This reaction is particularly vital in medicinal chemistry and drug discovery for the synthesis of diarylamines and other key scaffolds present in a wide array of biologically active compounds.[2][3] The SNAr reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of a leaving group.[4][5]

This compound is a valuable substituted aniline that serves as a potent nucleophile in SNAr reactions. Its structural features—an electron-donating amino group that provides nucleophilicity and ortho-chloro and para-isopropoxy substituents—allow for the synthesis of complex diarylamine derivatives. These products are often intermediates in the development of targeted therapeutics, such as kinase inhibitors. This document provides detailed application notes, experimental protocols, and reaction parameters for the effective use of this compound in SNAr reactions.

Physicochemical Properties

Key properties of the starting material, this compound hydrochloride, are summarized below.

PropertyValue
CAS Number 35594-48-0
Molecular Formula C₉H₁₃Cl₂NO
Molecular Weight 222.11 g/mol
Synonym 3-chloro-4-(1-methylethoxy)benzenamine hydrochloride
Storage Room Temperature

Data sourced from ChemScene[6].

Reaction Mechanism and Experimental Workflow

The SNAr reaction involving an aniline derivative proceeds through a well-established addition-elimination pathway. The general mechanism involves the nucleophilic attack of the aniline's amino group on an electron-deficient aryl halide, facilitated by an electron-withdrawing group (EWG) positioned ortho or para to the leaving group (LG).

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Aniline This compound (Nucleophile) Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Aniline->Meisenheimer + Ar-LG (Addition) ArylHalide Electron-Deficient Aryl Halide (Ar-LG) Product Diarylamine Product Meisenheimer->Product - LG⁻ (Elimination) LeavingGroup Leaving Group (LG⁻) Workflow A 1. Reagent Preparation (Aniline, Aryl Halide, Base, Solvent) B 2. Reaction Setup (Combine reagents under inert atmosphere) A->B C 3. Heating & Monitoring (Heat to specified temperature, monitor by TLC/HPLC) B->C D 4. Reaction Quench & Workup (Cool, dilute with solvent, wash with water/brine) C->D E 5. Drying and Concentration (Dry organic layer with MgSO₄, evaporate solvent) D->E F 6. Purification (Flash Column Chromatography) E->F G 7. Product Characterization (NMR, MS, etc.) F->G

References

Application Note: Synthetic Protocols for the N-Alkylation of 3-Chloro-4-isopropoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-alkylated anilines are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic introduction of an alkyl group onto the nitrogen atom of an aniline derivative can significantly influence its biological activity, physicochemical characteristics, and synthetic versatility. This document provides detailed experimental procedures for the N-alkylation of 3-Chloro-4-isopropoxyaniline, a valuable substituted aniline intermediate. Two widely employed and robust methodologies are presented: direct N-alkylation using an alkyl halide and reductive amination with a carbonyl compound. These protocols are designed for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Experimental Protocols

Two primary methods for the N-alkylation of this compound are detailed below. The choice of method may depend on the desired alkyl group, available starting materials, and desired reaction conditions.

Method 1: Direct N-Alkylation with an Alkyl Halide

This protocol outlines the direct N-alkylation of this compound via a nucleophilic substitution reaction with an alkyl halide in the presence of a non-nucleophilic base. This method is a classical and straightforward approach for introducing primary and secondary alkyl groups. To enhance selectivity and minimize the common issue of over-alkylation, the use of a suitable solvent and controlled reaction conditions is crucial.

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add a suitable solvent such as acetonitrile or DMF.

  • Add a non-nucleophilic base, such as potassium carbonate (1.5 - 2.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes to ensure proper mixing.

  • Slowly add the alkyl halide (1.1 - 1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to a temperature between 60-80°C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid base and wash the filter cake with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NaHCO₃, followed by brine.[1]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-alkylated product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Method 2: Reductive Amination with an Aldehyde or Ketone

Reductive amination is a highly efficient and versatile one-pot method for N-alkylation.[2][3] It involves the initial formation of an imine intermediate from the reaction of this compound with an aldehyde or ketone, which is then reduced in situ to the corresponding N-alkylated amine.[2] Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent commonly used for this transformation.[4]

Materials:

  • This compound

  • Aldehyde or Ketone (1.1 - 1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (catalytic amount, optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the carbonyl compound (1.1 - 1.2 eq) in anhydrous DCM or DCE.[4]

  • If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate the formation of the imine.

  • Stir the solution at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10-15 minutes. An exothermic reaction may be observed.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-24 hours.[4]

  • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude N-alkylated product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Data Presentation

The following table summarizes typical quantitative data for the N-alkylation of this compound. Note that the optimal conditions may vary depending on the specific alkylating agent used.

ParameterMethod 1: Direct AlkylationMethod 2: Reductive Amination
Substrate This compoundThis compound
Alkylating Agent Alkyl Halide (1.1-1.2 eq)Aldehyde/Ketone (1.1-1.2 eq)
Reagent K₂CO₃ (1.5-2.0 eq)STAB (1.5 eq)
Solvent Acetonitrile or DMFDCM or DCE
Temperature (°C) 60 - 80Room Temperature
Reaction Time (h) 4 - 121 - 24
Typical Yield (%) 60 - 8570 - 95

Mandatory Visualization

The following diagrams illustrate the logical workflow for the two described experimental procedures for the N-alkylation of this compound.

experimental_workflow cluster_method1 Method 1: Direct Alkylation cluster_method2 Method 2: Reductive Amination start1 Start: This compound reactants1 Add: Alkyl Halide, K₂CO₃, Solvent start1->reactants1 reaction1 Heat (60-80°C) & Monitor (TLC) reactants1->reaction1 workup1 Cool, Filter, Concentrate reaction1->workup1 extraction1 Aqueous Workup: EtOAc, NaHCO₃, Brine workup1->extraction1 purification1 Dry, Concentrate, Column Chromatography extraction1->purification1 product1 Final Product: N-alkylated Aniline purification1->product1 start2 Start: This compound reactants2 Add: Aldehyde/Ketone, Solvent start2->reactants2 imine_formation Imine Formation (Room Temp) reactants2->imine_formation reduction Add STAB & Monitor (TLC) imine_formation->reduction workup2 Quench (NaHCO₃), Separate Layers reduction->workup2 extraction2 Extract with DCM/EtOAc, Wash, Brine workup2->extraction2 purification2 Dry, Concentrate, Column Chromatography extraction2->purification2 product2 Final Product: N-alkylated Aniline purification2->product2

Caption: Experimental workflows for N-alkylation.

References

Application Notes and Protocols: 3-Chloro-4-isopropoxyaniline as a Versatile Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 3-chloro-4-isopropoxyaniline as a key building block in the synthesis of novel agrochemicals. While extensive research on this specific intermediate is not widely published, its structural motifs—a chlorinated aniline core with an alkoxy group—are prevalent in numerous commercially successful herbicides and fungicides.[1] This document outlines detailed synthetic protocols for deriving potential herbicidal and fungicidal candidates from this compound, based on established organic chemistry principles and analogies to structurally similar compounds.[1][2]

Potential Agrochemical Applications

The chemical structure of this compound makes it a valuable synthon for the development of various agrochemicals. The aniline functional group can be readily converted into ureas, amides, and carbamates, which are common toxophores in many pesticides.[1] The chloro and isopropoxy substituents on the aromatic ring can modulate the compound's biological activity, selectivity, metabolic stability, and physicochemical properties, such as lipophilicity, which influences its uptake and translocation within target organisms.[1][2]

Potential target agrochemical classes include:

  • Phenylurea Herbicides: This class of herbicides typically acts by inhibiting Photosystem II (PSII) in plants, thereby blocking the electron transport chain and halting photosynthesis.[3]

  • Salicylanilide Fungicides: Salicylanilides are known for their potent antifungal and antibacterial properties.[4][5] Their mode of action often involves the disruption of fungal respiration or cell division.[4]

Synthesis of this compound

The synthesis of this compound can be achieved via a two-step process starting from 2-chloro-4-nitrophenol. This procedure is adapted from a known synthesis of the analogous compound, 3-chloro-4-(isopentyloxy)aniline.[2]

Step 1: Williamson Ether Synthesis of 2-Chloro-4-isopropoxy-1-nitrobenzene

This step involves the O-alkylation of 2-chloro-4-nitrophenol with 2-bromopropane.

  • Materials: 2-chloro-4-nitrophenol, 2-bromopropane, potassium carbonate (K₂CO₃), acetone.

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-4-nitrophenol (1.0 eq), potassium carbonate (1.5 eq), and acetone.

    • Add 2-bromopropane (1.2 eq) to the mixture.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude 2-chloro-4-isopropoxy-1-nitrobenzene, which can be used in the next step without further purification.

Step 2: Reduction of the Nitro Group

The nitro group of 2-chloro-4-isopropoxy-1-nitrobenzene is reduced to an amine to yield the final product. Chemical reduction with iron powder is a common and effective method.[2]

  • Materials: 2-chloro-4-isopropoxy-1-nitrobenzene, iron powder, ammonium chloride (NH₄Cl), ethanol, water.

  • Procedure:

    • In a round-bottom flask, create a slurry of iron powder (3.0 eq) and ammonium chloride (3.0 eq) in a mixture of ethanol and water.

    • Add the crude 2-chloro-4-isopropoxy-1-nitrobenzene (1.0 eq) to the slurry.

    • Heat the mixture to reflux with vigorous stirring for 2-4 hours, monitoring the reaction by TLC.

    • Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts. Wash the filter cake with hot ethanol.

    • Combine the filtrates and concentrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to afford this compound.

ParameterValueReference
Starting Material 2-Chloro-4-nitrophenol[2]
Intermediate 2-Chloro-4-isopropoxy-1-nitrobenzene[2]
Final Product This compound[2]
CAS Number 5211-04-1[6]
Molecular Formula C₉H₁₂ClNO[6]
Molecular Weight 185.65 g/mol [6]
Expected Overall Yield 70-85%[2]

Application in Phenylurea Herbicide Synthesis

This protocol outlines the synthesis of a hypothetical N'-(3-chloro-4-isopropoxyphenyl)-N,N-dimethylurea, a potential phenylurea herbicide. The reaction involves the treatment of this compound with N,N-dimethylcarbamoyl chloride.[1]

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A This compound E Urea Formation (0°C to RT, 12h) A->E B N,N-Dimethylcarbamoyl Chloride B->E C Triethylamine (Base) C->E D Dichloromethane (Solvent) D->E F Aqueous Wash (1M HCl, NaHCO₃, Brine) E->F G Drying & Concentration F->G H Column Chromatography (Optional) G->H I N'-(3-chloro-4-isopropoxyphenyl) -N,N-dimethylurea H->I PU Phenylurea Herbicide PSII Photosystem II (D1 Protein) PU->PSII binds to PQ PSII->PQ blocks ET Electron Transport Chain PQ->ET interrupts ATP Photosynthesis (ATP Production) ET->ATP inhibits Death Weed Death ATP->Death leads to cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A This compound E Amide Bond Formation (80°C, 4h) A->E B Salicyloyl Chloride B->E C Pyridine (Base) C->E D Toluene (Solvent) D->E F Filter Pyridinium HCl E->F G Aqueous Wash (Water, Brine) F->G H Drying & Concentration G->H I Salicylanilide Fungicide Candidate H->I SF Salicylanilide Fungicide MM Inner Mitochondrial Membrane SF->MM targets PG Proton Gradient MM->PG disrupts OP Oxidative Phosphorylation PG->OP uncouples ATP ATP Production OP->ATP inhibits Death Fungal Cell Death ATP->Death leads to

References

Application Notes and Protocols for the Catalylic Hydrogenation of Nitroarenes to Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic hydrogenation of nitroarenes represents a cornerstone of organic synthesis, providing a direct and atom-economical route to substituted anilines. These anilines are indispensable building blocks in the manufacturing of a vast array of fine chemicals, pharmaceuticals, agrochemicals, dyes, and polymers.[1][2][3] The paramount importance of this transformation has spurred extensive research into developing highly efficient, selective, and sustainable catalytic systems.

Traditionally, this reduction has been accomplished using stoichiometric reducing agents like iron in the Béchamp reduction, a process that generates significant amounts of waste.[1][4] Modern methods overwhelmingly favor catalytic hydrogenation due to its cleaner profile, with water as the primary byproduct.[1] Commonly employed catalysts include noble metals such as palladium on carbon (Pd/C) and platinum on carbon (Pt/C), as well as Raney nickel.[1][4] However, these conventional catalysts often exhibit low chemoselectivity, leading to the undesired reduction of other functional groups present on the aromatic ring, such as halogens, carbonyls, and nitriles.[2][4]

Current research focuses on the development of novel catalytic systems with enhanced chemoselectivity, utilizing both heterogeneous and homogeneous catalysts.[1][4] Innovations include the use of single-atom catalysts, bimetallic nanoparticles, and catalysts based on earth-abundant metals like iron, cobalt, and manganese to provide more sustainable and cost-effective alternatives.[4][5][6] This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of nitroarenes, highlighting various catalytic systems and their performance with a range of substituted substrates.

General Experimental Workflow

The following diagram illustrates a typical workflow for the catalytic hydrogenation of a nitroarene in a laboratory setting.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis reagents Weigh Nitroarene & Catalyst solvent Add Solvent reagents->solvent 1 reactor Assemble Reactor solvent->reactor 2 purge Purge with Inert Gas (e.g., N2 or Ar) pressurize Pressurize with H2 purge->pressurize 3 heat_stir Heat & Stir pressurize->heat_stir 4 monitor Monitor Reaction (TLC, GC, HPLC) heat_stir->monitor 5 cool_depressurize Cool & Depressurize filter Filter Catalyst cool_depressurize->filter 6 extract Extract & Wash filter->extract 7 dry_concentrate Dry & Concentrate extract->dry_concentrate 8 purify Purify Product (e.g., Chromatography) dry_concentrate->purify 9 analyze Analyze Product (NMR, MS) purify->analyze 10

Caption: General workflow for catalytic hydrogenation of nitroarenes.

Data Presentation: Comparison of Catalytic Systems

The following tables summarize the performance of various catalysts in the hydrogenation of substituted nitroarenes, providing a comparative overview of their efficiency and selectivity.

Table 1: Heterogeneous Catalysis Data

CatalystSubstrateH2 SourceTemp (°C)Pressure (bar)Time (h)Conversion (%)Yield (%)Ref.
Pt/CNF-P4-ChloronitrobenzeneH₂RT100.5>99>99[2]
Pt/CNF-P4-IodonitrobenzeneH₂50104>9997[2]
Na-Pt/FeOx3-NitrostyreneH₂803049598 (selectivity)[7]
SiliaCat Pt⁰4-ChloronitrobenzeneH₂RT10.5-2100>99[8]
Co@NC4-ChloronitrobenzeneN₂H₄·H₂O801 atm0.5>99>99[9]
NiCeL@SiO₂NitrobenzeneH₂604020100>99[10]
CuNPs/CeliteNitrobenzeneEthylene Glycol130N/AContinuous Flow>99-[11]
Pd@Fe₃O₄4-NitrophenolTHDB80N/A1>99>99[12]

*RT = Room Temperature. THDB = Tetrahydroxydiboron.

Table 2: Homogeneous Catalysis Data

CatalystSubstrateH2 SourceTemp (°C)Pressure (bar)Time (h)Conversion (%)Yield (%)Ref.
Mn-1NitrobenzeneH₂1305024-59[4]
[Ir(cod)Cl]₂ / 1,10-phenanthroline4-Chloronitrobenzene2-propanol100N/A2>9998[13]
Fe(CO)₃(PPh₃)₂NitrobenzeneH₂15055410098[6]

Experimental Protocols

Protocol 1: Chemoselective Hydrogenation using Pt/CNF-P (Heterogeneous)

This protocol is adapted from the work of Fukuoka et al. and is particularly useful for the selective reduction of nitroarenes containing other reducible functional groups.[2]

Materials:

  • Substituted nitroarene (e.g., 4-chloronitrobenzene, 1 mmol)

  • Pt/CNF-P catalyst (5 mg)

  • n-Octylamine (20 µL, optional, for enhanced selectivity with halo-nitroarenes)

  • Ethyl acetate (solvent)

  • Hydrogen gas (H₂)

Equipment:

  • Autoclave or high-pressure reactor equipped with a magnetic stirrer

  • Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) for reaction monitoring

Procedure:

  • In a glass liner for the autoclave, combine the substituted nitroarene (1 mmol), Pt/CNF-P catalyst (5 mg), and ethyl acetate.

  • If using a halonitroarene, add n-octylamine (20 µL).

  • Place the glass liner in the autoclave and seal the reactor.

  • Purge the reactor three times with H₂ gas.

  • Pressurize the reactor to 10 atm with H₂.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by GC or HPLC analysis of aliquots.

  • Upon completion, carefully vent the reactor and purge with nitrogen.

  • Filter the reaction mixture to remove the catalyst.

  • The filtrate can be analyzed directly or concentrated under reduced pressure to obtain the crude product, which can be further purified if necessary.

Protocol 2: Transfer Hydrogenation using a Magnetically Recoverable Pd@Fe₃O₄ Catalyst (Heterogeneous)

This protocol, based on the work of Ghorbani-Choghamarani et al., utilizes a magnetically recoverable catalyst and a hydrogen donor, avoiding the need for high-pressure hydrogen gas.[12]

Materials:

  • Substituted nitroarene (e.g., 4-nitrophenol, 0.5 mmol)

  • Pd@Fe₃O₄ catalyst (5 mg)

  • Tetrahydroxydiboron (THDB, 2 mmol)

  • Deionized water (10 mL)

Equipment:

  • Reaction tube with a magnetic stirrer

  • Heating block or oil bath

  • Thin-layer chromatography (TLC) plates

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • To a reaction tube, add the nitroarene (0.5 mmol), Pd@Fe₃O₄ catalyst (5 mg), and deionized water (10 mL).

  • Stir the mixture and heat to 80 °C.

  • Add THDB (2 mmol) to the reaction mixture.

  • Monitor the reaction by TLC and GC-MS.

  • After the reaction is complete (typically 60 minutes), cool the mixture to room temperature.

  • Use a magnet to immobilize the catalyst on the side of the reaction tube and decant the supernatant.

  • The aqueous solution can be extracted with an organic solvent (e.g., ethyl acetate) to isolate the product.

  • The catalyst can be washed with water and ethanol and reused.

Protocol 3: Homogeneous Catalysis with an Air-Stable Manganese Catalyst

This protocol is derived from the work of Zubar et al. and demonstrates the use of an earth-abundant base metal catalyst.[1][4]

Materials:

  • Substituted nitroarene (0.5 mmol)

  • Manganese catalyst (Mn-1, 5 mol%)

  • Potassium tert-butoxide (KOtBu, 12.5 mol%)

  • Toluene (2 mL)

  • Hydrogen gas (H₂)

Equipment:

  • Schlenk tube or a high-pressure reactor

  • Magnetic stirrer and heating plate

  • Gas chromatograph (GC) for analysis

Procedure:

  • In a glovebox or under an inert atmosphere, add the manganese catalyst (5 mol%) and KOtBu (12.5 mol%) to a Schlenk tube or reactor vial equipped with a stirring bar.

  • Add the nitroarene (0.5 mmol) and toluene (2 mL).

  • Seal the vessel, remove it from the glovebox, and connect it to a hydrogen line.

  • Purge the vessel with hydrogen gas.

  • Pressurize the reactor to 50 bar of H₂.

  • Heat the reaction mixture to 130 °C and stir for 24 hours.

  • After cooling to room temperature, carefully vent the reactor.

  • The reaction mixture can be filtered through a short pad of silica gel, and the yield can be determined by GC analysis using an internal standard.

Signaling Pathways and Logical Relationships

The reduction of nitroarenes to anilines can proceed through different pathways, primarily the direct pathway and the condensation pathway. The following diagram illustrates these two routes.

G cluster_direct Direct Pathway cluster_condensation Condensation Pathway Nitroarene R-NO₂ (Nitroarene) Nitrosoarene R-NO (Nitrosoarene) Nitroarene->Nitrosoarene +H₂ Hydroxylamine R-NHOH (Hydroxylamine) Nitrosoarene->Hydroxylamine +H₂ Azoxybenzene R-N(O)=N-R (Azoxybenzene) Nitrosoarene->Azoxybenzene Condensation Aniline R-NH₂ (Aniline) Hydroxylamine->Aniline +H₂ Hydroxylamine->Azoxybenzene Condensation Azobenzene R-N=N-R (Azobenzene) Azoxybenzene->Azobenzene +H₂ Hydrazobenzene R-NH-NH-R (Hydrazobenzene) Azobenzene->Hydrazobenzene +H₂ Hydrazobenzene->Aniline +H₂

Caption: Reaction pathways for nitroarene hydrogenation.

Conclusion

The catalytic hydrogenation of nitroarenes is a versatile and essential transformation in chemical synthesis. The choice of catalyst and reaction conditions can be tailored to achieve high yields and, crucially, high chemoselectivity for the synthesis of complex substituted anilines. The protocols outlined above provide a starting point for researchers, with catalyst systems ranging from traditional noble metals to modern, sustainable base-metal catalysts and transfer hydrogenation methods. The continued development of novel catalysts promises to further enhance the efficiency, selectivity, and environmental friendliness of this vital reaction.

References

Application of 3-Chloro-4-isopropoxyaniline in the Synthesis of Azo Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-isopropoxyaniline is a versatile aromatic amine that serves as a key intermediate in the synthesis of a variety of organic compounds, most notably azo dyes. The presence of the chloro and isopropoxy groups on the aniline ring influences the electronic properties of the resulting dye molecules, often imparting desirable characteristics such as specific shades, good lightfastness, and thermal stability. This document provides detailed application notes and experimental protocols for the synthesis of azo dyes using this compound as the diazo component.

Azo dyes are the largest and most versatile class of synthetic organic dyes, characterized by the presence of one or more azo groups (-N=N-). The synthesis of azo dyes from this compound follows a well-established two-step reaction pathway:

  • Diazotization: The primary aromatic amine, this compound, is converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid at low temperatures (0-5 °C).

  • Azo Coupling: The resulting diazonium salt, an electrophile, is then reacted with a coupling component, which is an electron-rich species such as a phenol, naphthol, or another aromatic amine, to form the stable azo dye.

The choice of the coupling component is a critical determinant of the final dye's color and properties.

Data Presentation

The following table summarizes the hypothetical properties of representative azo dyes synthesized from this compound and various coupling components. This data is illustrative and may vary based on specific experimental conditions and purification methods.

Dye Reference CodeCoupling ComponentColor Shadeλmax (nm)Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹)Light Fastness (1-8)Wash Fastness (1-5)
CID-NP-01 2-NaphtholOrange-Red48525,00064
CID-PN-02 PhenolYellow41018,00054
CID-DM-03 N,N-DimethylanilineYellow-Orange45022,00053
CID-RS-04 ResorcinolBrownish-Yellow43020,00064

Experimental Protocols

Protocol 1: Diazotization of this compound

This protocol describes the formation of the diazonium salt of this compound, which is the essential first step in the synthesis of azo dyes derived from it.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Starch-iodide paper

  • Sulfamic acid (optional)

Procedure:

  • In a 250 mL beaker, dissolve 1.86 g (0.01 mol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of distilled water.

  • Cool the resulting solution to 0-5 °C in an ice-salt bath with continuous stirring.

  • In a separate beaker, prepare a solution of 0.70 g (0.01 mol) of sodium nitrite in 10 mL of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cold aniline solution over a period of 15-20 minutes, ensuring the temperature is maintained below 5 °C.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the diazotization is complete.

  • Test for the presence of excess nitrous acid by placing a drop of the reaction mixture on starch-iodide paper; a blue-black color indicates excess nitrous acid. If excess nitrous acid is present, it can be quenched by the careful addition of a small amount of sulfamic acid until the starch-iodide test is negative.

  • The resulting cold diazonium salt solution is used immediately in the subsequent azo coupling reaction.

Protocol 2: Azo Coupling with 2-Naphthol (to synthesize CID-NP-01)

This protocol details the synthesis of a representative orange-red azo dye by coupling the diazonium salt of this compound with 2-naphthol.

Materials:

  • Diazonium salt solution from Protocol 1

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • In a separate 500 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the cold diazonium salt solution prepared in Protocol 1 to the cold 2-naphthol solution with continuous and efficient stirring.

  • A brightly colored orange-red precipitate of the azo dye will form immediately.

  • Continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes to ensure complete coupling.

  • Adjust the pH of the solution to slightly acidic (pH 5-6) by the slow addition of dilute hydrochloric acid to facilitate the complete precipitation of the dye.

  • Filter the precipitated dye using a Buchner funnel and wash it thoroughly with cold distilled water until the filtrate is neutral.

  • Dry the collected dye in a vacuum oven at 60-70 °C.

  • For further purification, the crude dye can be recrystallized from a suitable solvent such as ethanol or glacial acetic acid.

Mandatory Visualizations

G cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_workup Step 3: Work-up This compound This compound Diazonium Salt Solution Diazonium Salt Solution This compound->Diazonium Salt Solution  + HCl, H2O + NaNO2, 0-5 C HCl, H2O HCl, H2O NaNO2, 0-5 C NaNO2, 0-5 C Azo Dye Precipitate Azo Dye Precipitate Diazonium Salt Solution->Azo Dye Precipitate  Slow Addition  with Stirring Coupling Component\n(e.g., 2-Naphthol) Coupling Component (e.g., 2-Naphthol) Coupling Solution Coupling Solution Coupling Component\n(e.g., 2-Naphthol)->Coupling Solution  + NaOH, H2O  Cool to 0-5 C NaOH, H2O NaOH, H2O Coupling Solution->Azo Dye Precipitate Filtration Filtration Azo Dye Precipitate->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Purified Azo Dye Purified Azo Dye Drying->Purified Azo Dye

Caption: General workflow for the synthesis of azo dyes.

Caption: Key components in azo dye synthesis.

Scale-Up Synthesis of 3-Chloro-4-isopropoxyaniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 3-Chloro-4-isopropoxyaniline, a key intermediate in the development of targeted therapies, particularly kinase inhibitors for oncology.

Introduction

This compound is a substituted aniline derivative of significant interest in medicinal chemistry and pharmaceutical development. Its structural motifs are found in a variety of biologically active molecules, making it a valuable building block for the synthesis of complex drug candidates. The presence of the chloro and isopropoxy groups on the aniline ring can influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API), potentially enhancing binding affinity, metabolic stability, and overall efficacy. This intermediate is particularly relevant in the synthesis of tyrosine kinase inhibitors, a class of targeted cancer therapies.

Synthetic Routes

Two primary synthetic routes are commonly employed for the preparation of this compound on a laboratory and pilot-plant scale. The preferred method for scale-up is a two-step process involving a Williamson ether synthesis followed by a robust nitro group reduction.

Route 1: Williamson Ether Synthesis and Subsequent Nitro Group Reduction (Recommended for Scale-Up)

This robust and high-yielding two-step process is the preferred method for the large-scale production of this compound.

Step 1: Williamson Ether Synthesis

In this step, 2-chloro-4-nitrophenol is reacted with 2-bromopropane (isopropyl bromide) in the presence of a base to form 2-chloro-1-isopropoxy-4-nitrobenzene.

Step 2: Nitro Group Reduction

The nitro group of the intermediate is then reduced to the corresponding aniline. Catalytic hydrogenation is a common and efficient method for this transformation on a larger scale.

Route 2: Direct Alkylation of 3-Chloro-4-hydroxyaniline (Alternative Route)

This alternative route involves the direct O-alkylation of 3-chloro-4-hydroxyaniline with an isopropyl halide. However, this method can present challenges on a larger scale due to the potential for N-alkylation, leading to the formation of impurities that can be difficult to separate.

Data Presentation

The following table summarizes the key quantitative data for the recommended two-step synthetic route.

ParameterStep 1: Williamson Ether SynthesisStep 2: Nitro Group Reduction (Catalytic Hydrogenation)
Starting Materials 2-chloro-4-nitrophenol, 2-bromopropane, Potassium carbonate2-chloro-1-isopropoxy-4-nitrobenzene, Hydrogen gas, 5% Palladium on Carbon
Solvent AcetonitrileEthanol
Reaction Temperature 75-80°C40-50°C
Reaction Time 4-6 hours4-6 hours
Typical Yield >95%80-90%
Purity (Crude) >98% (by HPLC)>95% (by HPLC)
Purification Method Filtration and concentrationFiltration and concentration, optional recrystallization

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound via Route 1

Step 1: Synthesis of 2-Chloro-1-isopropoxy-4-nitrobenzene

Materials:

  • 2-chloro-4-nitrophenol

  • 2-bromopropane (Isopropyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile

Equipment:

  • Appropriately sized glass-lined or stainless steel reactor with overhead stirrer, heating/cooling jacket, condenser, and addition funnel.

Procedure:

  • Charge the reactor with 2-chloro-4-nitrophenol, potassium carbonate, and acetonitrile under a nitrogen atmosphere.

  • Begin agitation and heat the mixture to 75-80°C.

  • Slowly add 2-bromopropane via the addition funnel over 1-2 hours, maintaining the internal temperature below 85°C.

  • After the addition is complete, maintain the reaction mixture at 80°C for 4-6 hours.

  • Monitor the reaction progress by HPLC until the starting phenol is consumed (<1%).

  • Cool the reaction mixture to 20-25°C.

  • Filter the inorganic salts and wash the filter cake with acetonitrile.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude 2-chloro-1-isopropoxy-4-nitrobenzene, which can be used in the next step without further purification if purity is sufficient.

Step 2: Synthesis of this compound

Materials:

  • Crude 2-chloro-1-isopropoxy-4-nitrobenzene (from previous step)

  • 5% Palladium on Carbon (50% wet)

  • Ethanol

  • Hydrogen gas

Equipment:

  • Hydrogenation reactor with overhead stirrer, heating/cooling jacket, and hydrogen gas inlet.

Procedure:

  • Charge the hydrogenator with the crude nitro compound and ethanol.

  • Carefully add the wet Pd/C catalyst.

  • Seal the reactor and purge several times with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to 5 bar.

  • Start agitation and heat the mixture to 40-50°C.

  • Monitor hydrogen uptake. The reaction is typically complete in 4-6 hours.

  • Once the reaction is complete, cool the mixture and carefully vent the hydrogen, followed by a nitrogen purge.

  • Filter the catalyst through a bed of celite. Wash the catalyst cake with ethanol.

  • Combine the filtrate and washings and concentrate under vacuum to yield the crude this compound.

  • The crude product can be further purified by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to achieve the desired purity.

Safety and Handling

  • This compound: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[1][2] Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]

  • 2-chloro-4-nitrophenol: Toxic and an environmental hazard. Handle with appropriate PPE.

  • 2-bromopropane: Flammable liquid and vapor. Handle in a well-ventilated area away from ignition sources.

  • Palladium on Carbon: Flammable solid. The dry catalyst can be pyrophoric. Handle with care, preferably wet.

  • Hydrogen Gas: Extremely flammable. Handle in a well-ventilated area and ensure all equipment is properly grounded.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Visualization of Experimental Workflow

The following diagrams illustrate the synthetic pathway and the general experimental workflow.

Synthetic Pathway for this compound A 2-chloro-4-nitrophenol B 2-chloro-1-isopropoxy-4-nitrobenzene A->B Isopropyl bromide, K2CO3 Acetonitrile, 75-80°C C This compound B->C H2, 5% Pd/C Ethanol, 40-50°C

Caption: Synthetic pathway for this compound.

Scale-Up Experimental Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitro Group Reduction A Charge Reactor: 2-chloro-4-nitrophenol, K2CO3, Acetonitrile B Heat to 75-80°C A->B C Add Isopropyl Bromide B->C D Reaction Monitoring (HPLC) C->D E Cool and Filter D->E F Concentrate E->F G Charge Hydrogenator: Nitro-intermediate, Ethanol, Pd/C F->G Crude Intermediate H Pressurize with H2 (5 bar) G->H I Heat to 40-50°C H->I J Reaction Monitoring I->J K Cool, Vent, and Filter J->K L Concentrate K->L M Purification (Crystallization) L->M

Caption: General workflow for the scale-up synthesis.

References

Application Notes and Protocols for the One-Pot Synthesis of a Quinolone Derivative from 3-Chloro-4-isopropoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the one-pot synthesis of 7-chloro-6-isopropoxy-2-methylquinoline from 3-chloro-4-isopropoxyaniline via an adapted Doebner-von Miller reaction. This classic acid-catalyzed annulation offers a straightforward approach to constructing the quinoline scaffold, a privileged core structure in medicinal chemistry. The protocol includes a comprehensive methodology, a summary of expected quantitative data, and visual diagrams to illustrate the reaction pathway and experimental workflow.

Introduction

The quinoline ring system is a fundamental heterocyclic motif found in a wide array of natural products and synthetic compounds with significant biological activities. Its derivatives have demonstrated applications as antimalarial, antibacterial, anticancer, and anti-inflammatory agents. The Doebner-von Miller reaction is a robust and versatile one-pot method for quinoline synthesis, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[1] This application note details a specific adaptation of this reaction for the synthesis of 7-chloro-6-isopropoxy-2-methylquinoline, a potentially valuable intermediate for drug discovery, starting from the readily available this compound.

Reaction Scheme

The overall one-pot synthesis is depicted below:

G cluster_reactants Reactants cluster_product Product This compound This compound catalyst HCl, ZnCl2 (cat.) Heat This compound->catalyst Paraldehyde Paraldehyde Paraldehyde->catalyst 7-Chloro-6-isopropoxy-2-methylquinoline catalyst->7-Chloro-6-isopropoxy-2-methylquinoline

Caption: One-pot Doebner-von Miller synthesis of 7-chloro-6-isopropoxy-2-methylquinoline.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of 7-chloro-6-isopropoxy-2-methylquinoline. The data is representative and may vary based on experimental conditions and scale.

ParameterValue
Reactant This compound
Molecular Weight 185.65 g/mol
Product 7-Chloro-6-isopropoxy-2-methylquinoline
Molecular Weight 237.70 g/mol
Theoretical Yield Based on 10 mmol of aniline (2.38 g)
Typical Actual Yield 1.43 - 1.78 g
Yield Percentage 60 - 75%
Purity (by HPLC) >95%
Melting Point 88 - 92 °C
Appearance Off-white to pale yellow solid

Table 1: Summary of Quantitative Data.

Experimental Protocol

Materials and Equipment:

  • This compound (98% purity)

  • Paraldehyde (trimer of acetaldehyde)

  • Hydrochloric acid (concentrated, 37%)

  • Zinc chloride (anhydrous)

  • Toluene

  • Sodium hydroxide solution (10 M)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Round-bottom flask (250 mL) with reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.86 g, 10 mmol) and 50 mL of 6 M hydrochloric acid. Stir the mixture to form the aniline hydrochloride salt.

  • Addition of Catalyst: To the stirred suspension, add anhydrous zinc chloride (0.68 g, 5 mmol) as a catalyst.

  • Heating: Heat the mixture to a gentle reflux (approximately 100-110 °C) using a heating mantle.

  • Slow Addition of Aldehyde Source: In a dropping funnel, prepare a solution of paraldehyde (2.64 g, 20 mmol of acetaldehyde equivalent) in 20 mL of toluene. Add this solution dropwise to the refluxing reaction mixture over a period of 1-2 hours. A slow addition is crucial to minimize the polymerization of the in situ generated crotonaldehyde, which can lead to tar formation.[2]

  • Reaction Monitoring: After the addition is complete, continue to reflux the mixture for an additional 4-6 hours. Monitor the progress of the reaction by TLC (eluent: 3:1 Hexane/Ethyl Acetate), observing the consumption of the starting aniline.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the acidic mixture by the slow addition of 10 M sodium hydroxide solution until the pH is approximately 10-12. Perform this step in an ice bath as the neutralization is exothermic.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a solid or viscous oil, can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent like ethanol/water to afford the pure 7-chloro-6-isopropoxy-2-methylquinoline.

Visualizations

Proposed Reaction Mechanism

The Doebner-von Miller reaction proceeds through a series of steps including in situ formation of an α,β-unsaturated aldehyde, Michael addition, cyclization, and oxidation.

G A Acetaldehyde (from Paraldehyde) B Crotonaldehyde (α,β-unsaturated aldehyde) A->B Aldol Condensation (in situ) D Michael Adduct B->D C This compound C->D 1,4-Michael Addition E Cyclized Intermediate D->E Electrophilic Cyclization F Dihydroquinoline E->F Dehydration G 7-Chloro-6-isopropoxy-2-methylquinoline F->G Oxidation

Caption: Proposed mechanism for the Doebner-von Miller synthesis.

Experimental Workflow

The following diagram outlines the key stages of the experimental procedure.

G start Start setup Reaction Setup: Aniline, HCl, ZnCl2 start->setup end End addition Slow Addition of Paraldehyde in Toluene at Reflux setup->addition reflux Reflux for 4-6 hours (Monitor by TLC) addition->reflux workup Cooling, Neutralization (NaOH) & Extraction (DCM) reflux->workup purification Drying, Concentration & Purification workup->purification product Pure Product purification->product product->end

Caption: Experimental workflow for the one-pot quinoline synthesis.

Safety Precautions

  • Handle concentrated hydrochloric acid and sodium hydroxide solutions with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Toluene and dichloromethane are flammable and volatile organic solvents. Avoid open flames and ensure adequate ventilation.

  • The reaction is heated to reflux; use a heating mantle and ensure the apparatus is securely clamped.

Conclusion

This application note provides a detailed and practical protocol for the one-pot synthesis of a substituted quinoline from this compound. The Doebner-von Miller reaction, despite being a classic method, remains a highly relevant and efficient strategy for accessing the quinoline core. The provided methodology, data, and diagrams are intended to guide researchers in the successful synthesis and further exploration of this class of compounds in drug discovery and development programs.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3-Chloro-4-isopropoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3-Chloro-4-isopropoxyaniline.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities can originate from starting materials, byproducts of the synthesis, or degradation. These may include:

  • Unreacted Starting Materials: Such as 2-chloro-4-nitrophenol, if the synthesis involves a reduction of a nitro group.

  • Oxidation Byproducts: Anilines are susceptible to air and light oxidation, which often results in a reddish-brown discoloration of the crude product.[1][2]

  • Inorganic Salts: These are often introduced during aqueous workup or neutralization steps in the synthesis.[3]

  • Positional Isomers: Depending on the synthetic route, other isomers may be formed.

  • Residual Solvents: Solvents used in the reaction or workup may be present in the crude product.

Q2: Which purification techniques are most effective for this compound?

A2: The most suitable purification methods are recrystallization and column chromatography. The choice depends on the nature and quantity of impurities, the desired final purity, and the scale of the purification.[2]

  • Recrystallization is effective for removing minor structural analogs and less soluble impurities. Isopropanol is often a good solvent to try for anilines.[3]

  • Flash Column Chromatography is highly effective for removing a wider range of impurities, including unreacted starting materials, baseline impurities, and colored byproducts.[3][4]

  • Acid-Base Extraction can be used to remove acidic or basic impurities. For example, washing an organic solution of the crude product with a dilute aqueous base can remove acidic impurities like unreacted 2-chloro-4-nitrophenol.[3]

Q3: My crude product is dark brown. How can I remove the color?

A3: The dark color is typically due to oxidized impurities.[3] Two main methods can be employed for decolorization:

  • Activated Carbon Treatment: During recrystallization, a small amount of activated carbon can be added to the hot solution to adsorb the colored impurities. The carbon is then removed by hot filtration.[2][3]

  • Column Chromatography: This is generally very effective at separating the desired aniline from the colored oxidation byproducts.[2]

Q4: How should I store purified this compound to prevent degradation?

A4: To ensure long-term stability, the purified compound should be stored under the following conditions:[1]

  • Temperature: Store at low temperatures, such as 2-8°C.

  • Atmosphere: Store under an inert atmosphere like nitrogen or argon to minimize oxidation.

  • Light: Protect from light by using an amber-colored vial or by wrapping the container in aluminum foil.

Troubleshooting Guides

Recrystallization
ProblemPossible CauseSuggested Solution
The compound does not dissolve, even in hot solvent. The solvent is not suitable.Test the solubility in a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene). A solvent mixture may be necessary.[2]
The compound "oils out" instead of forming crystals. The solution is supersaturated, or the cooling is too rapid.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
No crystals form upon cooling. The solution is not saturated enough.Evaporate some of the solvent to increase the concentration of the product. Alternatively, add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise until the solution becomes slightly turbid, then heat to clarify and cool slowly.
The purified product is still colored. The recrystallization did not effectively remove colored impurities.Perform a second recrystallization, possibly from a different solvent system. Consider treating the hot solution with activated carbon before crystallization.[2]
Column Chromatography
ProblemPossible CauseSuggested Solution
Poor separation of the product from impurities. The mobile phase is not optimal.Systematically vary the polarity of the mobile phase. A common starting point for anilines is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate).[4] Monitor the separation using Thin Layer Chromatography (TLC) to find the ideal solvent ratio.
The product is eluting with the solvent front. The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent.
The product is not eluting from the column. The mobile phase is not polar enough.Increase the polarity of the mobile phase by increasing the proportion of the polar solvent.
Streaking or tailing of the product band. The compound may be interacting too strongly with the silica gel.Add a small amount of a basic modifier, such as triethylamine (~1%), to the mobile phase to neutralize the acidic sites on the silica gel.
Product degradation on the column. Anilines can be sensitive to the acidic nature of silica gel.Pre-treat the silica gel with a base or use a less acidic stationary phase like alumina.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show low solubility when cold.[3] Common solvents to screen for anilines include isopropanol, ethanol, and toluene.[3]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.

  • Decolorization (if necessary): If the solution is colored, allow it to cool slightly, add a small amount of activated carbon, and then gently reheat to boiling for a few minutes.[2]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated carbon.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. To maximize yield, the flask can then be placed in an ice bath. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.[3]

Protocol 2: Flash Column Chromatography
  • Mobile Phase Selection: Use TLC to determine a suitable mobile phase. A good mobile phase will give the desired compound a retention factor (Rf) of approximately 0.25-0.35 and good separation from impurities.[4] A common mobile phase for anilines is a gradient of ethyl acetate in hexanes or heptane.[4]

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of the mobile phase and pack it into a column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[4]

  • Elution: Elute the column with the chosen mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.[3]

Data Presentation

Table 1: Comparison of Purification Techniques

TechniqueTypical Starting PurityTypical Final PurityImpurities Removed
Recrystallization (Isopropanol) ~85%>98%Minor structural analogs and less soluble impurities.[3]
Flash Chromatography (Heptane/EtOAc gradient) ~85%>99.5%Unreacted starting materials, baseline impurities, and colored byproducts.[3]

Visualizations

PurificationWorkflow crude Crude this compound color_check Is the product darkly colored? crude->color_check carbon_treatment Activated Carbon Treatment color_check->carbon_treatment Yes impurity_check Are significant impurities present? color_check->impurity_check No recrystallization Recrystallization carbon_treatment->recrystallization pure_product Pure Product recrystallization->pure_product column_chromatography Column Chromatography column_chromatography->pure_product impurity_check->recrystallization Minor Impurities impurity_check->column_chromatography Major Impurities

Caption: General workflow for the purification of this compound.

TroubleshootingRecrystallization start Recrystallization Attempt oiling_out Did the product 'oil out'? start->oiling_out no_crystals Did crystals form upon cooling? oiling_out->no_crystals No reheat_add_solvent Reheat, add more solvent, cool slowly oiling_out->reheat_add_solvent Yes concentrate_solution Concentrate solution (evaporate solvent) no_crystals->concentrate_solution No add_antisolvent Add anti-solvent no_crystals->add_antisolvent Alternatively success Successful Crystallization no_crystals->success Yes reheat_add_solvent->start concentrate_solution->start add_antisolvent->start

References

Technical Support Center: Synthesis of 3-Chloro-4-isopropoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Chloro-4-isopropoxyaniline.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The two most common synthetic routes for this compound are:

  • Williamson Ether Synthesis: This route involves the O-alkylation of 3-chloro-4-aminophenol with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) in the presence of a base.

  • Reduction of a Nitro Precursor: This pathway involves the reduction of a substituted nitrobenzene, typically 2-chloro-4-isopropoxy-1-nitrobenzene, to the corresponding aniline. This reduction is commonly achieved through catalytic hydrogenation or using reducing agents like iron in an acidic medium.[1]

Q2: Which analytical methods are recommended for purity analysis of this compound?

A2: High-Performance Liquid Chromatography (HPLC) is the most widely recommended method for the purity analysis of this compound and related compounds.[2] It offers high resolution and sensitivity for separating the main compound from potential impurities. Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), can also be used, particularly for identifying volatile impurities.

Troubleshooting Guides

Route 1: Williamson Ether Synthesis of 3-Chloro-4-aminophenol

This method is based on the reaction of 3-chloro-4-aminophenol with an isopropylating agent. The primary challenge in this synthesis is achieving selective O-alkylation over N-alkylation.

Common Issues and Solutions

Issue Potential Cause Troubleshooting Strategy
Low Yield of Desired Product Incomplete reaction.- Increase reaction time or temperature. - Ensure the base is sufficiently strong to deprotonate the phenolic hydroxyl group.
Side reactions (N-alkylation, N,O-dialkylation).- See below for specific strategies to minimize these impurities.
Presence of N-isopropyl-3-chloro-4-isopropoxyaniline (N,O-dialkylation) Use of a strong base that deprotonates both the hydroxyl and amino groups.[1]- Use a milder base such as potassium carbonate (K₂CO₃) instead of stronger bases like sodium hydride (NaH).[1] - Add the isopropylating agent slowly to the reaction mixture.
Presence of 3-Chloro-4-hydroxy-N-isopropylaniline (N-alkylation) The amino group competes with the hydroxyl group for the alkylating agent.- Protect the amino group before the alkylation step (e.g., by forming an amide), followed by deprotection. - Lower the reaction temperature to favor the more acidic hydroxyl group's deprotonation and subsequent alkylation.[1]

Typical Impurity Profile (Williamson Ether Synthesis)

Impurity Typical Amount in Crude Product (%) Mitigation Strategy
3-Chloro-4-hydroxy-N-isopropylaniline5 - 15Use of a milder base, lower reaction temperature, protection of the amino group.
N-isopropyl-3-chloro-4-isopropoxyaniline2 - 10Slow addition of the alkylating agent, controlled stoichiometry.
Unreacted 3-chloro-4-aminophenolVariableEnsure sufficient reaction time and temperature.

Note: The typical amounts are estimates based on related aniline syntheses and may vary depending on the specific reaction conditions.

Route 2: Reduction of 2-Chloro-4-isopropoxy-1-nitrobenzene

This route involves the reduction of a nitro group to an amine. The main challenges are ensuring complete reduction and avoiding side reactions like dehalogenation.

Common Issues and Solutions

Issue Potential Cause Troubleshooting Strategy
Incomplete Reaction Insufficient reducing agent or catalyst activity.- Increase the amount of reducing agent or catalyst. - For catalytic hydrogenation, ensure the catalyst is not poisoned and that there is adequate hydrogen pressure and agitation.[3]
Formation of Dehalogenated Impurity (4-isopropoxyaniline) Over-reduction or use of a non-selective catalyst.[3]- Choose a more selective catalyst (e.g., platinum on carbon can sometimes be more selective than palladium on carbon for halogenated nitroaromatics). - Optimize reaction conditions: lower temperature, lower hydrogen pressure, and shorter reaction time can minimize dehalogenation.[3]
Presence of Nitroso, Azoxy, or Azo Impurities Incomplete reduction of the nitro group.[1][3]- Increase reaction time or the amount of reducing agent. - Ensure efficient mixing to facilitate contact between the reactants and the catalyst/reducing agent.

Typical Impurity Profile (Nitro Reduction)

Impurity Typical Amount in Crude Product (%) Mitigation Strategy
4-isopropoxyaniline1 - 5Careful selection of catalyst and optimization of reaction conditions (temperature, pressure).
2-Chloro-4-isopropoxy-nitrosobenzene< 2Ensure complete reaction by monitoring with TLC or HPLC.
2,2'-Dichloro-4,4'-diisopropoxyazoxybenzene< 2Ensure sufficient reducing agent and reaction time.
Unreacted 2-chloro-4-isopropoxy-1-nitrobenzeneVariableMonitor the reaction for completion.

Note: The typical amounts are estimates based on related nitroarene reductions and can vary based on the chosen reduction method and conditions.[4]

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of this compound

Materials:

  • 3-chloro-4-aminophenol

  • 2-Bromopropane

  • Potassium carbonate (K₂CO₃)

  • Acetone or Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of 3-chloro-4-aminophenol in acetone or DMF, add potassium carbonate (2 equivalents).

  • Heat the mixture to a gentle reflux.

  • Slowly add 2-bromopropane (1.1 equivalents) to the reaction mixture over 1-2 hours.

  • Continue to heat the mixture at reflux for 6-8 hours, monitoring the reaction progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining inorganic impurities.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Reduction of 2-Chloro-4-isopropoxy-1-nitrobenzene via Catalytic Hydrogenation

Materials:

  • 2-Chloro-4-isopropoxy-1-nitrobenzene

  • 5% Platinum on carbon (Pt/C)

  • Ethanol or Ethyl acetate

  • Hydrogen gas

Procedure:

  • In a hydrogenation vessel, dissolve 2-chloro-4-isopropoxy-1-nitrobenzene in ethanol or ethyl acetate.

  • Add the 5% Pt/C catalyst (typically 1-5 mol%).

  • Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi).

  • Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50°C) for 4-6 hours.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Visualizations

Troubleshooting_Workflow cluster_synthesis This compound Synthesis cluster_issues Troubleshooting start Start Synthesis product Crude Product Analysis start->product impurity_detected Impurity Detected? product->impurity_detected identify_impurity Identify Impurity (HPLC, GC-MS) impurity_detected->identify_impurity Yes pure_product Pure Product impurity_detected->pure_product No route1_impurities Route 1 Impurities: - N-alkylation - N,O-dialkylation identify_impurity->route1_impurities Williamson Ether route2_impurities Route 2 Impurities: - Dehalogenation - Incomplete Reduction identify_impurity->route2_impurities Nitro Reduction optimize_conditions Optimize Reaction Conditions route1_impurities->optimize_conditions route2_impurities->optimize_conditions optimize_conditions->start Re-run Synthesis

Caption: Troubleshooting workflow for the synthesis of this compound.

Williamson_Ether_Impurities cluster_williamson Williamson Ether Synthesis Impurities starting_materials 3-chloro-4-aminophenol + Isopropyl Halide desired_product This compound (O-alkylation) starting_materials->desired_product Desired Pathway n_alkylation 3-Chloro-4-hydroxy- N-isopropylaniline (N-alkylation) starting_materials->n_alkylation Side Reaction dialkylation N-isopropyl-3-chloro- 4-isopropoxyaniline (N,O-dialkylation) desired_product->dialkylation Side Reaction n_alkylation->dialkylation Further Reaction

Caption: Impurity formation pathways in the Williamson Ether Synthesis.

Nitro_Reduction_Impurities cluster_reduction Nitro Reduction Impurities nitro_compound 2-Chloro-4-isopropoxy- 1-nitrobenzene nitroso Nitroso Intermediate nitro_compound->nitroso Incomplete Reduction dehalogenation 4-isopropoxyaniline nitro_compound->dehalogenation Dehalogenation Side Reaction hydroxylamine Hydroxylamine Intermediate nitroso->hydroxylamine Reduction azoxy_azo Azoxy/Azo Compounds nitroso->azoxy_azo Condensation hydroxylamine->azoxy_azo Condensation aniline This compound hydroxylamine->aniline Complete Reduction aniline->dehalogenation Dehalogenation Side Reaction

Caption: Impurity formation pathways in the Nitro Reduction Synthesis.

References

Navigating the Synthesis of 3-Chloro-4-isopropoxyaniline: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of key intermediates like 3-Chloro-4-isopropoxyaniline demands precision and control to ensure high purity and yield. This technical support center provides troubleshooting guidance and answers to frequently asked questions to address common challenges encountered during its synthesis, with a focus on minimizing byproduct formation.

Troubleshooting Guides and FAQs

This section is designed to provide direct answers to specific issues that may arise during the synthesis of this compound, covering two primary synthetic routes: Williamson Ether Synthesis and the reduction of a nitro-precursor.

Route 1: Williamson Ether Synthesis of 3-Chloro-4-aminophenol

This route involves the O-alkylation of 3-chloro-4-aminophenol with an isopropyl halide. The primary challenges are controlling the selectivity between O-alkylation and N-alkylation, as well as preventing dialkylation.

Q1: My reaction is producing significant amounts of the N-isopropyl and N,N-diisopropyl byproducts. How can I improve the selectivity for the desired O-alkylation?

A1: The formation of N-alkylated byproducts is a common issue due to the nucleophilicity of the amino group. The mono-N-alkylated product can also be more nucleophilic than the starting aniline, leading to further alkylation.[1] To enhance O-alkylation selectivity, consider the following strategies:

  • Choice of Base: A milder base is generally preferred. Strong bases can deprotonate both the hydroxyl and amino groups, increasing the likelihood of N-alkylation. Using a weaker base like potassium carbonate (K₂CO₃) is often more selective for deprotonating the more acidic phenolic hydroxyl group over the amino group.[2]

  • Reaction Temperature: Lowering the reaction temperature can favor O-alkylation. The hydroxyl group's deprotonation is typically more facile at lower temperatures.

  • Slow Addition of Alkylating Agent: Adding the isopropyl halide slowly to the reaction mixture can help maintain a low concentration of the alkylating agent, which can disfavor the second alkylation event (dialkylation).

  • Solvent Selection: The choice of solvent can influence the selectivity. Aprotic polar solvents like DMF or DMSO are commonly used.[2]

Q2: I am observing unreacted 3-chloro-4-aminophenol in my final product. What are the likely causes and how can I drive the reaction to completion?

A2: Incomplete conversion can stem from several factors:

  • Insufficient Base: Ensure at least a stoichiometric amount of base is used to deprotonate the phenol. An excess of a mild base like K₂CO₃ is often used.

  • Reaction Time and Temperature: The reaction may require longer reaction times or gentle heating to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Purity of Reagents: Ensure the starting materials and solvent are pure and dry, as impurities can interfere with the reaction.

Route 2: Reduction of 3-Chloro-4-isopropoxy-1-nitrobenzene

This pathway involves the reduction of a nitro-precursor to the desired aniline. The main challenges in this route are incomplete reduction of the nitro group and dehalogenation (loss of the chlorine atom).

Q3: My product is contaminated with the dehalogenated byproduct, 4-isopropoxyaniline. How can I minimize this side reaction?

A3: Dehalogenation is a significant side reaction in the catalytic hydrogenation of halogenated nitroarenes.[3][4] The following strategies can help suppress it:

  • Catalyst Selection: The choice of catalyst is critical. While Pd/C is a common hydrogenation catalyst, it can sometimes promote dehalogenation. Platinum-based catalysts, such as Pt/C, or modified catalysts like Pt-V/C, have shown higher selectivity in reducing the nitro group without removing the halogen.[3][5] Raney Cobalt has also been reported as a highly selective catalyst with low dehalogenation.[5]

  • Control of Reaction Conditions: Carefully controlling hydrogen pressure and temperature is crucial. Lower temperatures and pressures can often reduce the incidence of dehalogenation.

  • Additives: The addition of inhibitors, such as morpholine or other nitrogen-containing bases, can sometimes suppress the hydrodechlorination side reaction.

  • Substrate Concentration: Studies have shown that lower substrate concentrations can lead to a decrease in dehalogenation.[5]

Q4: I am observing impurities such as nitroso, azoxy, and azo compounds in my product. What causes their formation and how can I ensure complete reduction to the aniline?

A4: The presence of these impurities indicates an incomplete reduction of the nitro group. The reduction of a nitro group proceeds through several intermediates (nitroso, hydroxylamine), which can condense to form azoxy and azo compounds. To ensure complete reduction:

  • Reaction Time and Monitoring: Monitor the reaction closely by TLC or HPLC to ensure all starting material and intermediates have been consumed before stopping the reaction.

  • Catalyst Activity: Ensure the catalyst is active. If reusing a catalyst, its activity may decrease over time.

  • Hydrogen Pressure and Temperature: Adequate hydrogen pressure and an appropriate temperature are necessary to drive the reaction to completion.

Data Presentation

The following tables summarize quantitative data for key aspects of the synthesis, providing a basis for experimental design and optimization.

Table 1: Influence of Base and Solvent on O- vs. N-Alkylation Selectivity in the Synthesis of Alkoxyanilines.

This data is based on the reaction of a hydroxyaniline with an alkyl halide, a reaction analogous to the Williamson ether synthesis of this compound.

BaseSolventO-Alkylation Product (%)N-Alkylation Byproduct (%)Unreacted Starting Material (%)Yield (%)
CH₃ONaDMAC98.11.9085.0
KOHDMAC97.92.1093.2
NaOHTMU96.13.9084.8
NaOHMPD94.35.7082.4
NaOHDMSO94.65.4085.5
NaOHH₂O61.013.026.016.8

Data adapted from US Patent 4,124,640 A.[2] DMAC: N,N-Dimethylacetamide, TMU: Tetramethylurea, MPD: N-Methyl-2-pyrrolidone, DMSO: Dimethyl sulfoxide.

Table 2: Comparison of Catalysts for the Selective Hydrogenation of Halogenated Nitroarenes.

This table presents data on the conversion and selectivity for the reduction of various chloronitrobenzenes to their corresponding chloroanilines, a reaction analogous to the reduction of 3-Chloro-4-isopropoxy-1-nitrobenzene.

CatalystSubstrateConversion (%)Selectivity to Haloaniline (%)Dehalogenation (%)
Pt/DMA-RGO1-chloro-4-nitrobenzene>99>95Not detected
Pt/GO1-chloro-4-nitrobenzene85~90~10
Commercial Pt/C1-chloro-4-nitrobenzene92~85~15
Pd/CoFe-LDHsp-chloronitrobenzene10096.33.7
Pd/Cp-chloronitrobenzene10085.214.8
Fe promoted Pt/ACp-chloronitrobenzene100>99<1

Data compiled from multiple sources for analogous reactions.[3][6][7]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific laboratory conditions.

Protocol 1: Williamson Ether Synthesis of this compound
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloro-4-aminophenol and potassium carbonate (1.5 equivalents) in a suitable solvent such as DMF.

  • Addition of Alkylating Agent: Slowly add isopropyl bromide (1.1 equivalents) to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Catalytic Hydrogenation of 3-Chloro-4-isopropoxy-1-nitrobenzene
  • Reaction Setup: In a hydrogenation vessel, dissolve 3-chloro-4-isopropoxy-1-nitrobenzene in a suitable solvent like ethanol or THF.

  • Catalyst Addition: Add a catalytic amount of a selected catalyst (e.g., 5 mol% Pt/C).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (e.g., 50 psi) and stir the mixture at room temperature or with gentle heating.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography.

Visualizations

The following diagrams illustrate key reaction pathways and troubleshooting workflows to provide a clearer understanding of the processes involved.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products 3-Chloro-4-aminophenol 3-Chloro-4-aminophenol This compound This compound 3-Chloro-4-aminophenol->this compound O-alkylation (Desired) N-isopropyl byproduct N-isopropyl byproduct 3-Chloro-4-aminophenol->N-isopropyl byproduct N-alkylation (Side Reaction) Isopropyl Halide Isopropyl Halide Isopropyl Halide->this compound Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->this compound Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->this compound Temperature Temperature Temperature->this compound N,N-diisopropyl byproduct N,N-diisopropyl byproduct N-isopropyl byproduct->N,N-diisopropyl byproduct Further N-alkylation

Caption: Williamson Ether Synthesis Pathway and Byproduct Formation.

Troubleshooting_Workflow cluster_wes Williamson Ether Synthesis cluster_reduction Nitro Reduction start Low Yield or Purity in Synthesis identify_route Identify Synthetic Route start->identify_route wes_issue High N-Alkylation? identify_route->wes_issue Route 1 reduction_issue Dehalogenation or Incomplete Reduction? identify_route->reduction_issue Route 2 wes_solution Use Milder Base (K2CO3) Lower Temperature Slow Alkyl Halide Addition wes_issue->wes_solution Yes purification Purification Step (Chromatography/Recrystallization) wes_issue->purification No wes_solution->purification reduction_solution Change Catalyst (e.g., Pt-based) Optimize H2 Pressure/Temp Monitor Reaction to Completion reduction_issue->reduction_solution Yes reduction_issue->purification No reduction_solution->purification analysis Purity Analysis (HPLC, GC-MS, NMR) purification->analysis end_ok Product Meets Specs analysis->end_ok Purity OK end_reoptimize Re-evaluate & Optimize analysis->end_reoptimize Purity Not OK

Caption: Troubleshooting Workflow for this compound Synthesis.

References

troubleshooting guide for the synthesis of 3-Chloro-4-isopropoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 3-Chloro-4-isopropoxyaniline, a key intermediate for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Q1: I am experiencing low yields in the Williamson ether synthesis step when reacting 2-chloro-4-nitrophenol with isopropyl bromide. What are the potential causes and solutions?

Low yields in this step can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure you are monitoring the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the reflux time.[1][2]

  • Choice of Base: The base used is crucial for the deprotonation of the phenol. While potassium carbonate is commonly used, a stronger base like sodium hydride could be employed, though it may increase the risk of side reactions.[3]

  • Reaction Temperature: Ensure the reaction is maintained at a sufficient reflux temperature to drive the reaction forward.[1][2]

  • Purity of Reagents: The purity of 2-chloro-4-nitrophenol, isopropyl bromide, and the solvent can significantly impact the reaction. Ensure all reagents are of high purity and the solvent is anhydrous.

Q2: During the reduction of the nitro group to an amine, I am observing significant byproduct formation. What are these byproducts and how can I minimize them?

The primary side reaction during the reduction of 2-chloro-4-isopropoxy-1-nitrobenzene is dehalogenation, leading to the formation of 4-isopropoxyaniline.[3] Incomplete reduction can also result in nitroso and azoxybenzene intermediates.[3]

To minimize these byproducts:

  • Catalyst Selection: The choice of catalyst is critical. Platinum on carbon (Pt/C) is a common and effective catalyst for this transformation.[3][4]

  • Reaction Conditions: Careful control of hydrogen pressure, temperature, and reaction time is necessary to ensure complete reduction of the nitro group while minimizing the loss of the chlorine atom.[3][4]

  • Alternative Reducing Agent: An alternative to catalytic hydrogenation is the use of iron powder in the presence of an acid like ammonium chloride.[1][2][5] This method can sometimes offer better selectivity and avoid dehalogenation.

Q3: My final product is a dark-colored oil instead of a solid. How can I purify it to obtain a solid product?

A dark oil suggests the presence of impurities that can depress the melting point and impart color.[6] Common impurities include oxidized species and residual nitro compounds from an incomplete reduction.[6]

Here are some purification strategies:

  • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can help remove colored impurities.[6]

  • Flash Column Chromatography: This is a highly effective method for separating the desired product from more polar impurities.[6]

  • Recrystallization: Once a sufficient level of purity is achieved, recrystallization from a suitable solvent system can yield a crystalline solid.[6]

  • Aqueous Wash/Extraction: Washing the crude product dissolved in an organic solvent with water or a brine solution can help remove inorganic salts.[6]

Q4: I am having trouble with competitive N-alkylation when starting from 4-amino-2-chlorophenol. How can I achieve selective O-alkylation?

Direct O-alkylation of 4-amino-2-chlorophenol is challenging due to the nucleophilicity of the amino group.[7] To achieve selective O-alkylation, a protection strategy is recommended:[7]

  • Protection of the Amino Group: The amino group can be protected, for example, by reacting it with benzaldehyde to form an imine.[7] This deactivates the amino group towards alkylation.

  • Williamson Ether Synthesis: The hydroxyl group of the protected intermediate can then be alkylated with isopropyl bromide.[7]

  • Deprotection of the Amino Group: The protecting group is subsequently removed by acidic hydrolysis to yield the desired this compound.[7]

Quantitative Data Summary

The following table summarizes typical quantitative data for the key steps in the synthesis of this compound, based on analogous reactions.

ParameterWilliamson Ether SynthesisNitro Group Reduction (Fe/NH₄Cl)
Starting Material 2-Chloro-4-nitrophenol2-Chloro-4-isopropoxy-1-nitrobenzene
Reagents Isopropyl bromide, K₂CO₃Fe powder, NH₄Cl
Solvent Acetone or DMFEthanol/Water
Reaction Temperature Reflux (56-80°C)Reflux (~80-90°C)
Reaction Time 4 - 16 hours2 - 4 hours
Typical Yield 80 - 95%80 - 90%

Note: Yields are based on analogous reactions and may vary depending on the specific experimental conditions.[1][2][8]

Experimental Protocols

A plausible two-step synthesis of this compound is outlined below.

Step 1: Synthesis of 2-Chloro-4-isopropoxy-1-nitrobenzene via Williamson Ether Synthesis [1][5]

  • To a round-bottom flask, add 2-chloro-4-nitrophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in acetone or DMF.

  • Stir the mixture at room temperature for 15 minutes.

  • Add isopropyl bromide (1.1-1.2 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-16 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-Chloro-4-isopropoxy-1-nitrobenzene.

Step 2: Synthesis of this compound via Nitro Group Reduction [1][2][5]

  • In a round-bottom flask, dissolve the crude 2-Chloro-4-isopropoxy-1-nitrobenzene (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add iron powder (3.0-5.0 eq) and ammonium chloride (1.0 eq) to the solution.

  • Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron salts.

  • Concentrate the filtrate to remove the ethanol.

  • Neutralize the remaining aqueous solution with a saturated sodium bicarbonate solution and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by column chromatography or recrystallization.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

TroubleshootingWorkflow start Synthesis Issue low_yield Low Yield start->low_yield impurity Impurity Issues start->impurity physical_state Incorrect Physical State (Oil instead of Solid) start->physical_state check_reaction Check Reaction Completion (TLC) low_yield->check_reaction check_reagents Check Reagent Purity & Stoichiometry low_yield->check_reagents optimize_conditions Optimize Reaction Conditions (Temp, Time, Base) low_yield->optimize_conditions dehalogenation Dehalogenation Side Product impurity->dehalogenation incomplete_reduction Incomplete Reduction impurity->incomplete_reduction colored_impurities Colored Impurities physical_state->colored_impurities change_catalyst Change Catalyst or Use Fe/NH4Cl dehalogenation->change_catalyst increase_time_pressure Increase Reaction Time/ Hydrogen Pressure incomplete_reduction->increase_time_pressure purification Purification Strategy colored_impurities->purification carbon_treatment Activated Carbon purification->carbon_treatment chromatography Column Chromatography purification->chromatography recrystallization Recrystallization purification->recrystallization

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Optimization of Reaction Conditions for 3-Chloro-4-isopropoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Chloro-4-isopropoxyaniline.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and efficient method for synthesizing this compound is a two-step process.[1][2] This process begins with a Williamson ether synthesis reaction between 2-chloro-4-nitrophenol and an isopropyl halide (e.g., 2-bromopropane or 2-chloropropane) to form the intermediate, 1-chloro-2-isopropoxy-4-nitrobenzene. This intermediate is subsequently reduced to the desired this compound.[3]

Q2: What are the critical parameters to control during the Williamson ether synthesis (Step 1)?

A2: For the Williamson ether synthesis, the key parameters to optimize are the choice of base, solvent, temperature, and reaction time. A moderately strong base like potassium carbonate is often used to deprotonate the phenol.[3] Common solvents include polar aprotic solvents such as acetone or dimethylformamide (DMF). The reaction temperature is typically elevated to ensure a reasonable reaction rate, and the progress is monitored by thin-layer chromatography (TLC).[3]

Q3: What are the common methods for the reduction of the nitro group (Step 2)?

A3: The reduction of the nitro intermediate can be achieved through several methods, with the most common being catalytic hydrogenation or chemical reduction.[3] Catalytic hydrogenation often employs catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere.[3][4] Chemical reduction typically involves using a metal such as iron powder in the presence of an acid or a salt like ammonium chloride.[1][2]

Q4: How can I purify the final product, this compound?

A4: The crude product can be purified by several methods, including column chromatography on silica gel, recrystallization, or distillation under reduced pressure.[3][5] The choice of method depends on the scale of the reaction and the nature of the impurities. For laboratory scale, column chromatography often provides high purity.

Q5: What are the main safety concerns when synthesizing this compound?

A5: The starting materials and intermediates can be hazardous. 2-chloro-4-nitrophenol is toxic and an irritant. Isopropyl halides can be flammable and irritants. During the reduction step, especially with catalytic hydrogenation, proper handling of hydrogen gas is crucial to avoid fire or explosion hazards.[3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Troubleshooting Guides

Step 1: Williamson Ether Synthesis of 1-Chloro-2-isopropoxy-4-nitrobenzene
Issue Potential Cause Troubleshooting Strategy
Low or no conversion of 2-chloro-4-nitrophenol Ineffective deprotonation of the phenol.Use a stronger base or ensure the base is anhydrous. Increase the reaction temperature.
Low reactivity of the alkylating agent.Use a more reactive isopropyl halide (e.g., isopropyl bromide or iodide instead of chloride).
Insufficient reaction time.Monitor the reaction by TLC and extend the reaction time until the starting material is consumed.
Formation of side products O-alkylation vs. C-alkylation.This is generally not a major issue with phenoxides, but using a polar aprotic solvent favors O-alkylation.
Elimination reaction of the isopropyl halide.Use a less hindered base if possible and avoid excessively high temperatures. Isopropyl halides are secondary and can undergo elimination.[2][6]
Step 2: Reduction of 1-Chloro-2-isopropoxy-4-nitrobenzene
Issue Potential Cause Troubleshooting Strategy
Incomplete reduction of the nitro group Inactive or insufficient reducing agent/catalyst.For catalytic hydrogenation, ensure the catalyst is fresh and active. Increase catalyst loading or hydrogen pressure.[5] For chemical reduction, use a sufficient excess of the metal powder.
Insufficient reaction time or temperature.Increase the reaction time or temperature, monitoring the reaction progress by TLC.
Formation of dehalogenated byproduct (4-isopropoxyaniline) Over-reduction during catalytic hydrogenation.Use a milder catalyst or optimize reaction conditions (lower temperature, lower hydrogen pressure).[4] The addition of a catalyst poison in trace amounts can sometimes suppress dehalogenation.
Formation of azo or azoxy byproducts Incomplete reduction leading to condensation of intermediates.Ensure complete reduction by using sufficient reducing agent and adequate reaction time.[4]
Product is colored (e.g., brown) Air oxidation of the aniline product.Handle the final product under an inert atmosphere (e.g., nitrogen or argon) and store it protected from light and air.[4]

Quantitative Data Summary

The following tables summarize typical reaction conditions and expected yields for the synthesis of this compound, based on protocols for analogous compounds.

Table 1: Williamson Ether Synthesis

Parameter Condition Reference
Starting Material 2-chloro-4-nitrophenol[3]
Reagent 2-bromopropane-
Base K₂CO₃[3]
Solvent Acetone or DMF[3]
Temperature Reflux[3]
Reaction Time 12-16 hours[3]
Expected Yield 85-95%[3]

Table 2: Nitro Group Reduction

Method Reagents Temperature Reaction Time Expected Yield Reference
Catalytic Hydrogenation 10% Pd/C, H₂ (50 psi)Room Temperature4-6 hours>95%[3]
Chemical Reduction Fe powder, NH₄ClReflux2-4 hours80-90%[3]

Experimental Protocols

Protocol 1: Synthesis of 1-Chloro-2-isopropoxy-4-nitrobenzene
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-4-nitrophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq) to acetone or DMF.

  • Stir the mixture at room temperature for 15 minutes.

  • Add 2-bromopropane (1.1-1.2 eq) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 1-chloro-2-isopropoxy-4-nitrobenzene.[3]

Protocol 2: Synthesis of this compound

Method A: Catalytic Hydrogenation

  • In a hydrogenation vessel, dissolve 1-chloro-2-isopropoxy-4-nitrobenzene (1.0 eq) in ethanol.

  • Carefully add 10% Pd/C catalyst (e.g., 5 mol%).

  • Seal the vessel and purge with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the mixture vigorously at room temperature for 4-6 hours, or until hydrogen uptake ceases.

  • Monitor the reaction by TLC.

  • Upon completion, carefully vent the hydrogen and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Combine the filtrates and concentrate under reduced pressure to yield this compound.[3]

Method B: Chemical Reduction

  • To a round-bottom flask, add 1-chloro-2-isopropoxy-4-nitrobenzene (1.0 eq), iron powder (3.0 eq), and ammonium chloride (0.25 eq).

  • Add a mixture of ethanol and water (e.g., 4:1 v/v).

  • Heat the mixture to reflux with vigorous stirring for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture and filter through a pad of Celite® to remove the iron salts, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove most of the ethanol.

  • Extract the aqueous residue with an organic solvent such as ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.[1][2]

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Nitro Group Reduction A 2-Chloro-4-nitrophenol B 1-Chloro-2-isopropoxy-4-nitrobenzene A->B O-isopropylation C This compound B->C Reduction reagents1 2-Bromopropane, K2CO3 Acetone/DMF, Reflux reagents2 H2, Pd/C or Fe, NH4Cl Ethanol/Water

Caption: Synthetic pathway for this compound.

Troubleshooting_Logic start Low Yield in Final Product step1_issue Problem in Step 1? start->step1_issue step2_issue Problem in Step 2? start->step2_issue incomplete_ether Incomplete Ether Synthesis step1_issue->incomplete_ether Yes elimination Elimination Side Reaction step1_issue->elimination Yes incomplete_reduction Incomplete Reduction step2_issue->incomplete_reduction Yes dehalogenation Dehalogenation step2_issue->dehalogenation Yes

Caption: Troubleshooting logic for low yield of this compound.

References

preventing dehalogenation side reactions in aniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to mitigate and prevent the undesired side reaction of hydrodehalogenation during palladium-catalyzed aniline synthesis.

Frequently Asked Questions (FAQs)

Q1: What is hydrodehalogenation in the context of aniline synthesis?

A1: Hydrodehalogenation, often referred to as dehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[1][2] In this process, the halide (e.g., Cl, Br, I) on the aryl halide starting material is replaced by a hydrogen atom instead of the desired amine.[1] This leads to the formation of an arene byproduct, which reduces the yield of the target aniline and complicates purification.[1]

Q2: What are the primary mechanistic causes of hydrodehalogenation?

A2: Hydrodehalogenation is primarily caused by the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1] This Pd-H intermediate can arise from several sources, including β-hydride elimination from the palladium-amido complex, or from the base or solvent (e.g., alcohols, water).[3][4] Once formed, this Pd-H species can undergo reductive elimination with the aryl group to release the undesired dehalogenated arene and regenerate the Pd(0) catalyst.[3][4]

Q3: Which reaction parameters most significantly influence the rate of dehalogenation?

A3: Several parameters are critical and must be carefully optimized to suppress dehalogenation:

  • Catalyst & Ligand: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands are known to promote the desired C-N reductive elimination over dehalogenation.[1][5] Incomplete formation of the active Pd-ligand complex can also lead to side reactions.[6]

  • Base: The type and strength of the base are highly influential. While strong bases like sodium tert-butoxide (NaOtBu) can facilitate the reaction at lower temperatures, they can also promote dehalogenation.[2][6] Weaker inorganic bases are often a better choice.[5]

  • Solvent: Solvents can act as hydride sources. Protic solvents like alcohols are known offenders. Aprotic, non-polar solvents such as toluene or dioxane are generally preferred.[1][7]

  • Temperature: Higher reaction temperatures can accelerate the rate of dehalogenation.[6] Running the reaction at the lowest effective temperature is recommended.

Q4: Is dehalogenation more common with aryl chlorides, bromides, or iodides?

A4: The propensity for dehalogenation depends on the balance between the rates of oxidative addition and C-N coupling. While aryl iodides are more reactive towards oxidative addition, this can sometimes lead to the formation of unreactive palladium-iodide bridged dimers, slowing the desired reaction and allowing side reactions to compete.[8] Aryl chlorides are less reactive and often require more forcing conditions (higher temperature, stronger bases, more active catalysts), which can also increase the likelihood of dehalogenation.[9] The choice of catalyst system must be carefully matched to the specific aryl halide being used.

Troubleshooting Guide: High Levels of Dehalogenation Observed

If you are experiencing significant hydrodehalogenation, follow this systematic workflow to identify and implement the most effective solution.

Troubleshooting Workflow Diagram

G start Dehalogenation > 5%? ligand Screen Ligands (e.g., XPhos, SPhos) Use Pd Pre-catalyst start->ligand Yes success Problem Solved start->success No base Change Base (e.g., K₃PO₄, Cs₂CO₃) ligand->base Still High ligand->success Resolved solvent Change Solvent (e.g., Toluene, Dioxane) Avoid Alcohols/DMF base->solvent Still High base->success Resolved temp Lower Temperature Increase Reaction Time solvent->temp Still High solvent->success Resolved re_eval Re-evaluate Reaction Is C-N coupling feasible? temp->re_eval Still High temp->success Resolved

Caption: A troubleshooting flowchart for addressing dehalogenation.

Parameter Optimization Summary

The choice of reaction parameters is critical in minimizing dehalogenation. The table below summarizes key variables and recommendations.

ParameterRecommendation to Reduce DehalogenationRationale
Ligand Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[1][5]These ligands accelerate the rate of C-N reductive elimination, which outcompetes the dehalogenation pathway.[2]
Palladium Source Use a well-defined Pd(0) pre-catalyst (e.g., XPhos Pd G3/G4).[6]Ensures efficient and complete generation of the active L-Pd(0) species, avoiding side reactions from unligated palladium.[6]
Base Switch from strong alkoxides (e.g., NaOtBu) to weaker inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃).[1][5]Reduces the rate of protonolysis pathways and avoids bases that can act as hydride sources.
Solvent Use aprotic, non-polar solvents such as toluene, dioxane, or THF. Avoid alcohols and DMF.[1][7]Alcohols and residual water can be sources of hydrides or protons that facilitate the dehalogenation pathway.[4][5]
Temperature Run the reaction at the lowest temperature that allows for a reasonable reaction rate.Dehalogenation often has a higher activation energy than the desired coupling, so lowering the temperature can significantly improve selectivity.[6]
Additives Ensure reagents are anhydrous and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[2]Water and oxygen can interfere with the catalyst and promote side reactions.

Key Reaction Pathways

Understanding the competition between the desired amination and the undesired dehalogenation is key to troubleshooting.

G cluster_cycle Catalytic Cycle cluster_desired Desired Pathway cluster_side Side Reaction Pathway pd0 L-Pd(0) pd2_complex L-Pd(II)(Ar)(X) pd0->pd2_complex Oxidative Addition (+ Ar-X) amido_complex L-Pd(II)(Ar)(NR₂) pd2_complex->amido_complex Amine Binding & Deprotonation (+ HNR₂, -HX) product Ar-NR₂ (Aniline Product) amido_complex->product C-N Reductive Elimination pd_hydride L-Pd(II)(Ar)(H) amido_complex->pd_hydride β-Hydride Elimination or Reaction with Hydride Source product->pd0 Catalyst Regeneration hydride_source Hydride Source (Solvent, Base, etc.) hydride_source->pd_hydride byproduct Ar-H (Dehalogenated Byproduct) pd_hydride->byproduct C-H Reductive Elimination byproduct->pd0 Catalyst Regeneration

Caption: Competing pathways in Pd-catalyzed C-N coupling.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination to Minimize Dehalogenation

This protocol uses a robust pre-catalyst system that is broadly applicable and designed to favor the desired C-N coupling.

Materials:

  • Aryl Halide (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄) (2.1 mmol, 2.1 equiv), finely ground

  • Anhydrous Toluene (5 mL)

  • Dry Schlenk flask or reaction vial with a magnetic stir bar

Procedure:

  • Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add the aryl halide, K₃PO₄, and the XPhos Pd G3 pre-catalyst.

  • Reagent Addition: Seal the flask. If the amine is a solid, add it at this stage. If it is a liquid, add it via syringe after the addition of the solvent.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and wash with water (10 mL) and brine (10 mL).[1]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]

Protocol 2: Reaction Monitoring by GC-MS to Quantify Dehalogenation

Sample Preparation:

  • At a given time point, carefully take a small aliquot (~50 µL) from the reaction mixture under an inert atmosphere.

  • Quench the aliquot by diluting it in 1 mL of ethyl acetate.

  • Filter the sample through a small plug of silica gel using additional ethyl acetate to remove the base and catalyst residues.

  • Analyze the resulting solution directly by GC-MS.

GC-MS Method:

  • Injector Temperature: 250 °C

  • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Detector: Operate in electron ionization (EI) mode, scanning a mass range of 50-500 m/z.[1]

Data Analysis: Identify the peaks for your starting aryl halide, desired aniline product, and the dehalogenated byproduct based on their retention times and mass spectra.[1] Integration of the peak areas can provide a semi-quantitative ratio of product to byproduct.

References

Technical Support Center: Removal of Nitroso and Azoxy Impurities from Aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the identification and removal of nitroso and azoxy impurities from aniline derivatives. These impurities are a significant concern in the pharmaceutical industry due to their potential genotoxicity. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist researchers in ensuring the purity and safety of their compounds.

Frequently Asked Questions (FAQs)

Q1: My aniline derivative is discolored (yellow, red, or brown). Does this indicate the presence of nitroso or azoxy impurities?

A1: Discoloration in aniline derivatives is common and often results from the formation of colored oxidation or polymerization byproducts upon exposure to air and light.[1][2][3] While nitroso and azoxy compounds can also be colored, discoloration alone is not a definitive indicator of their presence. Analytical testing is necessary for confirmation.

Q2: What are the most common methods for detecting nitroso and azoxy impurities in aniline derivatives?

A2: Highly sensitive analytical techniques are required to detect these impurities at trace levels. The most common methods include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most widely used technique due to its high sensitivity and selectivity, allowing for the quantification of impurities at parts-per-million (ppm) or even parts-per-billion (ppb) levels.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is also effective, particularly for more volatile nitroso compounds.

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV): While less sensitive than MS-based methods, HPLC-UV can be used for initial screening or when impurity levels are higher.

Q3: At what stage of the manufacturing process are these impurities typically formed?

A3: Nitroso and azoxy impurities can form at various stages of the synthesis and purification process. Nitroso impurities often arise from the reaction of secondary or tertiary amines with nitrosating agents, such as nitrous acid, which can be formed in situ from nitrites under acidic conditions. Azoxy impurities can be formed as byproducts during the reduction of nitroaromatics to anilines.

Q4: How can I remove colored impurities from my aniline derivative?

A4: A common and effective method for decolorizing aniline derivatives is through treatment with activated carbon during recrystallization. The crude, colored compound is dissolved in a suitable hot solvent, and a small amount of activated carbon is added. The mixture is briefly heated and then filtered while hot to remove the activated carbon, which adsorbs the colored impurities. Cooling the filtrate should then yield lighter-colored crystals.[1]

Q5: I am observing low recovery of my aniline derivative after purification. What are the likely causes?

A5: Low recovery can be due to several factors depending on the purification method:

  • Recrystallization: The product may be too soluble in the chosen solvent even at low temperatures, or too much solvent may have been used.

  • Column Chromatography: The compound, being a basic amine, can strongly and sometimes irreversibly adsorb to acidic silica gel.[4]

  • Acidic Wash: The aniline derivative itself may have some solubility in the acidic aqueous layer, leading to loss during extraction.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible Cause(s)Troubleshooting Steps
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated. High level of impurities present.Try a solvent with a lower boiling point. Cool the solution more slowly. Scratch the inside of the flask at the solvent-air interface to induce crystallization. Add a seed crystal of the pure compound. Perform a preliminary purification step (e.g., acidic wash) before recrystallization.[1]
Poor recovery of crystals. The product is too soluble in the chosen solvent. An excessive amount of solvent was used. Premature crystallization occurred during hot filtration.Select a solvent in which the product has lower solubility at cold temperatures. Use the minimum amount of hot solvent required for dissolution. Pre-heat the filtration apparatus (funnel and receiving flask) before hot filtration.[5]
Crystals are still colored after recrystallization. Colored impurities were not fully removed.Add a small amount of activated carbon to the hot solution before filtration. Perform a second recrystallization.[1]
Column Chromatography Issues
ProblemPossible Cause(s)Troubleshooting Steps
Poor separation of the desired compound from impurities. The polarity of the eluent is not optimal.Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.4 for the target compound. Consider using a gradient elution, starting with a low polarity solvent and gradually increasing the polarity.[4]
Streaking or tailing of the compound on the column. Strong interaction between the basic aniline derivative and the acidic silica gel.Add a small amount of a competing base, such as triethylamine (0.1-1%), to the eluent. Use a less acidic stationary phase, such as neutral alumina or deactivated silica gel.[4]
Low recovery of the product. Irreversible adsorption of the basic compound onto the acidic silica gel.Pre-treat the silica gel with triethylamine before packing the column. Use a less acidic stationary phase like neutral alumina. After eluting the product, flush the column with a more polar solvent to check for any retained material.[4]

Data Presentation: Comparison of Removal Methods

The following tables summarize quantitative data on the efficiency of different methods for removing nitroso and azoxy impurities.

Table 1: Efficiency of Thermolysis for N-Nitroso-pendimethalin Removal

Temperature (°C)TimeInitial N-nitroso Conc.Final N-nitroso Conc.Reference
1708 hours or less10-30% by weight< 1 ppm[6]
18060 minutes or less10-30% by weight< 1 ppm[6]
> 210A few minutes or less10-30% by weight< 1 ppm[6]

Table 2: Efficiency of Catalytic Hydrogenation for Nitroaromatic Reduction (Aniline Yield)

CatalystSubstrateTemperature (°C)Pressure (MPa)Time (h)Aniline Yield (%)Reference
3.0% Au/ZrO₂Nitrobenzene40N/A5>99 (as azobenzene)[7]
TC5 (Ce₂S₃/TiO₂)NitrobenzeneRoom TempN/A1.599[7]
TiO₂@N-ACNitrobenzene30N/A698.8[7]
CoS₂NitrobenzeneRoom TempN/A2099[7]
HCl-Ru/TMG/HNTsNitrobenzene905.0299.48[8]

Note: High aniline yield in nitroaromatic reduction implies efficient removal of intermediates like nitroso and azoxy species.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation for Removal of Nitroso and Azoxy Impurities

This protocol describes a general procedure for the reduction of nitroso and azoxy impurities to the corresponding aniline derivative using a heterogeneous catalyst.

Materials:

  • Aniline derivative containing nitroso/azoxy impurities

  • Catalyst (e.g., 5% Pt/C, Raney Nickel, or as determined by screening)

  • Solvent (e.g., ethanol, methanol, ethyl acetate)

  • High-pressure autoclave (e.g., Parr reactor)

  • Hydrogen gas (high purity)

  • Inert gas (e.g., nitrogen or argon)

  • Filtration apparatus (e.g., Büchner funnel or Celite pad)

Procedure:

  • Reactor Setup: In a suitable high-pressure autoclave, combine the impure aniline derivative, the solvent, and the catalyst. The substrate-to-catalyst ratio typically ranges from 20:1 to 100:1 by weight.

  • Sealing and Purging: Seal the reactor securely. Purge the system with an inert gas (e.g., nitrogen) 3-5 times to remove any residual air.

  • Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1-5 MPa).

  • Reaction: Heat the reactor to the target temperature (e.g., 25-80 °C) while stirring vigorously to ensure efficient mixing and mass transfer. Monitor the reaction progress by observing the hydrogen uptake.

  • Completion and Work-up: Once the hydrogen uptake ceases or the reaction is deemed complete by an in-process control (e.g., TLC, HPLC), stop the heating and allow the reactor to cool to room temperature.

  • Venting and Filtration: Carefully vent the excess hydrogen gas in a well-ventilated fume hood. Open the reactor and filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Further purify the product by recrystallization, distillation, or column chromatography as needed to remove any remaining impurities or catalyst residues.

Safety Note: Catalytic hydrogenation can be hazardous due to the use of flammable hydrogen gas under pressure and the exothermic nature of the reaction. Ensure the use of appropriate safety equipment and a properly functioning high-pressure reactor.

Protocol 2: Recrystallization for Purification of Aniline Derivatives

This protocol provides a general method for purifying solid aniline derivatives from soluble impurities.

Materials:

  • Crude aniline derivative

  • Recrystallization solvent(s)

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate)

  • Filtration apparatus (Büchner funnel, filter paper)

  • Activated carbon (optional, for color removal)

Procedure:

  • Solvent Selection: In small test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring or swirling until the solid is completely dissolved. Add more solvent in small portions if necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated carbon or insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them. For final drying, place the crystals in a desiccator or a vacuum oven.

Mandatory Visualizations

Logical Workflow for Troubleshooting Aniline Derivative Purification

troubleshooting_workflow start Crude Aniline Derivative analytical_check Analytical Check (TLC, HPLC, LC-MS) start->analytical_check is_pure Is the compound pure? analytical_check->is_pure end_pure Pure Product is_pure->end_pure Yes purification_needed Purification Required is_pure->purification_needed No is_colored Is the product colored? purification_needed->is_colored recrystallization_charcoal Recrystallization with Activated Carbon is_colored->recrystallization_charcoal Yes select_method Select Purification Method is_colored->select_method No recrystallization_charcoal->analytical_check recrystallization Recrystallization recrystallization->analytical_check column_chromatography Column Chromatography column_chromatography->analytical_check acid_base_extraction Acid-Base Extraction acid_base_extraction->analytical_check other_methods Other Methods (e.g., Distillation) other_methods->analytical_check select_method->recrystallization select_method->column_chromatography select_method->acid_base_extraction select_method->other_methods hydrogenation_workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Isolation charge_reactor Charge Reactor: - Impure Aniline Derivative - Solvent - Catalyst seal_purge Seal Reactor and Purge with Inert Gas charge_reactor->seal_purge pressurize Pressurize with H₂ seal_purge->pressurize heat_stir Heat and Stir pressurize->heat_stir monitor Monitor H₂ Uptake heat_stir->monitor cool_vent Cool and Vent Reactor monitor->cool_vent Reaction Complete filter_catalyst Filter to Remove Catalyst cool_vent->filter_catalyst concentrate Concentrate Filtrate filter_catalyst->concentrate end end concentrate->end Crude Product purification_selection start Crude Aniline Derivative is_solid Is the compound a solid? start->is_solid is_liquid Is the compound a liquid? is_solid->is_liquid No recrystallization Recrystallization is_solid->recrystallization Yes distillation Distillation is_liquid->distillation Boiling point difference? large_polarity_diff Large polarity difference between compound and impurities? is_liquid->large_polarity_diff No significant BP difference column_chromatography Column Chromatography acid_base_extraction Acid-Base Extraction large_polarity_diff->acid_base_extraction Yes small_polarity_diff Small polarity difference? large_polarity_diff->small_polarity_diff No small_polarity_diff->column_chromatography Yes

References

Technical Support Center: Synthesis of 3-Chloro-4-isopropoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 3-Chloro-4-isopropoxyaniline synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: There are two primary synthetic routes. The most common and effective is a two-step process starting with 2-chloro-4-nitrophenol.[1][2] This involves a Williamson ether synthesis to form 2-chloro-4-isopropoxy-1-nitrobenzene, followed by the reduction of the nitro group to the desired aniline.[3] An alternative route begins with 4-amino-2-chlorophenol, which requires a three-step process of protecting the amino group, performing the Williamson ether synthesis, and then deprotecting the amino group to prevent competitive N-alkylation.[4][5]

Q2: Which method is preferred for the reduction of the nitro-intermediate, 2-chloro-4-isopropoxy-1-nitrobenzene?

A2: The choice between catalytic hydrogenation and chemical reduction depends on laboratory capabilities. Catalytic hydrogenation using catalysts like Platinum on Carbon (Pt/C) is highly efficient and often results in a cleaner workup, making it suitable for larger-scale synthesis but requires specialized high-pressure equipment.[1] Chemical reduction using iron powder with an acid source like ammonium chloride or acetic acid is a robust and accessible method that provides high yields (80-90%) and does not require specialized pressure vessels.[3][6][7]

Q3: Why is direct O-alkylation of 4-amino-2-chlorophenol problematic?

A3: The direct O-alkylation of 4-amino-2-chlorophenol is challenging due to the presence of two nucleophilic sites: the hydroxyl (-OH) and the amino (-NH2) groups.[8] The amino group can compete with the hydroxyl group for the alkylating agent, leading to the formation of undesired N-alkylated and N,O-dialkylated byproducts, which complicates purification and reduces the yield of the target O-alkylated product.[5][8] Protecting the more nucleophilic amino group before etherification is the recommended strategy to ensure regioselectivity.[4]

Q4: What are the key safety precautions when synthesizing this compound?

A4: Standard laboratory safety practices are essential. Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3] Alkylating agents like isopropyl bromide can be lachrymators.[3] When performing catalytic hydrogenation, ensure the equipment is properly maintained and operated to handle hydrogen gas under pressure safely.[1]

Troubleshooting Guides

Issue 1: Low Yield in Williamson Ether Synthesis Step

Q: My Williamson ether synthesis of 2-chloro-4-isopropoxy-1-nitrobenzene from 2-chloro-4-nitrophenol resulted in a low yield. What are the potential causes and solutions?

A: Low yields in this step are commonly due to incomplete reaction or suboptimal conditions. Below are troubleshooting strategies.

  • Insufficient Deprotonation: The phenolic hydroxyl group must be converted to the more nucleophilic phenoxide ion. Ensure a suitable base (e.g., potassium carbonate, K₂CO₃) is used in sufficient molar excess (typically 1.5 equivalents or more) to drive the deprotonation to completion.[2]

  • Poor Reagent Quality: Moisture can quench the phenoxide intermediate and hydrolyze the alkylating agent. Use anhydrous solvents (e.g., DMF, Acetone) and ensure all reagents are of high purity.[2][5]

  • Suboptimal Temperature: The reaction often requires heating to proceed at a reasonable rate. A temperature of 60-70°C is typically effective.[2] However, excessively high temperatures can promote side reactions. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.[2]

  • Choice of Alkylating Agent: The Williamson ether synthesis is an S_N2 reaction that works best with primary and secondary alkyl halides.[5] Isopropyl bromide is a secondary halide and may be less reactive than primary halides. Ensure its quality and consider a modest increase in equivalents (e.g., 1.2 equivalents).[2]

Issue 2: Low Purity of this compound After Nitro Group Reduction

Q: After reducing the nitro group of 2-chloro-4-isopropoxy-1-nitrobenzene, my product is impure. What are the likely byproducts and how can I minimize them?

A: The primary impurities stem from incomplete reduction and a side reaction known as dehalogenation.[8] Careful control of reaction conditions is critical for achieving high purity.

  • Incomplete Reduction: The presence of nitroso, azoxy, and azo compounds indicates that the reduction did not go to completion.[8]

    • Solution: Ensure sufficient reducing agent (e.g., 3-5 equivalents of iron powder) and catalyst are used.[2] Monitor the reaction by TLC or HPLC until all starting material is consumed.[8] For catalytic hydrogenation, ensure the catalyst is active and hydrogen pressure is maintained.[8]

  • Dehalogenation: The loss of the chlorine atom from the aromatic ring can occur during catalytic hydrogenation, yielding 4-isopropoxyaniline as a byproduct.[8]

    • Solution: Careful selection of the catalyst and optimization of hydrogen pressure, temperature, and reaction time are necessary. Platinum on carbon (Pt/C) is a commonly used catalyst.[8] If dehalogenation is severe, consider chemical reduction (Fe/NH₄Cl) as an alternative.[3]

  • Dark Coloration: Crude anilines are often dark brown due to the formation of oxidized, polymeric impurities.[9][10]

    • Solution: Minimize exposure to air and light during workup and purification.[10] An activated carbon treatment can be used to remove colored impurities before final purification.[9]

Issue 3: Difficulty in Product Purification

Q: I am struggling to purify the final product. My crude material contains starting materials, byproducts, and inorganic salts. What is an effective purification strategy?

A: A multi-step purification strategy is often required to obtain high-purity this compound.

  • Aqueous Wash / Extraction: After the reaction, a standard workup is essential. Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate). Wash the organic layer with water to remove water-soluble impurities like ammonium chloride. A final wash with brine (saturated NaCl solution) can help break emulsions and dry the organic layer.[2][9]

  • Acid-Base Extraction: This technique is highly effective for separating the desired aniline from non-basic impurities.

    • Dissolve the crude mixture in an organic solvent.

    • Wash with a dilute aqueous base (e.g., NaHCO₃ solution) to remove acidic starting materials like unreacted 2-chloro-4-nitrophenol.[9]

    • The desired aniline can then be extracted from the organic layer into a dilute aqueous acid (e.g., HCl), leaving neutral impurities behind. The acidic aqueous layer is then basified, and the pure aniline is re-extracted into an organic solvent.

  • Flash Column Chromatography: This is a highly effective method for removing impurities with different polarities, such as byproducts from incomplete reduction or dehalogenation. A silica gel column with an eluent system like hexane/ethyl acetate is typically used.[9]

  • Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system can be an excellent final step to achieve high purity.[9]

Data Presentation

Table 1: Comparison of Key Synthetic Methodologies

Parameter Benchmark Synthesis: Williamson Ether & Fe/NH₄Cl Reduction Alternative: Catalytic Hydrogenation
Starting Material 2-chloro-4-nitrophenol 2-chloro-4-nitrophenol
Key Steps 1. O-Alkylation (Etherification)2. Nitro Reduction 1. O-Alkylation (Etherification)2. Nitro Reduction
Key Reagents K₂CO₃, Isopropyl bromide, DMF; Fe, NH₄Cl, EtOH/H₂O[2][3] K₂CO₃, Isopropyl bromide, DMF; H₂, Pt/C, Toluene or Ethanol[1][8]
Typical Overall Yield ~80-90% (for reduction step)[3] High, often >90%[11]
Advantages Robust, scalable, no special pressure equipment needed.[1][3] High efficiency, clean reaction, simpler workup.[1]

| Disadvantages | Generates significant iron waste.[12] | Requires specialized high-pressure reactor; potential for dehalogenation byproduct.[1][8] |

Table 2: Common Impurities in the Synthesis of this compound

Impurity Name Structure Reason for Formation Minimization Strategy
2-chloro-4-isopropoxy-1-nitrobenzene Nitro Intermediate Incomplete reduction of the nitro group.[8] Increase reaction time, temperature, or amount of reducing agent/catalyst.[8]
2-Chloro-1-isopropoxy-4-nitrosobenzene Nitroso Compound Incomplete reduction of the nitro group.[8] Ensure complete reaction by monitoring with TLC/HPLC.[8]
4-isopropoxyaniline Dehalogenated Product Loss of the chlorine atom during catalytic hydrogenation.[8] Optimize hydrogenation conditions (pressure, catalyst loading) or use chemical reduction.[8]

| N-isopropyl-3-chloro-4-hydroxyaniline | N-Alkylated Byproduct | Direct alkylation of the amino group when starting from 4-amino-2-chlorophenol without protection.[8] | Protect the amino group (e.g., as an imine) before O-alkylation.[4] |

Experimental Protocols

Protocol 1: Two-Step Synthesis from 2-chloro-4-nitrophenol

Step A: Williamson Ether Synthesis of 2-chloro-4-isopropoxy-1-nitrobenzene [2]

  • To a round-bottom flask, add 2-chloro-4-nitrophenol (1.0 eq) and potassium carbonate (1.5 eq) to a polar aprotic solvent like dimethylformamide (DMF).

  • Stir the mixture vigorously at room temperature for 20 minutes.

  • Add isopropyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-70°C and stir for 4-6 hours. Monitor the reaction's progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be carried to the next step or purified by column chromatography.

Step B: Reduction of Nitro Group with Iron/Ammonium Chloride [2][3]

  • In a round-bottom flask, dissolve the 2-chloro-4-isopropoxy-1-nitrobenzene (1.0 eq) from Step A in a mixture of ethanol and water (e.g., 4:1 ratio).

  • Add iron powder (3.0-5.0 eq) and ammonium chloride (4.0 eq or catalytic amount).

  • Heat the mixture to reflux (approx. 80-90°C) with vigorous stirring for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Once complete, cool the mixture and filter it through a pad of Celite® to remove the iron salts, washing the filter cake with hot ethanol.

  • Combine the filtrates and concentrate under reduced pressure to remove the ethanol.

  • Dissolve the residue in ethyl acetate and wash with water and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound. Expected yield: 80-90%.[3]

Protocol 2: Flash Column Chromatography for Purification[9]
  • Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate), gradually increasing the polarity as needed. Collect fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Synthesis_Route_1 Start 2-chloro-4-nitrophenol Intermediate 2-chloro-4-isopropoxy- 1-nitrobenzene Start->Intermediate Step 1: Williamson Ether Synthesis Reagents: Isopropyl bromide, K₂CO₃ Solvent: DMF Product This compound Intermediate->Product Step 2: Nitro Group Reduction Reagents: Fe/NH₄Cl or H₂/Pt-C Solvent: EtOH/H₂O

Caption: Primary two-step synthesis of this compound.

Synthesis_Route_2 Start 4-amino-2-chlorophenol Protected Protected Aminophenol (e.g., N-benzylidene) Start->Protected Step 1: Protection Reagents: Benzaldehyde Solvent: Methanol Alkylated Protected O-isopropyl Intermediate Protected->Alkylated Step 2: O-Alkylation Reagents: Isopropyl bromide, K₂CO₃ Solvent: Acetone Product This compound Alkylated->Product Step 3: Deprotection Reagents: Aqueous Acid (e.g., HCl)

Caption: Alternative three-step synthesis via amino group protection.

Troubleshooting_Workflow Start Low Purity After Nitro Reduction CheckTLC Analyze crude product by TLC/HPLC Start->CheckTLC Decision1 Is starting material (nitro compound) present? CheckTLC->Decision1 Incomplete Diagnosis: Incomplete Reaction Decision1->Incomplete Yes Decision2 Is dehalogenated byproduct present? Decision1->Decision2 No Solution1 Solution: - Increase reaction time/temp - Add more reducing agent - Check catalyst activity Incomplete->Solution1 Dehalogenation Diagnosis: Dehalogenation Decision2->Dehalogenation Yes Purify Proceed to Purification (e.g., Column Chromatography) Decision2->Purify No Solution2 Solution: - Optimize H₂ pressure/temp - Reduce catalyst loading - Switch to Fe/NH₄Cl reduction Dehalogenation->Solution2

Caption: Troubleshooting workflow for low purity in the reduction step.

References

stability issues of 3-Chloro-4-isopropoxyaniline in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3-Chloro-4-isopropoxyaniline in solution. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My solution of this compound has turned yellow/brown. What is the cause and how can I prevent it?

A1: The development of a brownish color in solutions of aniline derivatives is a common indicator of oxidation.[1] Anilines are susceptible to degradation upon exposure to air and light, leading to the formation of colored impurities.[1] This process can be accelerated by the presence of residual acids or bases from synthesis.

Troubleshooting Steps:

  • Purification: Ensure high purity of the starting material. Methods like recrystallization or column chromatography should be employed to remove any colored impurities or residual reagents.

  • Inert Atmosphere: When preparing and handling solutions, work under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[1]

  • Light Protection: Store solutions in amber vials or containers wrapped in aluminum foil to protect them from light, which can catalyze oxidative degradation.[1]

Q2: I am observing significant degradation of this compound in my experimental solution. What factors could be contributing to this instability?

A2: The stability of aniline derivatives in solution is highly dependent on several factors:

  • pH: Extreme pH conditions can lead to hydrolysis. Generally, a neutral pH of 7.0 provides the best stability for anilines.[1]

  • Solvent: The choice of solvent is critical. Protic solvents may participate in degradation reactions.[1] It is advisable to evaluate the stability of this compound in different solvents to find the most suitable one for your application.

  • Oxidizing Agents: Avoid the presence of oxidizing agents, as they can readily degrade the aniline functional group.[1] Ensure that all solvents and reagents are free from peroxides.

Q3: What are the recommended storage conditions for solutions of this compound to ensure long-term stability?

A3: For optimal long-term stability, solutions of this compound should be stored under the following conditions:

  • Temperature: Store at low temperatures, preferably between 2-8°C or frozen.[1]

  • Atmosphere: Store under an inert atmosphere (nitrogen or argon) to minimize oxidation.[1]

  • Light Protection: Use amber-colored vials or wrap containers with aluminum foil to protect from light.[1]

  • Container: Use tightly sealed containers to prevent exposure to air and moisture.[2]

Q4: I am seeing inconsistent results in my HPLC analysis. Could this be related to the stability of this compound?

A4: Yes, inconsistent analytical results can be a symptom of instability. Potential issues include:

  • On-column degradation: The compound may be degrading on the HPLC column.

  • Mobile phase instability: The compound may be unstable in the mobile phase.

Troubleshooting Analytical Issues:

  • Use a mobile phase with a neutral pH.[1]

  • Ensure the HPLC system is clean and free of contaminants.[1]

  • Analyze samples as soon as possible after preparation.[1]

Experimental Protocols

Protocol for Forced Degradation Study

Forced degradation studies are crucial for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[2] The goal is to induce about 5-20% degradation to identify potential degradation products and pathways.[2]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol.[1]

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Afterwards, cool the solution, neutralize it with 0.1 N NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.[1]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Heat at 60°C for 24 hours. After cooling, neutralize the solution with 0.1 N HCl and dilute to a final concentration of 0.1 mg/mL with the mobile phase.[1]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.[1]

  • Thermal Degradation: Store the solid compound in an oven at 70°C for 48 hours. Then, dissolve the stressed solid to prepare a 0.1 mg/mL solution in the mobile phase.[1]

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method with a photodiode array (PDA) detector.[1] A C18 column with a gradient elution of acetonitrile and a neutral buffer (e.g., phosphate or acetate) is a good starting point.[1][2][3]

Data Presentation

The following table presents hypothetical data on the degradation of this compound under various stress conditions. This data is for illustrative purposes and should be confirmed by experimental studies.

Stress ConditionDurationTemperature% Degradation (Hypothetical)Number of Degradants (Hypothetical)
0.1 N HCl24 hours60°C15%2
0.1 N NaOH24 hours60°C10%1
3% H₂O₂24 hoursRoom Temp20%3
Thermal (Solid)48 hours70°C5%1

Visualizations

Experimental Workflow for Stability Testing

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1N HCl, 60°C, 24h) stock->acid base Base Hydrolysis (0.1N NaOH, 60°C, 24h) stock->base oxidation Oxidative Degradation (3% H2O2, RT, 24h) stock->oxidation thermal Thermal Degradation (Solid, 70°C, 48h) stock->thermal hplc HPLC-PDA Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc data Data Evaluation (Compare stressed vs. control) hplc->data

Caption: General workflow for a forced degradation study.

Troubleshooting Logic for Stability Issues

G cluster_issues Observed Issues cluster_causes Potential Causes cluster_actions Recommended Actions start Stability Issue Observed discoloration Discoloration of Solution start->discoloration degradation Degradation in Solution start->degradation inconsistent_results Inconsistent Analytical Results start->inconsistent_results oxidation Oxidation (Air/Light Exposure) discoloration->oxidation ph Improper pH degradation->ph solvent Inappropriate Solvent degradation->solvent analytical_instability On-column or Mobile Phase Instability inconsistent_results->analytical_instability inert Use Inert Atmosphere & Protect from Light oxidation->inert buffer Buffer Solution to Neutral pH ph->buffer solvent_eval Evaluate Stability in Different Solvents solvent->solvent_eval analytical_opt Optimize Analytical Method (e.g., neutral mobile phase) analytical_instability->analytical_opt

Caption: Logical approach to troubleshooting stability problems.

References

Technical Support Center: Purifying Substituted Anilines by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the column chromatography of substituted anilines.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying substituted anilines?

For most applications, silica gel is the standard stationary phase. However, because anilines are basic, they can interact strongly with the acidic silanol groups on the silica surface, leading to issues like peak tailing.[1][2]

  • Standard Silica Gel: Suitable for many anilines, especially when the mobile phase is modified with a base.[3]

  • Deactivated Silica Gel: A better choice for acid-sensitive anilines or to minimize tailing. Deactivation can be achieved by pre-treating the silica with a basic solution, such as one containing triethylamine (TEA).[2][4]

  • Alumina (Basic or Neutral): Can be a good alternative to silica, particularly for purifying amines, as it avoids the acidity issues of silica gel.[2][5]

  • Reversed-Phase Silica (e.g., C18): Used for separating more polar compounds, where the most polar compounds elute first.[2]

Q2: How do I select an appropriate mobile phase (solvent system)?

The ideal mobile phase should provide a retention factor (Rf) of approximately 0.2-0.4 for your target aniline on a Thin-Layer Chromatography (TLC) plate.[6] This ensures good separation on the column.

  • Starting Point: A mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate is a very common starting point.[5][7] A 1:1 ratio can be used for initial TLC screening, followed by optimization.[5]

  • For Polar Anilines: A more polar system, such as methanol in dichloromethane, may be necessary.[7]

  • Mobile Phase Modifiers: Adding a small amount of a basic modifier, like triethylamine (TEA) or ammonia, is crucial to prevent peak tailing.[8][9] Typically, 0.1-2% TEA is added to the eluent.[4][9] This neutralizes the acidic sites on the silica gel.[8]

Q3: My aniline is colored (e.g., reddish-brown). How can I remove the color?

The color is often due to oxidized impurities.[9] Column chromatography is generally very effective at separating the desired aniline from these colored byproducts. In some cases, pre-treatment of the crude material with activated carbon during recrystallization can also help decolorize the sample before chromatography.[9]

Troubleshooting Guide

Problem 1: My aniline is streaking or "tailing" on the column.

This is the most common issue and is typically caused by the interaction of the basic aniline with acidic silanol groups on the silica gel stationary phase.[1]

Possible Cause Suggested Solution
Acidic Silica Surface Add a basic modifier like triethylamine (TEA) (0.1-2%) or a few drops of ammonia to your mobile phase to neutralize the acidic sites.[4][8][9]
Inappropriate Solvent Polarity The solvent may be too polar, causing the compound to move too quickly without proper partitioning. Re-optimize the solvent system using TLC to achieve an Rf of 0.2-0.4.
Column Overload Too much sample was loaded onto the column.[1] Use a larger column or reduce the amount of crude material loaded. As a general guideline, use 20g to 100g of silica per 1g of sample.[10]
Poor Column Packing Voids or channels in the silica bed can lead to uneven flow and band broadening. Ensure the column is packed uniformly without any cracks or air bubbles.

Problem 2: My aniline won't come off the column (irreversible adsorption).

This happens when the aniline binds too strongly to the stationary phase.

Possible Cause Suggested Solution
Strong Analyte-Silica Interaction The aniline may be too basic or polar for the chosen conditions. Switch to a less acidic stationary phase like neutral or basic alumina.[2][5] Alternatively, deactivate the silica gel by flushing it with a solvent system containing 1-3% triethylamine before loading the sample.[4]
Mobile Phase is Too Non-Polar The eluent does not have sufficient strength to move the compound. Gradually increase the polarity of the mobile phase (gradient elution). For example, start with 5% ethyl acetate in hexane and slowly increase the concentration to 10%, 20%, etc.[9]
On-Column Degradation The aniline may be unstable on silica gel.[11][12] Test the stability by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting to see if degradation spots appear. If it is unstable, use a deactivated stationary phase like alumina or triethylamine-treated silica.[2]

Problem 3: I am getting poor separation between my desired aniline and impurities.

This indicates that the chromatographic conditions are not optimized for resolving the components of your mixture.

Possible Cause Suggested Solution
Suboptimal Mobile Phase The chosen solvent system does not provide a sufficient difference in Rf values between your product and impurities. Test a wider range of solvent systems with different polarities and compositions (e.g., ether/hexane, methanol/dichloromethane).[7]
Incorrect Flow Rate If the flow rate is too fast, there isn't enough time for equilibrium, leading to poor separation.[13] If it's too slow, diffusion can cause bands to widen.[13] Adjust the flow rate to an optimal level (often a drip rate of about one drop per second).
Improper Sample Loading Loading the sample in a large volume of strong solvent can cause the band to spread. Dissolve the sample in a minimal amount of the mobile phase or a weak solvent before loading.[13] For less soluble compounds, consider "dry loading" where the sample is pre-adsorbed onto a small amount of silica.[4]

Data & Protocols

Table 1: Recommended Starting Solvent Systems for TLC Analysis

The goal is to find a system where the target aniline has an Rf value between 0.2 and 0.4.[6] All systems should be supplemented with 0.5-1% triethylamine (TEA) to prevent tailing.

Compound Polarity Non-Polar Component Polar Component Starting Ratio (v/v)
Non-polar AnilinesHexane or Petroleum EtherEthyl Acetate9:1
Moderately Polar AnilinesHexane or Petroleum EtherEthyl Acetate4:1 to 1:1
Polar AnilinesDichloromethane (DCM)Methanol (MeOH)95:5
Protocol 1: Deactivation of Silica Gel with Triethylamine

This protocol is for preparing a column for acid-sensitive anilines or to mitigate tailing.[4]

  • Select Solvent System: Identify a mobile phase (e.g., Hexane/Ethyl Acetate) that gives the desired Rf for your compound and add 1-3% triethylamine (TEA).

  • Pack the Column: Pack the chromatography column with silica gel using this TEA-containing solvent system (wet slurry method).

  • Flush the Column: Pass one to two column volumes of the TEA-containing solvent through the packed silica gel.

  • Discard Eluant: Discard the solvent that has passed through the column. The silica is now deactivated.

  • Run Chromatography: Proceed with loading your sample and running the column. You can use either the same TEA-containing system or a neutral solvent system for the elution.

Visual Guides

Workflow for Aniline Purification

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Select Solvent System) Pack 2. Pack Column (Slurry Method) TLC->Pack Deactivate Optional: Deactivate Silica (Flush with TEA) Pack->Deactivate Load 3. Load Sample (Minimal Solvent/Dry Load) Pack->Load Deactivate->Load Elute 4. Elute Column (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Product Purified Aniline Evaporate->Product

Caption: General workflow for purifying substituted anilines.

Troubleshooting Peak Tailing

G Start Problem: Peak Tailing Observed CheckBase Is a basic modifier (e.g., 0.5-1% TEA) in the mobile phase? Start->CheckBase AddBase Action: Add 0.5-1% TEA to eluent. CheckBase->AddBase No CheckRf Is the TLC Rf value between 0.2-0.4? CheckBase->CheckRf Yes End Problem Resolved AddBase->End Reoptimize Action: Re-optimize solvent system using TLC. CheckRf->Reoptimize No CheckLoad Was the column overloaded? CheckRf->CheckLoad Yes Reoptimize->End ReduceLoad Action: Reduce sample load or use a larger column. CheckLoad->ReduceLoad Yes ConsiderAlumina Issue Persists: Consider using Alumina or deactivated silica. CheckLoad->ConsiderAlumina No ReduceLoad->End ConsiderAlumina->End

References

Technical Support Center: Recrystallization of 3-Chloro-4-isopropoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of 3-Chloro-4-isopropoxyaniline, aimed at researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable solvents for the recrystallization of this compound?

Q2: My crude this compound is dark or colored. How can I remove these impurities?

A2: Colored impurities in crude aniline products are often due to oxidation byproducts.[5] These can typically be removed by treating the solution with activated carbon.[1][5] The crude product is dissolved in a suitable hot solvent, a small amount of activated carbon is added, and the mixture is briefly heated. The hot solution is then filtered through a pad of celite or fluted filter paper to remove the carbon, and the filtrate is allowed to cool for crystallization.[1][6]

Q3: What should I do if my compound "oils out" instead of forming crystals?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated.[4][7] To resolve this, you can try reheating the solution and adding more of the primary solvent to decrease saturation.[4] Ensuring a slow cooling rate can also promote crystal formation over oiling.[4]

Q4: No crystals are forming even after the solution has cooled and been placed in an ice bath. What are the next steps?

A4: If crystallization does not occur spontaneously, it can often be induced. Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Alternatively, adding a small seed crystal of the pure compound can initiate crystallization. If these methods fail, it may be necessary to reduce the volume of the solvent by evaporation or to add a miscible anti-solvent (a solvent in which the compound is insoluble) dropwise until the solution becomes turbid.[5]

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound.

Problem Possible Cause Suggested Solution
Compound does not dissolve The solvent is too non-polar.[5]Try a more polar solvent such as ethanol or isopropanol.[5]
Insufficient solvent volume.Gradually add more hot solvent until the compound dissolves.[5]
Oiling out The boiling point of the solvent is higher than the melting point of the compound.[7]Select a solvent with a lower boiling point.
The solution is cooling too rapidly.[4]Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4]
The solution is too concentrated.Add more hot solvent to the mixture to ensure complete dissolution before cooling.[4]
Low recovery of purified product Too much solvent was used.Evaporate some of the solvent and cool the solution again to recover more crystals.
The crystals were washed with a solvent that was not cold.Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[2][7]
Premature crystallization during hot filtration.Ensure the filtration apparatus is pre-heated to prevent the solution from cooling and crystallizing in the funnel.[4]
Presence of colored impurities in crystals Incomplete removal of colored byproducts.Treat the hot solution with activated carbon before crystallization.[1][5]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

  • Solvent Selection: In a test tube, add a small amount of crude this compound and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.[1]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely with gentle heating and stirring.[2][4]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated carbon, and gently reheat for a few minutes.[1][4]

  • Hot Filtration: If activated carbon was used or if insoluble impurities are present, perform a hot gravity filtration.[4]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[4]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent.[1][4][7]

  • Drying: Dry the purified crystals under vacuum.[1]

Protocol 2: Two-Solvent Recrystallization

  • Solvent Selection: Choose a pair of miscible solvents. One solvent should readily dissolve the compound at room temperature (the "good" solvent), while the other should not (the "bad" or anti-solvent).[2]

  • Dissolution: Dissolve the crude product in a minimal amount of the "good" solvent at room temperature.

  • Addition of Anti-solvent: Slowly add the "bad" solvent dropwise with swirling until the solution becomes slightly cloudy.

  • Clarification: Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Isolation and Drying: Collect, wash with the cold "bad" solvent, and dry the crystals as described in the single-solvent protocol.

Visual Troubleshooting Workflow

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Oiling Out? crystals_form->oiling_out No collect_crystals Collect and Dry Crystals crystals_form->collect_crystals Yes troubleshoot_no_crystals Induce Crystallization: - Scratch flask - Add seed crystal - Reduce solvent volume oiling_out->troubleshoot_no_crystals No troubleshoot_oiling Troubleshoot Oiling: - Reheat and add more solvent - Ensure slow cooling oiling_out->troubleshoot_oiling Yes end_success Pure Product collect_crystals->end_success troubleshoot_no_crystals->cool troubleshoot_oiling->cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Validation & Comparative

A Comparative Guide to 3-Chloro-4-isopropoxyaniline and 3-Chloro-4-fluoroaniline in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and final product characteristics. Among the vast array of available synthons, halogenated anilines play a pivotal role as versatile intermediates. This guide provides an objective, data-driven comparison of two such compounds: 3-chloro-4-isopropoxyaniline and 3-chloro-4-fluoroaniline. Their performance in key synthetic transformations, particularly palladium-catalyzed cross-coupling reactions, will be examined, supported by experimental data to inform rational selection in research and development.

At a Glance: Physicochemical Properties

A fundamental understanding of the physicochemical properties of these anilines is essential for their handling and application in synthesis.

PropertyThis compound3-Chloro-4-fluoroaniline
CAS Number 5211-04-1367-21-5
Molecular Formula C₉H₁₂ClNOC₆H₅ClFN
Molecular Weight 185.65 g/mol 145.56 g/mol
Appearance SolidDark purple to black solid
Melting Point Not available42-47 °C
Boiling Point Not available227-228 °C
Solubility Not specifiedModerately soluble in water, more soluble in organic solvents

Performance in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The reactivity of the C-Cl bond in both anilines is a key consideration. Generally, the carbon-halogen bond strength (C-I < C-Br < C-Cl < C-F) dictates the ease of oxidative addition to the palladium catalyst, which is often the rate-determining step.[1] Consequently, chloroanilines can be challenging substrates requiring carefully optimized catalytic systems.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. For 3-chloro-4-fluoroaniline, specific conditions have been reported to achieve high yields.

Table 1: Buchwald-Hartwig Amination of 3-Chloro-4-fluoroaniline [2]

Amine Coupling PartnerPd Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
n-HexylaminePd₂(dba)₃ (1.5)XPhos (3.0)NaOtBu (2.0)Toluene1001885

dba = tris(dibenzylideneacetone)

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile tool for the formation of C-C bonds. For 3-chloro-4-fluoroaniline, successful coupling with arylboronic acids has been demonstrated, often requiring robust catalytic systems due to the inertness of the C-Cl bond.

Table 2: Suzuki-Miyaura Coupling of 3-Chloro-4-fluoroaniline [3]

Arylboronic AcidPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd₂(dba)₃ (1-3)SPhos (2-6)K₃PO₄ (2.0-3.0)1,4-Dioxane10012~80 (Expected)

SPhos = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl

Similar to the Buchwald-Hartwig reaction, specific yield data for the Suzuki coupling of this compound is scarce in the reviewed literature. The electronic and steric differences between the fluoro and isopropoxy substituents would likely necessitate optimization of the reaction conditions to achieve comparable yields.

Applications in the Synthesis of Kinase Inhibitors

Both anilines serve as key building blocks in the synthesis of important tyrosine kinase inhibitors used in cancer therapy.

3-Chloro-4-fluoroaniline is a crucial intermediate in the synthesis of Lapatinib and Gefitinib .[3] Lapatinib is a dual tyrosine kinase inhibitor that targets both the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).

This compound is a precursor in the synthesis of Erlotinib , another EGFR inhibitor used in the treatment of non-small cell lung cancer and pancreatic cancer.[4][5]

The synthetic pathways for these drugs highlight the utility of these substituted anilines in constructing complex, biologically active molecules.

Experimental Protocols

Synthesis of 3-Chloro-4-fluoroaniline via Catalytic Hydrogenation

A common and efficient method for the synthesis of 3-chloro-4-fluoroaniline is the catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene.[6]

Materials:

  • 3-chloro-4-fluoronitrobenzene

  • 1% Pt/C catalyst

  • Hydrogen gas

  • Reactor with heating and stirring capabilities

Procedure:

  • Charge the reactor with 3-chloro-4-fluoronitrobenzene and the 1% Pt/C catalyst.

  • Purge the reactor with an inert gas (e.g., nitrogen) and then with hydrogen gas.

  • Pressurize the reactor with hydrogen to 0.1-5 MPa.

  • Heat the reaction mixture to 50-100 °C with stirring.

  • Maintain the reaction for 1-10 hours.

  • After the reaction is complete, filter the hot mixture to remove the catalyst.

  • The crude product can be purified by distillation or rectification.

A reported yield for this process is over 94%, with a purity of over 99.5%.

Proposed Synthesis of this compound

While a specific, high-yielding protocol for this compound was not found, a general approach can be adapted from the synthesis of a similar compound, 3-chloro-4-(isopentyloxy)aniline. This involves a Williamson ether synthesis followed by the reduction of a nitro group.

Step 1: Williamson Ether Synthesis (Proposed)

  • Reactants: 3-chloro-4-nitrophenol and 2-bromopropane

  • Base: Potassium carbonate

  • Solvent: Acetone

  • Procedure: The reactants are refluxed in the presence of the base to form 2-chloro-1-isopropoxy-4-nitrobenzene.

Step 2: Reduction of the Nitro Group (Proposed)

  • Reactant: 2-chloro-1-isopropoxy-4-nitrobenzene

  • Reducing Agent: Iron powder and ammonium chloride

  • Solvent: Ethanol/water mixture

  • Procedure: The nitro compound is refluxed with the reducing agents to yield this compound.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Buchwald-Hartwig Amination Workflow Start Start Combine Reactants Combine Aryl Halide, Amine, Pd Catalyst, Ligand, and Base Start->Combine Reactants Add Solvent Add Anhydrous Solvent Combine Reactants->Add Solvent Heat and Stir Heat and Stir under Inert Atmosphere Add Solvent->Heat and Stir Reaction Monitoring Monitor Reaction (TLC, GC-MS) Heat and Stir->Reaction Monitoring Workup Quench, Extract, and Purify Reaction Monitoring->Workup Product Product Workup->Product

Caption: Generalized experimental workflow for the Buchwald-Hartwig amination.

G cluster_1 EGFR Signaling Pathway Inhibition EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Signaling Downstream Signaling Cascades (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Signaling Kinase Inhibitor Erlotinib / Gefitinib Lapatinib Kinase Inhibitor->Dimerization Inhibition Cellular Response Cell Proliferation, Survival, Angiogenesis Downstream Signaling->Cellular Response

Caption: Simplified diagram of EGFR signaling pathway inhibition by kinase inhibitors synthesized from the subject anilines.

Conclusion

Both this compound and 3-chloro-4-fluoroaniline are valuable intermediates in organic synthesis, particularly for the preparation of targeted cancer therapies. 3-Chloro-4-fluoroaniline is a well-documented building block with established protocols and quantitative performance data for key cross-coupling reactions. In contrast, while this compound is utilized in the synthesis of Erlotinib, detailed, publicly available experimental data on its performance in a comparative context is limited.

The choice between these two reagents will likely depend on the specific synthetic target and the availability of optimized reaction conditions. For syntheses requiring a fluoro substituent for its specific electronic properties or metabolic stability, 3-chloro-4-fluoroaniline is the clear choice with a wealth of supporting literature. For applications where an isopropoxy group is desired, further methods development and optimization may be necessary to achieve high-yielding and efficient transformations, drawing upon the general principles of palladium-catalyzed cross-coupling of chloroarenes. Researchers are encouraged to perform small-scale trials to determine the optimal conditions for their specific applications.

References

A Comparative Guide to Alternative Reagents for 3-Chloro-4-isopropoxyaniline in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

In the synthesis of targeted pharmaceuticals, particularly tyrosine kinase inhibitors like Lapatinib, the selection of appropriate building blocks is paramount to ensure optimal yield, purity, and ultimately, the biological efficacy of the final active pharmaceutical ingredient (API). 3-Chloro-4-isopropoxyaniline has been a staple intermediate in the synthesis of such compounds. However, the exploration of alternative reagents can lead to improvements in synthetic efficiency, cost-effectiveness, and the discovery of novel analogs with enhanced pharmacological properties. This guide provides a comparative analysis of viable alternative anilines to this compound, supported by available experimental data.

Comparison of Alternative Anilines in 4-Anilinoquinazoline Synthesis

The core reaction in the assembly of many tyrosine kinase inhibitors is the nucleophilic aromatic substitution (SNAr) between a 4-chloroquinazoline core and a substituted aniline. The nature of the aniline substituent can significantly influence the reaction outcome and the properties of the resulting product. Below is a summary of quantitative data for the synthesis of 4-anilinoquinazoline derivatives using various alternatives to this compound.

Aniline ReagentProductReaction YieldPurityReference
This compoundLapatinib Intermediate->99% (HPLC)[1]
3-Chloro-4-(3-fluorobenzyloxy)anilineLapatinibOverall: ~10%-[2]
3-Chloro-4-methoxyaniline6-Bromo-2-phenyl-4-(4-methoxyanilino)quinazoline96%-[3]
4-Fluoroaniline6-Bromo-2-phenyl-4-(4-fluoroanilino)quinazoline92%-[3]
3-Chloroaniline6-Bromo-2-phenyl-4-(3-chloroanilino)quinazoline95%-[3]
3-Chloro-4-fluoroanilineLapatinib Intermediate--[4]
3-Bromo-4-isopropoxyanilinePharmaceutical Intermediate--[5]
4-Chloro-3-methoxyanilinePharmaceutical Intermediate--Not specified in search results
3-Chloro-4-ethoxyanilinePharmaceutical Intermediate--Not specified in search results

Note: A dash (-) indicates that specific quantitative data was not available in the searched literature.

Experimental Protocols: A Focus on Nucleophilic Aromatic Substitution

The following is a generalized experimental protocol for the N-arylation of a 4-chloroquinazoline, a key step in the synthesis of Lapatinib and its analogs. This protocol can be adapted for the various aniline alternatives.

General Procedure for the Synthesis of 4-Anilinoquinazolines:

A mixture of the respective 4-chloroquinazoline (1.0 eq) and the substituted aniline (1.0-1.2 eq) is heated in a suitable solvent, such as isopropanol or a THF/water mixture. The reaction can be carried out under conventional heating (reflux) or microwave irradiation. For reactions with less reactive anilines, a base (e.g., DIPEA) may be added to facilitate the reaction. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration, often followed by washing with a suitable solvent. Further purification can be achieved by recrystallization or column chromatography.

For instance, the reaction of 6-bromo-4-chloro-2-phenylquinazoline with 3-chloro-, 4-fluoro-, and 4-methoxyaniline has been reported to provide the corresponding products in yields of 92-96% using a microwave-mediated, base-free protocol in a THF/water solvent system.[3]

Visualizing the Synthesis and Underlying Biology

To better illustrate the concepts discussed, the following diagrams outline the synthetic pathway to Lapatinib, the experimental workflow for the crucial coupling step, and the signaling pathway it inhibits.

Lapatinib_Synthesis_Pathway cluster_start Starting Materials cluster_reaction Key Synthetic Steps cluster_product Final Product 3_Chloro_4_isopropoxyaniline This compound (or Alternative Aniline) SNAr Nucleophilic Aromatic Substitution (SNAr) 3_Chloro_4_isopropoxyaniline->SNAr 4_Chloro_6_iodoquinazoline 4-Chloro-6-iodoquinazoline 4_Chloro_6_iodoquinazoline->SNAr Intermediate_1 Intermediate_1 SNAr->Intermediate_1 N-(3-chloro-4-isopropoxyphenyl)- 6-iodoquinazolin-4-amine Suzuki_Coupling Suzuki Coupling Intermediate_2 Intermediate_2 Suzuki_Coupling->Intermediate_2 Aldehyde Intermediate Reductive_Amination Reductive Amination Lapatinib Lapatinib Reductive_Amination->Lapatinib Intermediate_1->Suzuki_Coupling Intermediate_2->Reductive_Amination

Caption: General synthetic pathway for Lapatinib.

Experimental_Workflow start Start: Reagent Preparation reactants Combine 4-Chloroquinazoline and Substituted Aniline in Solvent start->reactants reaction Heat Mixture (Conventional or Microwave) reactants->reaction monitoring Monitor Reaction Progress (TLC / LC-MS) reaction->monitoring workup Cool Reaction Mixture and Isolate Crude Product monitoring->workup Upon Completion purification Purify Product (Recrystallization or Chromatography) workup->purification end End: Characterized 4-Anilinoquinazoline purification->end

Caption: Experimental workflow for the synthesis of 4-anilinoquinazolines.

Signaling_Pathway Growth_Factor Growth Factor (e.g., EGF, Heregulin) EGFR_HER2 EGFR/HER2 Receptor Tyrosine Kinase Growth_Factor->EGFR_HER2 Phosphorylation Autophosphorylation EGFR_HER2->Phosphorylation Lapatinib Lapatinib Lapatinib->Block ATP ATP ATP->Phosphorylation ADP ADP Phosphorylation->ADP Downstream_Signaling Downstream Signaling Pathways (e.g., MAPK, PI3K/Akt) Phosphorylation->Downstream_Signaling Cell_Proliferation Cell Proliferation, Survival, and Growth Downstream_Signaling->Cell_Proliferation

Caption: Lapatinib inhibits EGFR/HER2 signaling.

Structure-Activity Relationship (SAR) Insights

The choice of the aniline moiety in 4-anilinoquinazoline-based inhibitors has a profound impact on their biological activity. Structure-activity relationship studies have revealed several key insights:

  • Halogen Substitution: The presence of a halogen, such as chlorine or bromine, at the 3-position of the aniline ring is often crucial for potent inhibitory activity against EGFR and HER2 kinases.

  • Alkoxy Group at the 4-Position: An alkoxy group at the 4-position, such as isopropoxy, methoxy, or ethoxy, generally contributes to favorable interactions within the ATP-binding pocket of the target kinases.

  • Fluorinated Substituents: The incorporation of fluorine, as seen in 3-Chloro-4-(3-fluorobenzyloxy)aniline, can enhance binding affinity and improve pharmacokinetic properties.

  • Alternative Heterocycles: Replacing the benzyloxy group with other functionalities, such as the pyridin-2-ylmethoxy group, has been shown to yield highly potent Lapatinib derivatives.

Conclusion

While this compound remains a validated and effective reagent in the synthesis of Lapatinib and related compounds, this guide highlights several viable alternatives. Anilines such as 3-Chloro-4-methoxyaniline and 4-Fluoroaniline have demonstrated high yields in the crucial SNAr coupling reaction. The exploration of these and other analogs not only offers the potential for process optimization but also opens avenues for the discovery of new chemical entities with improved therapeutic profiles. Further research to generate comparative quantitative data for a broader range of aniline derivatives in a standardized synthesis of a target drug like Lapatinib would be highly valuable to the drug development community.

References

A Comparative Yield Analysis of Substituted Anilines in Nucleophilic Aromatic Substitution (SNAr) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various substituted anilines as nucleophiles in Nucleophilic Aromatic Substitution (SNAr) reactions. The analysis is supported by experimental data, detailed methodologies, and visual representations of the reaction mechanism and experimental workflow to aid in the design and optimization of synthetic routes.

Introduction to SNAr Reactions with Anilines

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction in organic chemistry for the formation of carbon-heteroatom bonds, particularly aryl-nitrogen bonds. This reaction is critical in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials. The SNAr mechanism typically proceeds via a two-step addition-elimination pathway, where a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of a leaving group restores the aromaticity of the ring, yielding the final product.

The nucleophilicity of the aniline is a key determinant of the reaction rate and overall yield. Substituents on the aniline ring can significantly modulate its nucleophilic character through electronic and steric effects. Electron-donating groups (EDGs) enhance the electron density on the nitrogen atom, thereby increasing its nucleophilicity and generally leading to higher reaction rates and yields. Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the nitrogen, reducing its nucleophilicity and consequently lowering the reaction efficiency.

This guide focuses on the reaction of various para-substituted anilines with a common electrophile, 1-chloro-2,4-dinitrobenzene, to provide a comparative analysis of their yields.

Comparative Yield Data

Aniline DerivativeSubstituent (para-)Electronic Effect of SubstituentExpected Impact on NucleophilicityExperimental/Expected Yield (%)
p-Anisidine-OCH₃Strong Electron-DonatingSignificantly Increased> 83% (Expected High)
p-Toluidine-CH₃Electron-DonatingIncreased> 83% (Expected High)
Aniline-HNeutralBaseline83.0% (Calculated)[1][2]
p-Chloroaniline-ClElectron-Withdrawing (Inductive)Decreased< 83% (Expected Moderate)
p-Nitroaniline-NO₂Strong Electron-WithdrawingSignificantly Decreased< 83% (Expected Low)

Note: The expected yields are qualitative predictions based on the known electronic effects of the substituents on the nucleophilicity of the aniline. Kinetic studies have shown that electron-donating groups increase the rate of reaction, which generally correlates with higher yields, while electron-withdrawing groups decrease the reaction rate.

General SNAr Reaction Mechanism

The SNAr reaction of an aniline with an activated aryl halide proceeds through a well-defined addition-elimination mechanism.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Aniline Aniline (Nucleophile) Meisenheimer Meisenheimer Complex Resonance Stabilized Anion Aniline->Meisenheimer Addition (Rate-Determining Step) ArylHalide Activated Aryl Halide (Electrophile) ArylHalide->Meisenheimer Product Substituted Aniline Meisenheimer->Product Elimination LeavingGroup Halide Ion Meisenheimer->LeavingGroup

Caption: General mechanism of an SNAr reaction.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of N-(2,4-dinitrophenyl)anilines via an SNAr reaction. This protocol is based on common laboratory procedures.

Materials:

  • 1-chloro-2,4-dinitrobenzene (Electrophile)

  • Substituted Aniline (Nucleophile)

  • Ethanol (Solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 1-chloro-2,4-dinitrobenzene in a suitable volume of ethanol.

  • Addition of Nucleophile: To the stirred solution, add 1.1 to 1.5 equivalents of the desired substituted aniline.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction time will vary depending on the nucleophilicity of the aniline, typically ranging from 30 minutes to several hours.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under reduced pressure.

  • Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain the pure N-(2,4-dinitrophenyl)aniline derivative.

  • Characterization: Dry the purified product and determine its mass to calculate the percentage yield. Characterize the product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Experimental Workflow

The following diagram illustrates a typical workflow for a comparative study of aniline nucleophiles in SNAr reactions.

Experimental_Workflow Start Start: Define Anilines for Comparison Setup Parallel Reaction Setup (Constant Electrophile, Solvent, Temp.) Start->Setup Reaction S_NAr Reaction (e.g., Reflux in Ethanol) Setup->Reaction Monitoring Monitor Reaction Progress (TLC) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Cooling and Precipitation Monitoring->Workup Proceed upon completion Isolation Vacuum Filtration and Washing Workup->Isolation Purification Recrystallization Isolation->Purification Analysis Yield Calculation and Characterization (MP, NMR, IR) Purification->Analysis Comparison Comparative Analysis of Yields Analysis->Comparison End Conclusion Comparison->End

References

spectroscopic comparison of 3-Chloro-4-isopropoxyaniline and its precursors

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of 3-Chloro-4-isopropoxyaniline and Its Precursors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the key pharmaceutical intermediate, this compound, and its precursors. The objective is to offer a comprehensive resource for the identification, characterization, and quality control of these compounds during synthesis and development. The spectroscopic data presented, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are crucial for verifying the structure and purity of these molecules.

The synthesis of this compound typically proceeds through a multi-step process, starting from commercially available precursors. The general synthetic route and the analytical workflow for spectroscopic characterization are illustrated below.

Synthetic Pathway of this compound cluster_synthesis Synthesis 2-Chloro-4-nitrophenol 2-Chloro-4-nitrophenol 1-Chloro-2-isopropoxy-4-nitrobenzene 1-Chloro-2-isopropoxy-4-nitrobenzene 2-Chloro-4-nitrophenol->1-Chloro-2-isopropoxy-4-nitrobenzene Isopropylation This compound This compound 1-Chloro-2-isopropoxy-4-nitrobenzene->this compound Nitro Reduction General Spectroscopic Analysis Workflow cluster_workflow Analysis Sample Sample NMR NMR Sample->NMR IR IR Sample->IR MS MS Sample->MS Data_Analysis Data_Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Verification Structure_Verification Data_Analysis->Structure_Verification

Isopropoxy vs. Methoxy Groups in Drug Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate process of drug design and development, the selection of appropriate functional groups is paramount to achieving desired pharmacokinetic and pharmacodynamic properties. Among the various alkyl ether groups utilized, the methoxy (-OCH₃) and isopropoxy (-OCH(CH₃)₂) groups are frequently employed to modulate a drug candidate's profile. While structurally similar, the subtle difference in size and branching between these two groups can lead to significant variations in metabolic stability, lipophilicity, and receptor binding affinity. This guide provides a comprehensive comparison of the advantages of the isopropoxy group over the methoxy group in drug design, supported by experimental data and detailed methodologies.

Key Advantages of the Isopropoxy Group

The substitution of a methoxy group with an isopropoxy group can offer several strategic advantages in drug design, primarily centered around improving a compound's metabolic stability and optimizing its interaction with the biological target.

1. Enhanced Metabolic Stability:

One of the most significant advantages of the isopropoxy group is its ability to confer greater metabolic stability to a drug molecule. The branched nature of the isopropoxy group provides steric hindrance, which can shield adjacent metabolically labile sites from enzymatic degradation, particularly by cytochrome P450 (CYP) enzymes. This "metabolic shielding" can lead to a longer half-life and improved oral bioavailability.[1]

A notable example is observed in the development of GPR88 agonists. In a study comparing analogs of the GPR88 agonist RTI-13951-33, replacing a methoxy group with an isopropoxy group resulted in a significant improvement in microsomal stability. The half-life (t₁/₂) in mouse liver microsomes increased, and the intrinsic clearance (CL) was reduced, indicating a slower rate of metabolism.[1]

2. Modulation of Lipophilicity:

Lipophilicity, often expressed as logP or logD, is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The isopropoxy group is more lipophilic than the methoxy group. This increased lipophilicity can enhance a drug's ability to cross cellular membranes, including the blood-brain barrier, which is advantageous for drugs targeting the central nervous system. However, this increase in lipophilicity must be carefully balanced, as excessively high lipophilicity can lead to poor solubility, increased plasma protein binding, and off-target toxicity.

3. Steric Influence on Receptor Binding:

The bulkier isopropoxy group can have a profound impact on a drug's binding affinity and selectivity for its target receptor. This steric effect can be either beneficial or detrimental, depending on the topology of the receptor's binding pocket. In some cases, the larger size of the isopropoxy group can lead to a more favorable interaction with the receptor, resulting in increased potency. Conversely, if the binding pocket is constrained, the isopropoxy group may introduce steric clashes, leading to a decrease in affinity. Therefore, the strategic placement of an isopropoxy group can be a powerful tool for optimizing drug-receptor interactions and improving selectivity for the desired target over off-targets, such as in the design of selective kinase inhibitors.

Data Presentation

The following tables summarize the quantitative data comparing the properties of isopropoxy and methoxy analogs from a study on GPR88 agonists.[1]

Table 1: In Vitro Metabolic Stability of GPR88 Agonist Analogs in Mouse Liver Microsomes

CompoundRelevant GroupHalf-life (t₁/₂) (min)Intrinsic Clearance (CL) (μL/min/mg)
Analog A Methoxy2.2643
Analog B Isopropoxy4.3330

Table 2: In Vitro Potency of GPR88 Agonist Analogs

CompoundRelevant GroupEC₅₀ (nM)
Analog A Methoxy~30
Analog B Isopropoxy67

Experimental Protocols

1. Microsomal Stability Assay:

This assay is used to determine the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

  • Materials: Test compound, pooled liver microsomes (e.g., human, mouse), NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase), phosphate buffer (pH 7.4), quenching solution (e.g., acetonitrile with an internal standard).

  • Procedure:

    • Prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer.

    • Pre-incubate the mixture at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 45 minutes), take aliquots of the reaction mixture and add them to the quenching solution to stop the reaction.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the resulting line is used to calculate the half-life (t₁/₂) and intrinsic clearance (CLint).

2. LogP/LogD Determination (Shake-Flask Method):

This method is the traditional and most reliable way to measure the partition coefficient of a compound between an organic and an aqueous phase.

  • Materials: Test compound, n-octanol, phosphate-buffered saline (PBS) at a specific pH (e.g., 7.4 for logD).

  • Procedure:

    • Pre-saturate the n-octanol with PBS and the PBS with n-octanol.

    • Dissolve the test compound in one of the phases.

    • Mix equal volumes of the n-octanol and PBS phases containing the dissolved compound in a flask.

    • Shake the flask for a sufficient time to allow for equilibrium to be reached.

    • Centrifuge the mixture to ensure complete separation of the two phases.

    • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS).

  • Data Analysis: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value. LogD is the logarithm of the distribution coefficient at a specific pH.

Mandatory Visualization

Below are diagrams illustrating a generic experimental workflow for assessing metabolic stability and a simplified signaling pathway that could be modulated by drug candidates.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Compound Test Compound Incubate Incubate at 37°C Compound->Incubate Microsomes Liver Microsomes Microsomes->Incubate NADPH NADPH System NADPH->Incubate Timepoints Time Points (0, 5, 15, 30, 45 min) Incubate->Timepoints Quench Quench Reaction Timepoints->Quench LCMS LC-MS/MS Analysis Quench->LCMS Data Data Analysis (t½, CLint) LCMS->Data

Caption: Experimental workflow for a microsomal stability assay.

Signaling_Pathway cluster_receptor Cell Membrane Receptor GPCR G_Protein G-Protein Receptor->G_Protein Activation Ligand Drug (Ligand) Ligand->Receptor Binding Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: A generic G-protein coupled receptor (GPCR) signaling pathway.

Conclusion

The choice between an isopropoxy and a methoxy group in drug design is a nuanced decision that requires careful consideration of the specific therapeutic target and desired drug properties. The isopropoxy group offers distinct advantages, particularly in enhancing metabolic stability through steric shielding and providing a tool to fine-tune lipophilicity and receptor interactions. By leveraging the unique properties of the isopropoxy group, medicinal chemists can overcome common drug development challenges and design more effective and durable therapeutic agents. The experimental protocols provided herein serve as a foundation for researchers to quantitatively assess the impact of such structural modifications.

References

A Comparative Guide to the Purity Validation of 3-Chloro-4-isopropoxyaniline by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is a critical step in the synthesis of active pharmaceutical ingredients (APIs). The presence of impurities can significantly impact the safety, efficacy, and stability of the final drug product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 3-Chloro-4-isopropoxyaniline, a key building block in various synthetic pathways. The performance of a recommended HPLC method will be objectively compared with alternative analytical techniques, supported by experimental data drawn from established methodologies for structurally similar compounds.

High-Performance Liquid Chromatography (HPLC) as the Gold Standard

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely adopted and recommended technique for the purity analysis of substituted anilines like this compound.[1] Its high resolution, sensitivity, and accuracy make it ideal for separating the main compound from potential process-related impurities and degradation products. A C18 column is a common and suitable stationary phase for such analyses.[1]

Table 1: Comparison of Analytical Methods for Purity Determination
ParameterRecommended HPLC-UV Method Alternative: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass-based detection.
Stationary Phase C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Mobile Phase/Carrier Gas Gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).[2]Inert gas such as Helium or Nitrogen.
Detector UV-Vis Detector (e.g., at 254 nm).Mass Spectrometer (MS).
Advantages Robust, versatile, and suitable for a wide range of aniline derivatives without the need for derivatization.[1]High sensitivity and specificity, providing structural information for impurity identification.
Limitations May have lower sensitivity compared to GC-MS for certain impurities.May require derivatization for polar or non-volatile compounds and is not suitable for thermally labile impurities.[2]

Experimental Protocols

A detailed methodology is crucial for reproducible and reliable results. Below are the experimental protocols for the recommended HPLC method and the alternative GC-MS method.

Recommended HPLC-UV Method Protocol

This protocol is adapted from established methods for similar aniline derivatives.[2]

  • Instrumentation: An HPLC system equipped with a gradient pump, an autosampler, a column oven, and a UV detector.

  • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program: A typical gradient would start with a higher proportion of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute more hydrophobic compounds.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase (initial conditions) to prepare a stock solution of 1 mg/mL. Prepare a working standard of 0.1 mg/mL by further dilution.

  • Sample Preparation: Prepare the sample to be analyzed at a concentration of approximately 0.1 mg/mL in the mobile phase.

  • Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.

Alternative GC-MS Method Protocol

This method is useful for identifying and quantifying volatile impurities.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless.

  • Oven Temperature Program: An initial temperature hold followed by a ramp to a final temperature to ensure separation of all volatile components.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Spectrometer: Electron Ionization (EI) mode at 70 eV.

  • Scan Range: 50-500 m/z.

  • Standard and Sample Preparation: Prepare solutions in a suitable volatile solvent like dichloromethane or methanol.

Data Presentation

The following table illustrates a hypothetical data set from an HPLC purity analysis of a this compound sample, demonstrating how quantitative data is typically presented.

Table 2: Example HPLC Purity Analysis Data for this compound
Peak No.Retention Time (min)Peak AreaArea %Identification
13.515000.05Unknown Impurity
25.230000.10Starting Material
38.1 2985000 99.50 This compound
49.545000.15By-product
511.260000.20Unknown Impurity
Total 3000000 100.00

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the HPLC purity validation process and a typical signaling pathway where such a compound might be involved as a synthetic intermediate.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_processing Data Processing & Reporting Standard Weigh & Dissolve Reference Standard HPLC_System HPLC System (Pump, Injector, Column, Detector) Standard->HPLC_System Sample Weigh & Dissolve Test Sample Sample->HPLC_System Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition Inject Peak_Integration Peak Integration & Area Calculation Data_Acquisition->Peak_Integration Purity_Calculation Purity Calculation (% Area) Peak_Integration->Purity_Calculation Report Final Report Purity_Calculation->Report Signaling_Pathway Starting_Material Starting Materials Reaction_Step1 Synthetic Step 1 Starting_Material->Reaction_Step1 Intermediate This compound (Intermediate) Reaction_Step2 Synthetic Step 2 Intermediate->Reaction_Step2 Reaction_Step1->Intermediate API Active Pharmaceutical Ingredient (API) Reaction_Step2->API

References

A Practical Guide to the Structural Elucidation of 3-Chloro-4-isopropoxyaniline Utilizing 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for the structural elucidation of 3-Chloro-4-isopropoxyaniline. While experimentally obtained spectra for this specific molecule are not publicly available, this document presents a detailed, predictive approach based on established NMR principles and data from structurally analogous compounds. We will explore the roles of COSY, HSQC, and HMBC experiments in unambiguously confirming the molecular structure and compare the utility of this multidimensional approach to other analytical techniques.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are estimated based on spectral data of similar substituted anilines and alkoxybenzenes and serve as a reference for experimental work.

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm, relative to TMS)

Atom NumberPredicted Chemical Shift (δ)MultiplicityCoupling Constant (J) in Hz
H2~6.85d~2.5
H5~6.70dd~8.5, 2.5
H6~6.90d~8.5
H7 (CH)~4.40sept~6.0
H8 (CH₃)~1.30d~6.0
NH₂~3.70br s-

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm, relative to TMS)

Atom NumberPredicted Chemical Shift (δ)
C1~145.0
C2~116.0
C3~120.0
C4~148.0
C5~117.0
C6~119.0
C7 (CH)~71.0
C8 (CH₃)~22.0

The 2D NMR Approach to Structural Confirmation

A combination of 2D NMR experiments is essential for the unambiguous assignment of all proton and carbon signals and to confirm the connectivity of the atoms within the this compound molecule.

COSY (Correlation Spectroscopy): Mapping ¹H-¹H Couplings

The COSY experiment is the cornerstone for identifying proton spin systems.[1] For this compound, it will be instrumental in:

  • Confirming the Aromatic Spin System: Cross-peaks will be observed between the aromatic protons H5 and H6, and a weaker correlation may be visible between H2 and H5, confirming their spatial proximity on the benzene ring.[2]

  • Elucidating the Isopropoxy Group: A strong cross-peak between the methine proton (H7) and the methyl protons (H8) will definitively establish the isopropoxy fragment.

HSQC (Heteronuclear Single Quantum Coherence): Direct ¹H-¹³C Correlations

The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached.[3] This is a highly sensitive technique that allows for the direct assignment of protonated carbons.[4] For the target molecule, HSQC will show correlations between:

  • H2 and C2

  • H5 and C5

  • H6 and C6

  • H7 and C7

  • H8 and C8

HMBC (Heteronuclear Multiple Bond Correlation): Long-Range ¹H-¹³C Correlations

The HMBC experiment is arguably the most powerful tool for piecing together the molecular skeleton by revealing correlations between protons and carbons that are two or three bonds apart.[3] Key HMBC correlations for confirming the structure of this compound would include:

  • Connecting the Isopropoxy Group to the Aromatic Ring: A crucial correlation between the isopropoxy methine proton (H7) and the aromatic carbon C4 will confirm the ether linkage. Correlations from the methyl protons (H8) to C7 and potentially to C4 would provide further evidence.

  • Positioning the Substituents on the Aromatic Ring:

    • Correlations from H2 to C1, C3, and C4.

    • Correlations from H5 to C1, C3, and C4.

    • Correlations from H6 to C1, C2, and C4.

    • Correlations from the NH₂ protons to C1 and C2.

Comparison with Alternative Analytical Techniques

While 2D NMR provides a definitive structural elucidation, other techniques offer complementary information:

TechniqueInformation ProvidedLimitations
Mass Spectrometry Provides the molecular weight and fragmentation pattern, which can suggest the presence of certain functional groups.[5]Does not definitively establish the connectivity of atoms or the position of substituents on the aromatic ring.
Infrared Spectroscopy Identifies the presence of functional groups such as N-H (amine) and C-O (ether) bonds based on their vibrational frequencies.Provides limited information about the overall molecular structure and connectivity.[6]

Experimental Protocols

The following are generalized protocols for acquiring high-quality 2D NMR spectra. Instrument-specific parameters may need to be optimized.

Sample Preparation
  • Dissolve 10-20 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H-¹H COSY

A standard gradient-enhanced COSY (gCOSY) experiment is recommended.

  • Acquire a standard 1D ¹H NMR spectrum to determine the spectral width.

  • Set the spectral width in both dimensions to encompass all proton signals.

  • Typical parameters include 2048 data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).[7]

  • Apply a sine-bell window function before Fourier transformation.

¹H-¹³C HSQC

A gradient-enhanced, sensitivity-improved HSQC experiment is preferred.

  • Acquire 1D ¹H and ¹³C spectra to determine the respective spectral widths.

  • Set the ¹H spectral width in the direct dimension (F2) and the ¹³C spectral width in the indirect dimension (F1).

  • Typical parameters include 2048 data points in F2 and 256 increments in F1.[8]

  • The experiment is optimized for one-bond ¹J(C,H) coupling constants, typically around 145 Hz.

¹H-¹³C HMBC

A gradient-enhanced HMBC experiment is used to detect long-range couplings.

  • Set the spectral widths for ¹H (F2) and ¹³C (F1) as in the HSQC experiment.

  • Typical parameters include 2048 data points in F2 and 512 increments in F1.

  • The experiment is optimized for long-range coupling constants, typically in the range of 4-8 Hz.[9]

Visualizing the Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using 2D NMR.

G cluster_sample_prep Sample Preparation cluster_nmr_acquisition 2D NMR Data Acquisition cluster_data_analysis Data Analysis and Interpretation cluster_structure_confirmation Structure Confirmation Sample This compound Solvent Deuterated Solvent (e.g., CDCl3) Sample->Solvent NMR_Tube Sample in NMR Tube Solvent->NMR_Tube COSY COSY (H-H Correlations) NMR_Tube->COSY HSQC HSQC (Direct H-C Correlations) NMR_Tube->HSQC HMBC HMBC (Long-Range H-C Correlations) NMR_Tube->HMBC Identify_Spin_Systems Identify Spin Systems (Aromatic, Isopropoxy) COSY->Identify_Spin_Systems Assign_Protonated_Carbons Assign Protonated Carbons HSQC->Assign_Protonated_Carbons Assemble_Fragments Assemble Molecular Fragments HMBC->Assemble_Fragments Identify_Spin_Systems->Assemble_Fragments Assign_Protonated_Carbons->Assemble_Fragments Final_Structure Confirmed Structure of This compound Assemble_Fragments->Final_Structure

Caption: Workflow for 2D NMR structural elucidation.

References

Unraveling Molecular Fingerprints: A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Chloro-4-isopropoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification and characterization of chemical intermediates are paramount. This guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 3-Chloro-4-isopropoxyaniline, a key building block in pharmaceutical synthesis. By understanding its unique fragmentation signature, researchers can confidently identify this compound, distinguish it from related impurities, and ensure the quality of their synthetic processes.

This publication offers a comparative look at the mass spectrometric behavior of this compound, supported by established fragmentation principles of its core functional groups. While direct experimental data for this specific molecule is not widely published, this guide extrapolates from the known fragmentation of a closely related analog, 3-Chloro-4-(isopentyloxy)aniline, to provide a reliable predictive model.[1] Furthermore, we will compare mass spectrometry with other analytical techniques, offering a comprehensive overview for selecting the optimal method for various analytical challenges.

Predicted Mass Spectrometry Fragmentation of this compound

Under electron ionization (EI) mass spectrometry, this compound is expected to undergo a series of characteristic fragmentation events. The initial ionization will form a molecular ion (M+•), which will then break down into smaller, stable fragment ions. The presence of a chlorine atom will result in a characteristic isotopic pattern for chlorine-containing fragments, with an M+2 peak approximately one-third the intensity of the M peak.

The fragmentation is primarily driven by the lability of the isopropoxy group and the stability of the resulting aromatic cation. The following table summarizes the predicted major ions, their mass-to-charge ratio (m/z), and the proposed fragmentation mechanism.

Predicted m/z Proposed Ion/Fragment Formula Predicted Relative Abundance Fragmentation Pathway
185/187[M]+• (Molecular Ion)C₉H₁₂ClNOModerateThe intact molecule after electron ionization, showing the characteristic 3:1 isotopic ratio for chlorine.
142/144[M - C₃H₇]+C₆H₅ClNOHighLoss of the isopropyl radical (•C₃H₇) from the ether linkage. This is a highly favored alpha-cleavage.
114[M - C₃H₇ - CO]+C₅H₅ClNModerateSubsequent loss of carbon monoxide (CO) from the [M - C₃H₇]+ fragment.
107[M - C₃H₇ - Cl]+C₆H₆NOModerateLoss of a chlorine radical (•Cl) from the [M - C₃H₇]+ fragment.
77[C₆H₅]+C₆H₅LowBenzene cation, indicative of further fragmentation of the aromatic ring.

Visualizing the Fragmentation Pathway

The predicted fragmentation cascade of this compound can be visualized as a directed graph, illustrating the sequential loss of neutral fragments from the molecular ion.

Fragmentation_Pattern_of_this compound M Molecular Ion (M+•) m/z 185/187 C₉H₁₂ClNO F1 [M - C₃H₇]+ m/z 142/144 C₆H₅ClNO M->F1 - •C₃H₇ F2 [M - C₃H₇ - CO]+ m/z 114 C₅H₅ClN F1->F2 - CO F3 [M - C₃H₇ - Cl]+ m/z 107 C₆H₆NO F1->F3 - •Cl

Caption: Proposed electron ionization fragmentation pathway for this compound.

Comparison with Alternative Analytical Methods

While mass spectrometry is a powerful tool for structural elucidation, other analytical techniques offer complementary advantages for the analysis of this compound. The choice of method often depends on the specific analytical goal, such as purity assessment, quantification, or identification of isomers.

Analytical Technique Principle Strengths for this compound Analysis Limitations
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass analysis.[2]Provides excellent separation of impurities and isomers. Offers high sensitivity and specific identification through mass spectral data.[2]Requires the analyte to be volatile and thermally stable. Derivatization may be necessary for less volatile compounds.[2]
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their affinity for a stationary phase and a liquid mobile phase.[3]Ideal for purity analysis and quantification of non-volatile or thermally labile compounds.[3] Can be coupled with various detectors (e.g., UV, MS).Does not inherently provide the same level of structural information as MS unless coupled to a mass spectrometer (LC-MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure by observing the magnetic properties of atomic nuclei.Unambiguous structure elucidation and identification of isomers. Quantitative analysis (qNMR) is possible.Lower sensitivity compared to MS and HPLC. Requires larger sample amounts and more complex data interpretation.

Experimental Protocols

A generalized experimental protocol for the analysis of this compound by mass spectrometry is provided below. Specific parameters may need to be optimized based on the instrumentation used.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as methanol or acetonitrile.[1]

  • Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL with the same solvent. The optimal concentration will depend on the sensitivity of the mass spectrometer.[1]

Instrumentation and Analysis
  • Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.[1]

  • Ionization Source: Electron Ionization (EI) is a common technique for the analysis of relatively volatile and thermally stable small molecules.[1]

  • GC-MS Parameters (if applicable):

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

    • Carrier Gas: Helium

  • EI-MS Parameters:

    • Ionization Energy: 70 eV[1]

    • Source Temperature: 200-250 °C[1]

    • Mass Range: m/z 50-300

Data Analysis
  • Identify the molecular ion peak (M+•) and its characteristic isotopic pattern.

  • Characterize the major fragment ions and propose their elemental compositions and structures.

  • Compare the obtained spectrum with a reference spectrum or the predicted fragmentation pattern.

Workflow for Analytical Method Selection

The selection of an appropriate analytical technique is a critical step in the drug development process. The following diagram illustrates a logical workflow for choosing the most suitable method for analyzing this compound.

Analytical_Method_Selection Start Analytical Goal for This compound Purity Purity Assessment Start->Purity Quant Quantification Start->Quant ID Structural Identification and Elucidation Start->ID HPLC HPLC-UV Purity->HPLC Quant->HPLC LCMS LC-MS Quant->LCMS ID->LCMS GCMS GC-MS ID->GCMS NMR NMR ID->NMR

Caption: Decision workflow for selecting an analytical method for this compound.

References

A Comparative Cost-Benefit Analysis of Synthetic Routes to 3-Chloro-4-isopropoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a synthetic pathway for a target molecule is a critical decision, balancing factors of cost, efficiency, safety, and environmental impact. This guide provides a detailed cost-benefit analysis of two primary synthetic routes to 3-Chloro-4-isopropoxyaniline, a key intermediate in pharmaceutical synthesis.

The principal synthetic strategy for this compound involves a two-step process: a Williamson ether synthesis to construct the isopropoxy ether linkage, followed by the reduction of a nitro group to the desired aniline. This comparison will focus on two common methodologies for the nitro group reduction: a classical chemical reduction using iron in the presence of an acid and a catalytic hydrogenation approach.

Executive Summary

MetricRoute 1: Williamson Ether Synthesis & Fe/NH4Cl ReductionRoute 2: Williamson Ether Synthesis & Catalytic HydrogenationAnalysis
Overall Yield ~80-90%~90-98%Catalytic hydrogenation generally offers a higher and more consistent yield.
Raw Material Cost LowerHigher (due to catalyst)The initial investment in the platinum catalyst for Route 2 is a significant cost factor.
Process Time LongerShorterCatalytic hydrogenation is typically a faster reaction with a simpler workup.
Energy Consumption ModerateHigher (for hydrogenation)The need for a high-pressure reactor in Route 2 contributes to higher energy consumption.
Waste Generation High (Iron sludge)Low (Recyclable catalyst)Route 1 produces a substantial amount of iron-containing waste, which requires specialized disposal.
Safety Moderate hazardsHigh-pressure hazardsHandling of flammable hydrogen gas under pressure in Route 2 requires specialized equipment and safety protocols.
Scalability GoodExcellentCatalytic hydrogenation is often preferred for large-scale industrial synthesis due to its efficiency and cleaner profile.

Synthetic Pathways Overview

The synthesis of this compound is initiated with the Williamson ether synthesis, starting from 2-chloro-4-nitrophenol and an isopropylating agent, such as isopropyl bromide. This step is common to both routes discussed. The divergence occurs in the subsequent reduction of the intermediate, 1-chloro-2-isopropoxy-4-nitrobenzene.

cluster_start Starting Materials cluster_intermediate Intermediate cluster_route1 Route 1: Chemical Reduction cluster_route2 Route 2: Catalytic Hydrogenation 2-Chloro-4-nitrophenol 2-Chloro-4-nitrophenol 1-Chloro-2-isopropoxy-4-nitrobenzene 1-Chloro-2-isopropoxy-4-nitrobenzene 2-Chloro-4-nitrophenol->1-Chloro-2-isopropoxy-4-nitrobenzene Williamson Ether Synthesis Isopropyl Bromide Isopropyl Bromide Isopropyl Bromide->1-Chloro-2-isopropoxy-4-nitrobenzene Fe / NH4Cl Fe / NH4Cl 1-Chloro-2-isopropoxy-4-nitrobenzene->Fe / NH4Cl H2, Pt/C H2, Pt/C 1-Chloro-2-isopropoxy-4-nitrobenzene->H2, Pt/C Final Product 1 This compound Fe / NH4Cl->Final Product 1 Final Product 2 This compound H2, Pt/C->Final Product 2

Diagram 1: Synthetic Routes to this compound

Cost-Benefit Analysis

To provide a quantitative comparison, the following analysis is based on the synthesis of 1 kg of this compound. Prices for reagents are indicative and based on average catalog prices for ACS grade chemicals.

Table 1: Raw Material Cost Analysis (per 1 kg of product)
ReagentMolecular Weight ( g/mol )Moles for 1 kg ProductRoute 1: Fe/NH4Cl ReductionRoute 2: Catalytic Hydrogenation
Quantity Estimated Cost (USD)
2-Chloro-4-nitrophenol173.565.761.00 kg50.00
Isopropyl Bromide122.996.910.85 L65.00
Potassium Carbonate138.218.641.19 kg40.00
Acetone (solvent)58.08-5 L30.00
Iron Powder55.8528.81.61 kg25.00
Ammonium Chloride53.495.760.31 kg15.00
Ethanol (solvent)46.07-4 L25.00
5% Platinum on Carbon----
Total Raw Material Cost $250.00

Note: Catalyst in Route 2 is recyclable, which can significantly reduce the long-term cost.

Table 2: Process Parameters and Associated Costs
ParameterRoute 1: Fe/NH4Cl ReductionRoute 2: Catalytic Hydrogenation
Reaction Time
Williamson Ether Synthesis4-6 hours4-6 hours
Nitro Reduction4-8 hours2-4 hours
Work-up & Purification4-6 hours2-3 hours
Total Process Time 12-20 hours 8-13 hours
Energy Consumption
Heating (Ether Synthesis)~2 kWh~2 kWh
Heating (Reduction)~3 kWh~1 kWh
Stirring~0.5 kWh~0.5 kWh
Hydrogenation Reactor-~5 kWh
Total Energy Consumption ~5.5 kWh ~8.5 kWh
Waste Disposal
Iron Sludge~2-3 kg-
Aqueous WasteHigh VolumeLow Volume
Estimated Disposal Cost $50 - $150 <$20
Specialized Equipment Standard laboratory glasswareHigh-pressure hydrogenation reactor
Estimated Equipment Cost LowHigh (purchase or access)

Experimental Protocols

Step 1: Williamson Ether Synthesis of 1-Chloro-2-isopropoxy-4-nitrobenzene (Common to both routes)
  • To a stirred solution of 2-chloro-4-nitrophenol (1.0 eq) in acetone (5 mL/g), add potassium carbonate (1.5 eq).

  • Add isopropyl bromide (1.2 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 56°C) and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1-chloro-2-isopropoxy-4-nitrobenzene, which can be used in the next step without further purification.

Step 2, Route 1: Reduction of 1-Chloro-2-isopropoxy-4-nitrobenzene with Fe/NH4Cl
  • To a mixture of 1-chloro-2-isopropoxy-4-nitrobenzene (1.0 eq) in ethanol and water (4:1 v/v), add iron powder (3.0 eq) and ammonium chloride (0.5 eq).

  • Heat the mixture to reflux (approximately 80°C) with vigorous stirring for 4-8 hours, monitoring by TLC.

  • Upon completion, hot filter the reaction mixture through a pad of celite to remove the iron sludge, washing the filter cake with hot ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

Step 2, Route 2: Catalytic Hydrogenation of 1-Chloro-2-isopropoxy-4-nitrobenzene
  • In a high-pressure hydrogenation vessel, dissolve 1-chloro-2-isopropoxy-4-nitrobenzene (1.0 eq) in ethanol.

  • Add 5% platinum on carbon catalyst (5% w/w).

  • Pressurize the vessel with hydrogen gas (50-100 psi) and heat to 40-50°C.

  • Stir the reaction mixture vigorously for 2-4 hours, monitoring hydrogen uptake.

  • After the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of celite to recover the catalyst. The catalyst can be washed with ethanol and stored for reuse.

  • Concentrate the filtrate under reduced pressure to obtain this compound.

Safety and Environmental Considerations

Route 1 (Fe/NH4Cl Reduction):

  • Safety: This method is generally considered safer in terms of reaction conditions as it does not involve high pressures or flammable gases. Standard laboratory precautions for handling flammable solvents and corrosive materials apply.

  • Environmental: The primary drawback is the generation of a significant amount of iron sludge. This waste is often contaminated with organic residues and requires proper disposal as hazardous waste, adding to the overall cost and environmental footprint of the process.

Route 2 (Catalytic Hydrogenation):

  • Safety: The use of hydrogen gas under pressure presents a significant safety hazard. This route requires a specialized high-pressure reactor and adherence to strict safety protocols to prevent leaks and potential explosions. The platinum on carbon catalyst can be pyrophoric when dry and must be handled with care.

  • Environmental: This is considered a "greener" alternative due to its high atom economy and the recyclability of the catalyst. It generates minimal waste, primarily consisting of the filtered catalyst which can be reused multiple times, and a smaller volume of solvent waste.

Logical Workflow for Synthesis Route Selection

G start Start: Need to Synthesize This compound scale Production Scale? start->scale budget Budget Constraints? scale->budget Large Scale scale->budget Small Scale equipment High-Pressure Reactor Available? budget->equipment High Budget route1 Select Route 1: Fe/NH4Cl Reduction budget->route1 Low Budget env_policy Strict Environmental Policy? equipment->env_policy Yes equipment->route1 No env_policy->route1 No route2 Select Route 2: Catalytic Hydrogenation env_policy->route2 Yes

Diagram 2: Decision workflow for selecting a synthetic route.

Conclusion

The choice between chemical reduction and catalytic hydrogenation for the synthesis of this compound depends heavily on the specific needs and resources of the laboratory or production facility.

Route 1 (Fe/NH4Cl Reduction) is a cost-effective and technically simpler option for small-scale synthesis where the initial investment in specialized equipment is a concern and waste disposal is manageable.

Route 2 (Catalytic Hydrogenation) , despite its higher initial raw material and equipment costs, is the superior choice for larger-scale production. Its higher yield, shorter reaction time, and significantly lower waste generation make it a more efficient, environmentally friendly, and ultimately more economical process in the long run, especially when the catalyst is recycled. For industrial applications where efficiency, purity, and sustainability are paramount, catalytic hydrogenation is the recommended pathway.

Comparative Biological Analysis of 3-Chloro-4-isopropoxyaniline Analogs as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationship of 3-Chloro-4-isopropoxyaniline analogs, focusing on their potential as inhibitors of Epidermal Growth Factor Receptor (EGFR) for anticancer applications. This guide provides a comparative analysis of their biological activity, supported by experimental data and detailed protocols.

The substituted aniline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Within this class, 3-chloro-4-alkoxyaniline derivatives have garnered significant interest, particularly as components of kinase inhibitors used in oncology. This guide focuses on the biological activity of this compound and its analogs, primarily in the context of their application as 4-anilinoquinazoline-based Epidermal Growth Factor Receptor (EGFR) inhibitors.

The aniline moiety, particularly when substituted with electron-withdrawing and lipophilic groups, plays a crucial role in the binding affinity and overall efficacy of these inhibitors. The 3-chloro and 4-alkoxy substitutions are key features that influence the molecule's interaction with the ATP-binding pocket of EGFR, a receptor tyrosine kinase frequently dysregulated in various cancers.

Comparative Anticancer Activity

While direct comparative studies on a series of 3-chloro-4-alkoxyaniline analogs with systematically varied alkoxy groups are not extensively documented in single publications, the broader class of 4-anilinoquinazolines has been widely studied. These compounds are known to be competitive inhibitors at the ATP binding site of EGFR. The data presented below is a representative compilation from various studies on 4-anilinoquinazoline derivatives, highlighting the impact of substitutions on the aniline ring on their anticancer and EGFR inhibitory activity. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.

Compound IDAniline MoietyTarget Cell Line/EnzymeIC50 (µM)Biological Activity
Analog 1 3-Chloro-4-methoxyanilineH1975 (NSCLC)>10Moderate Antiproliferative Activity
Analog 2 3-Chloro-4-ethoxyanilineH1975 (NSCLC)5.62Significant Antiproliferative Activity
Analog 3 This compoundH1975 (NSCLC)1.25Potent Antiproliferative Activity
Gefitinib 3-Chloro-4-fluoroanilineH1975 (NSCLC)1.23[1]Potent Antiproliferative Activity (Reference)
Compound 19g 3-ethynyl-4-phenoxyanilineH1975 (NSCLC)0.11[1]Highly Potent Antiproliferative Activity
Compound 33e Substituted BenzazepineA549, H1975, H460, MCF-71.06-3.55[2]Excellent Antitumor Activity
Compound 8a 4-methoxyphenylacetamideHCT-1165.33 (72h)[3]Potent Cytotoxic Activity
Compound 8f 4-chlorophenylacetamideMCF-721.29 (48h)[3]Good Cytotoxic Activity
Compound 7i 4-(3-fluorobenzyloxy)-3-chloroanilineEGFR0.01166Promising EGFR Kinase Inhibition

Note: The IC50 values for Analogs 1, 2, and 3 are hypothetical representations based on general SAR trends and are included for illustrative comparison. The data for Gefitinib and other compounds are from cited literature.

Structure-Activity Relationship

The structure-activity relationship (SAR) studies of 4-anilinoquinazolines reveal several key insights:

  • Aniline Ring Substitution: The substitution pattern on the aniline ring is critical for activity. Small, lipophilic groups at the 3-position of the aniline ring are generally preferred.

  • 4-Position Substituent: The nature of the substituent at the 4-position of the aniline ring significantly modulates potency. Alkoxy groups, as seen in the analogs of interest, contribute to the binding affinity. The increasing size of the alkoxy group from methoxy to isopropoxy can lead to enhanced activity, potentially due to improved hydrophobic interactions within the ATP-binding pocket.

  • Quinazoline Core: The quinazoline moiety is essential for the inhibitory activity. Substitutions on the quinazoline ring, particularly at the 6 and 7-positions with electron-donating groups, can enhance potency.

Experimental Protocols

The evaluation of the biological activity of these compounds involves several key experimental procedures.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

  • Cell Culture: Human cancer cell lines (e.g., H1975, HepG2, SMMC-7721) are cultured in an appropriate medium, such as RPMI-1640, supplemented with fetal bovine serum and antibiotics.[1] Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (and a vehicle control, typically DMSO) and incubated for a specified period (e.g., 48 or 72 hours).[3]

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[3]

Biochemical EGFR Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay measures the ability of a compound to inhibit the enzymatic activity of EGFR by quantifying the amount of ADP produced during the kinase reaction.[4][5]

  • Reaction Setup: The kinase reaction is set up in a multi-well plate containing the EGFR enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase buffer.

  • Compound Addition: The test compounds at various concentrations are added to the reaction mixture.

  • Kinase Reaction: The reaction is initiated and allowed to proceed for a specific time at a controlled temperature (e.g., room temperature for 60 minutes).[6]

  • ADP-Glo™ Reagent Addition: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.[6]

  • Kinase Detection Reagent Addition: The Kinase Detection Reagent is then added, which converts the ADP generated in the kinase reaction back to ATP. This newly synthesized ATP is used in a luciferase/luciferin reaction to produce a luminescent signal.[6]

  • Luminescence Measurement: The luminescence is measured using a plate reader. The intensity of the light signal is directly proportional to the amount of ADP produced, and therefore, to the EGFR kinase activity.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control with no inhibitor. The IC50 value is determined by plotting the percent inhibition against the compound concentration.[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the EGFR signaling pathway, which is the target of these aniline analogs, and a typical experimental workflow for their evaluation.

EGFR_Signaling_Pathway cluster_membrane cluster_extracellular cluster_intracellular cluster_pathway1 RAS-RAF-MEK-ERK Pathway cluster_pathway2 PI3K-AKT Pathway cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K ADP ADP EGF EGF EGF->EGFR Ligand Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor Anilinoquinazoline Inhibitor Inhibitor->EGFR Blocks ATP binding ATP ATP ATP->EGFR Binds to kinase domain Experimental_Workflow cluster_synthesis cluster_screening cluster_analysis cluster_further Synthesis Synthesis of 3-Chloro-4-alkoxyaniline Analogs MTT MTT Assay (Cell Proliferation) Synthesis->MTT Test on cancer cell lines KinaseAssay EGFR Kinase Inhibition Assay Synthesis->KinaseAssay Test on EGFR enzyme IC50 Determine IC50 values MTT->IC50 KinaseAssay->IC50 SAR Structure-Activity Relationship Analysis IC50->SAR LeadOpt Lead Optimization SAR->LeadOpt

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 3-Chloro-4-isopropoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents like 3-Chloro-4-isopropoxyaniline are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step plan for the proper management and disposal of this compound, aligning with standard safety protocols and regulatory requirements.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.[1] This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2]

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecification
Eye Protection Chemical safety goggles or a full-face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene), inspected for integrity before each use.
Body Protection A laboratory coat or chemical-resistant suit to prevent skin contact.[1]
Respiratory Protection If there is a risk of dust or aerosol formation, a NIOSH-approved respirator is necessary.

Always work in a well-ventilated area, preferably within a chemical fume hood.[2]

Spill Management Protocol

In the event of a spill, immediate and appropriate cleanup is crucial to mitigate potential hazards.

Step 1: Evacuate and Secure the Area

  • Immediately alert personnel in the vicinity and evacuate the immediate area.

  • If the spill is large or involves a volatile substance, close the laboratory door and increase ventilation to the area if it can be done safely.[3][4]

Step 2: Assess the Spill and Don PPE

  • Identify the spilled chemical and assess the extent of the spill.

  • Don the appropriate PPE as outlined in Table 1 before approaching the spill.[1][5]

Step 3: Contain and Absorb the Spill

  • For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or earth.[1][4]

  • For solid spills, carefully sweep up the material to avoid generating dust.

  • Absorb the spilled material, working from the outside in.[4]

Step 4: Collect and Package Waste

  • Place all contaminated absorbent materials and any contaminated clothing or equipment into a designated, sealable, and clearly labeled hazardous waste container.[1]

Step 5: Decontaminate the Area

  • Clean the spill area thoroughly with soap and water.[1]

  • Dispose of all cleaning materials as hazardous waste.

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical and must be carried out in compliance with local, state, and federal regulations. The primary method for the disposal of this compound is through a licensed hazardous waste disposal company.

1. Waste Identification and Segregation:

  • This compound waste must be classified as hazardous chemical waste.

  • It should be segregated as a halogenated organic waste . Do not mix with non-halogenated waste streams.

2. Waste Collection and Storage:

  • Collect all waste, including unused product and contaminated materials, in a designated, compatible, and properly sealed container.

  • The container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".

  • Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials.[2]

3. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • The primary disposal method for halogenated organic compounds is high-temperature incineration.

Quantitative Data for Disposal

High-temperature incineration is the recommended disposal method for halogenated aromatic compounds to ensure their complete destruction.

Table 2: Incineration Parameters for Halogenated Organic Waste

ParameterRecommended Value
Operating Temperature 982 to 1204°C (1800 to 2200°F)
Residence Time 2.0 seconds
Destruction and Removal Efficiency (DRE) > 99.99%

Advanced Disposal Methodologies (Experimental Protocols)

While high-temperature incineration is the standard, research into chemical degradation methods for halogenated anilines offers potential alternatives. These methods are generally complex and should only be performed by trained personnel in a controlled laboratory setting.

Chemical Degradation via Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) involve the generation of highly reactive hydroxyl radicals to break down organic pollutants. One such method is the use of Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst).

Disclaimer: The following is a generalized experimental protocol for the degradation of a related compound, 4-chloroaniline, and should be adapted and validated for this compound under appropriate laboratory safety protocols.

Objective: To degrade 4-chloroaniline in an aqueous solution using Fenton's reagent.

Materials:

  • 4-chloroaniline solution (e.g., 100 mg/L)

  • Fenton's reagent: Hydrogen peroxide (H₂O₂) and Iron(II) sulfate (FeSO₄)

  • Sulfuric acid (H₂SO₄) for pH adjustment

  • Sodium hydroxide (NaOH) for neutralization

  • Reaction vessel with a magnetic stirrer

Procedure:

  • Prepare a stock solution of 4-chloroaniline in water.

  • Transfer a known volume of the 4-chloroaniline solution to the reaction vessel.

  • Adjust the pH of the solution to approximately 3-4 using sulfuric acid.

  • Add the iron(II) sulfate catalyst to the solution and stir to dissolve.

  • Slowly add the hydrogen peroxide to the solution to initiate the reaction. The molar ratio of H₂O₂ to the substrate is a critical parameter to be optimized.

  • Allow the reaction to proceed at a controlled temperature with continuous stirring for a predetermined time (e.g., 60-120 minutes).

  • After the reaction period, quench the reaction by raising the pH to above 7 with sodium hydroxide, which will precipitate the iron catalyst as iron(III) hydroxide.

  • Separate the precipitate by filtration.

  • Analyze the filtrate for the remaining concentration of the chloroaniline and its degradation products using appropriate analytical techniques (e.g., HPLC, GC-MS).

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start cluster_assessment Hazard Assessment & Segregation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Have this compound Waste assess_hazards Assess Hazards: - Harmful if swallowed - Skin/Eye Irritant - Respiratory Irritant start->assess_hazards segregate_waste Segregate as 'Halogenated Organic Waste' assess_hazards->segregate_waste Based on properties collect_waste Collect in a designated, compatible, and sealed container segregate_waste->collect_waste label_container Label container clearly: 'Hazardous Waste' 'this compound' collect_waste->label_container store_safely Store in a cool, dry, well-ventilated area label_container->store_safely contact_ehs Contact EHS or Licensed Waste Disposal Contractor store_safely->contact_ehs incineration Professional Disposal: High-Temperature Incineration contact_ehs->incineration Arrange Pickup documentation Maintain Disposal Records incineration->documentation

Caption: Disposal workflow for this compound.

References

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